molecular formula C19H40N8O7 B8114062 N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

Cat. No.: B8114062
M. Wt: 492.6 g/mol
InChI Key: NOJGFAUQFVCSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine is a useful research compound. Its molecular formula is C19H40N8O7 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-[2-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]propoxy]ethoxy]ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N8O7/c20-25-23-2-8-29-13-15-31-10-5-27(4-1-7-28-12-17-33-18-19-34-22)6-11-32-16-14-30-9-3-24-26-21/h1-19,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJGFAUQFVCSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-])COCCOCCON
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N,N-Bis(PEG2-azide)-N-PEG2-oxyamine: A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine is a heterotrifunctional crosslinker designed for advanced applications in bioconjugation, drug delivery, and materials science.[1] This molecule possesses a unique architecture, incorporating two azide moieties and one oxyamine group, each connected by a short polyethylene glycol (PEG2) spacer. This arrangement enables sequential or simultaneous orthogonal ligations, providing a versatile platform for the construction of complex biomolecular conjugates.[1][2]

The two azide groups are amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". These reactions are highly efficient and specific for alkynes, forming stable triazole linkages. The oxyamine functionality allows for chemoselective ligation with molecules containing aldehyde or ketone groups, forming a stable oxime bond.[1] The PEG2 spacers enhance the solubility of the linker in aqueous buffers and provide flexibility, which can reduce steric hindrance during conjugation.[1][2]

This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C18H36N10O7
Molecular Weight 492.57 g/mol [1]
Purity ≥95%[1]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF
Storage -20°C

Core Applications

The unique trifunctional nature of this linker lends itself to a variety of applications where precise control over molecular assembly is required.

  • Dual-Mode Conjugation: The orthogonal reactivity of the azide and oxyamine groups allows for the stepwise conjugation of two different molecules to a central scaffold.[1]

  • Multivalent Conjugation: The two azide groups can be used to attach multiple copies of the same molecule, creating multivalent constructs for enhanced binding or signaling.

  • Drug Delivery: This linker can be used to create antibody-drug conjugates (ADCs) or other targeted drug delivery systems, where one functionality attaches to the targeting moiety (e.g., an antibody) and the other to the therapeutic payload.

  • Surface Modification: Polymers, nanoparticles, and hydrogels can be functionalized with this linker to introduce multiple functionalities for tailored surface properties.[1]

  • Probe Development: It serves as a scaffold for building multifunctional probes for diagnostic and imaging applications.[2]

Experimental Protocols

While specific, optimized protocols for this compound are application-dependent, the following sections provide detailed, representative methodologies for the key ligation chemistries.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to the azide groups of the linker.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO4 (100 mM in water), sodium ascorbate (1 M in water), and THPTA (100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule in PBS. A typical molar ratio is 1:2.2 (linker:alkyne) to ensure complete reaction of both azide groups.

    • Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO4 to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.

  • Purification:

    • The resulting conjugate can be purified by size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry approach using a strained alkyne (e.g., DBCO, BCN).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the strained alkyne-functionalized molecule in PBS. A slight excess of the strained alkyne (e.g., 1.1 equivalents per azide) is recommended.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours. Reaction times may vary depending on the specific strained alkyne used.

  • Purification:

    • Purify the conjugate using appropriate methods such as SEC or dialysis.

Oxime Ligation

This protocol describes the conjugation of an aldehyde or ketone-containing molecule to the oxyamine group of the linker.

Materials:

  • This compound (or its azide-conjugated derivative)

  • Aldehyde or ketone-functionalized molecule

  • Aniline (as a catalyst)

  • Sodium acetate buffer (pH 4.5-5.5)

  • DMSO or DMF (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound (or its pre-functionalized conjugate) and the carbonyl-containing molecule in the acetate buffer. A slight excess (1.2-2 equivalents) of the oxyamine linker is often used.

    • Prepare a stock solution of aniline in a compatible solvent.

  • Reaction Setup:

    • Combine the linker and the carbonyl compound in the acetate buffer.

    • Add aniline to a final concentration of 10-100 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the final conjugate using methods appropriate for the specific molecules involved, such as SEC, reversed-phase HPLC, or dialysis.

Mandatory Visualizations

G cluster_linker This compound N N PEG2_azide1 PEG2-N3 N->PEG2_azide1 PEG2_azide2 PEG2-N3 N->PEG2_azide2 PEG2_oxyamine PEG2-ONH2 N->PEG2_oxyamine

Figure 1: Structural representation of the trifunctional linker.

G cluster_workflow Orthogonal Conjugation Workflow Linker N,N-Bis(PEG2-azide) -N-PEG2-oxyamine Intermediate Linker-(Molecule A)2 Linker->Intermediate Molecule_A Molecule A (Alkyne) Molecule_A->Intermediate Click Chemistry (CuAAC or SPAAC) Final_Product Molecule B-Linker-(Molecule A)2 Intermediate->Final_Product Molecule_B Molecule B (Aldehyde/Ketone) Molecule_B->Final_Product Oxime Ligation

Figure 2: Stepwise orthogonal conjugation strategy.

G cluster_reactions Ligation Chemistries cluster_click Click Chemistry cluster_oxime Oxime Ligation Azide Linker-N3 Triazole Linker-Triazole-R Azide->Triazole Cu(I) or Strain Alkyne R-C≡CH Alkyne->Triazole Oxyamine Linker-ONH2 Oxime Linker-O-N=C-R''          |         R' Oxyamine->Oxime pH 4.5-5.5 Carbonyl R'-C(=O)-R'' Carbonyl->Oxime

Figure 3: Overview of the orthogonal reaction pathways.

References

An In-Depth Technical Guide to N,N-Bis(PEG2-azide)-N-PEG2-oxyamine: A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of the heterotrifunctional linker, N,N-Bis(PEG2-azide)-N-PEG2-oxyamine. This molecule is a powerful tool in bioconjugation and drug development, enabling the orthogonal linkage of molecules through two distinct chemical reactions: copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) and oxime ligation.

Core Properties and Structure

This compound is characterized by a central nitrogen atom derivatized with two polyethylene glycol (PEG) chains terminated with azide groups and one PEG chain terminated with an oxyamine group. The short PEG2 spacers enhance solubility and provide flexibility to the conjugated molecules.

The key structural features of this linker are its two azide (-N₃) moieties and a single oxyamine (-ONH₂) group. This trifunctional nature allows for a variety of conjugation strategies. The azide groups readily participate in click chemistry reactions with alkyne-containing molecules, forming a stable triazole linkage. Simultaneously, the oxyamine group can react with aldehydes or ketones to form a stable oxime bond. This orthogonal reactivity is a significant advantage, as it allows for the controlled, stepwise conjugation of different molecules to a central scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₉H₃₈N₈O₇
Molecular Weight 492.56 g/mol
CAS Number 2741290-01-5
Purity Typically ≥95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF
Storage Store at -20°C, protected from light and moisture

Applications in Research and Drug Development

The unique trifunctional architecture of this compound opens up a wide range of applications in biomedical research and pharmaceutical development.

  • Dual-Labeling of Biomolecules: The orthogonal reactivity of the azide and oxyamine groups allows for the specific attachment of two different labels (e.g., fluorescent dyes, affinity tags, or radioisotopes) to a single biomolecule. This is particularly useful for Förster Resonance Energy Transfer (FRET) studies, where precise positioning of donor and acceptor fluorophores is critical.

  • Targeted Drug Delivery: This linker can be used to construct antibody-drug conjugates (ADCs) or other targeted therapeutic agents. For instance, an antibody can be modified to introduce an aldehyde or ketone group, which can then be conjugated to the oxyamine end of the linker. Subsequently, two drug molecules containing alkyne groups can be attached to the azide termini. This approach allows for a higher drug-to-antibody ratio (DAR) and the potential for delivering two different therapeutic payloads.

  • Development of Multifunctional Probes: Trifunctional linkers are instrumental in creating probes for studying complex biological systems. For example, a probe could be designed with a targeting moiety attached via oxime ligation and two different reporter groups (e.g., a fluorophore and a biotin tag for purification) attached via click chemistry.

  • Surface Modification and Biomaterial Engineering: The azide and oxyamine groups can be used to functionalize surfaces, nanoparticles, or hydrogels. This allows for the creation of biomaterials with tailored properties, such as the ability to capture specific cells or to release drugs in a controlled manner.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Dual Fluorescent Labeling of a Protein for FRET Analysis

This protocol describes the sequential conjugation of a donor fluorophore (via oxime ligation) and an acceptor fluorophore (via copper-catalyzed click chemistry) to a target protein.

Materials:

  • Target protein with an accessible aldehyde or ketone group (can be introduced via periodate oxidation of N-terminal serine/threonine or by enzymatic modification).

  • This compound

  • Donor fluorophore with an oxyamine group (e.g., Alexa Fluor 488-Oxyamine)

  • Acceptor fluorophore with a terminal alkyne group (e.g., Alexa Fluor 594-Alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Desalting columns

Procedure:

  • Conjugation of the Donor Fluorophore (Oxime Ligation): a. Dissolve the aldehyde/ketone-modified protein in the reaction buffer. b. Add a 10-fold molar excess of the donor fluorophore-oxyamine. c. Incubate the reaction mixture at room temperature for 2-4 hours. d. Remove the excess fluorophore using a desalting column equilibrated with the reaction buffer.

  • Conjugation of the Linker: a. To the protein-donor fluorophore conjugate, add a 20-fold molar excess of this compound. b. Incubate at room temperature for 2 hours. c. Purify the protein-donor-linker conjugate using a desalting column.

  • Conjugation of the Acceptor Fluorophore (Click Chemistry): a. Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water. b. To the protein-donor-linker conjugate, add a 10-fold molar excess of the acceptor fluorophore-alkyne. c. Add the copper catalyst solution to a final concentration of 1 mM CuSO₄. d. Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM. e. Incubate the reaction at room temperature for 1 hour, protected from light. f. Purify the final dual-labeled protein conjugate using a desalting column to remove excess reagents.

  • Characterization: a. Confirm the successful conjugation by SDS-PAGE and fluorescence imaging. b. Determine the labeling efficiency by UV-Vis spectrophotometry. c. Perform FRET analysis using fluorescence spectroscopy.

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Preparation

This protocol outlines a general strategy for constructing an ADC with two drug molecules per linker.

Materials:

  • Antibody specific to a tumor-associated antigen.

  • Site-specific antibody modification kit to introduce an aldehyde or ketone group.

  • This compound

  • Alkyne-functionalized cytotoxic drug.

  • Reagents for click chemistry (as in Protocol 1).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Modification: Modify the antibody to introduce a reactive aldehyde or ketone group at a specific site according to the manufacturer's protocol.

  • Linker Conjugation: React the modified antibody with this compound via oxime ligation, similar to step 2 in Protocol 1.

  • Drug Conjugation: Perform the copper-catalyzed click chemistry reaction to attach the alkyne-functionalized drug to the azide groups on the linker, as described in step 3 of Protocol 1.

  • Purification and Characterization: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug and linker. Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity to its target antigen.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described above.

G cluster_oxime Step 1: Oxime Ligation cluster_click Step 2: Click Chemistry Aldehyde-modified Protein Aldehyde-modified Protein Protein-Linker Conjugate Protein-Linker Conjugate Aldehyde-modified Protein->Protein-Linker Conjugate + Linker Linker This compound Linker->Protein-Linker Conjugate Final_Conjugate Trifunctional Conjugate Protein-Linker Conjugate->Final_Conjugate + Alkyne-Molecules Alkyne-Molecule_A Alkyne-Molecule A Alkyne-Molecule_A->Final_Conjugate Alkyne-Molecule_B Alkyne-Molecule B Alkyne-Molecule_B->Final_Conjugate

Caption: General workflow for creating a trifunctional conjugate.

G cluster_targeting Targeting and Internalization cluster_release Drug Release and Action ADC Antibody-Drug Conjugate Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Receptor-mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Cellular_Target Apoptosis Apoptosis Cellular_Target->Apoptosis

Caption: Conceptual signaling pathway for an ADC utilizing a trifunctional linker.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its trifunctional nature, combined with the orthogonality of click chemistry and oxime ligation, provides a robust platform for the construction of complex bioconjugates. The applications of this linker are vast, ranging from fundamental studies of protein interactions to the development of next-generation targeted therapeutics. The detailed protocols and conceptual workflows presented in this guide are intended to facilitate the adoption of this technology and to inspire new avenues of research.

An In-depth Technical Guide to N,N-Bis(PEG2-azide)-N-PEG2-oxyamine: A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the trifunctional polyethylene glycol (PEG) linker, N,N-Bis(PEG2-azide)-N-PEG2-oxyamine. It is intended for researchers, scientists, and drug development professionals who are interested in advanced bioconjugation strategies, particularly those requiring orthogonal ligation chemistries. This document details the molecule's properties, representative experimental protocols, and conceptual workflows for its application.

Core Properties and Specifications

This compound is a versatile synthetic molecule designed with three reactive functional groups: two azide groups and one oxyamine group. This unique architecture allows for the sequential or simultaneous attachment of different molecules, making it an ideal tool for creating complex biomolecular conjugates. The short PEG2 (diethylene glycol) spacers provide water solubility and flexibility to the linker, which can be beneficial in biological applications.

PropertyValue
Molecular Weight 492.57 g/mol
Chemical Formula C₁₉H₄₀N₈O₅
CAS Number 2741290-01-5
Purity Typically ≥95%
Appearance Varies (often a solid or oil)
Solubility Soluble in water and common organic solvents

Key Applications

The trifunctional nature of this linker enables a variety of advanced applications in biomedical research and drug development:

  • Dual-Labeling and Imaging: The orthogonal reactivity allows for the attachment of two different imaging agents (e.g., a fluorescent dye and a radioisotope) to a targeting moiety (e.g., an antibody or peptide).

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to an antibody via the azide groups, while the oxyamine can be used to conjugate a third molecule, such as a stabilizing agent or an imaging probe.

  • Targeted Drug Delivery: The linker can be used to construct drug delivery systems where a targeting ligand is attached via one functional group, and two different therapeutic agents are attached via the other two.

  • Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, with multiple biomolecules in a controlled manner.

  • PROTACs and Molecular Glues: The linker can be used to synthesize proteolysis-targeting chimeras (PROTACs) or molecular glues, where one end binds to a target protein and the other to an E3 ubiquitin ligase.

Experimental Protocols

The following are representative protocols for utilizing this compound in a dual-labeling experiment. These protocols are based on standard procedures for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and oxime ligation. Optimization may be required for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of two alkyne-containing molecules to the azide groups of the linker.

Materials:

  • This compound

  • Alkyne-functionalized molecule 1

  • Alkyne-functionalized molecule 2

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in water or an appropriate organic solvent.

    • Prepare 10 mM stock solutions of the alkyne-functionalized molecules in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound stock solution with the stock solutions of the alkyne-functionalized molecules. A slight excess of the alkyne molecules (e.g., 1.1 equivalents per azide group) is often used.

    • Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 100-500 µM.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reducing agent should be in the range of 1-5 mM.

    • Vortex the reaction mixture gently to ensure homogeneity.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove excess reagents and byproducts. Size-exclusion chromatography (SEC) is a common method for purifying bioconjugates. Dialysis can also be used for larger biomolecules.

Protocol 2: Oxime Ligation

This protocol describes the conjugation of an aldehyde- or ketone-containing molecule to the oxyamine group of the linker. This can be performed on the product from Protocol 1 or on the linker itself.

Materials:

  • Oxyamine-functionalized molecule (either the product from Protocol 1 or the starting linker)

  • Aldehyde- or ketone-functionalized molecule

  • Aniline or a substituted aniline catalyst (e.g., p-phenylenediamine)

  • Reaction buffer (e.g., sodium acetate buffer, pH 4.5-5.5)

  • Purification equipment (as in Protocol 1)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the oxyamine-functionalized molecule in the reaction buffer.

    • Prepare a 10 mM stock solution of the aldehyde- or ketone-functionalized molecule in a compatible solvent.

    • Prepare a 1 M stock solution of the aniline catalyst in an organic solvent like DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the oxyamine-functionalized molecule with the aldehyde- or ketone-functionalized molecule. A slight excess of the carbonyl-containing molecule may be beneficial.

    • Add the aniline catalyst to the reaction mixture. The final concentration of the catalyst is typically in the range of 10-100 mM.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by analytical techniques.

  • Purification:

    • Purify the final conjugate using an appropriate method such as SEC or dialysis to remove unreacted molecules and the catalyst.

Visualizations

The following diagrams illustrate the conceptual framework and experimental workflow for using this compound.

Orthogonal_Conjugation linker N,N-Bis(PEG2-azide) -N-PEG2-oxyamine conjugate Trifunctional Conjugate linker->conjugate alkyne1 Alkyne-Molecule 1 alkyne1->linker Click Chemistry (CuAAC) alkyne2 Alkyne-Molecule 2 alkyne2->linker Click Chemistry (CuAAC) carbonyl Carbonyl-Molecule carbonyl->linker Oxime Ligation Experimental_Workflow start Start: N,N-Bis(PEG2-azide) -N-PEG2-oxyamine step1 Step 1: Click Chemistry (CuAAC Reaction) start->step1 purify1 Purification 1 (e.g., SEC) step1->purify1 step2 Step 2: Oxime Ligation purify1->step2 purify2 Purification 2 (e.g., SEC) step2->purify2 analysis Analysis and Characterization (e.g., LC-MS, SDS-PAGE) purify2->analysis end Final Trifunctional Conjugate analysis->end

The Strategic Role of PEG Spacers in Mitigating Steric Hindrance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug development and molecular engineering, steric hindrance presents a formidable challenge, often impeding the binding of molecules and diminishing the efficacy of therapeutics. The strategic incorporation of Poly(ethylene glycol) (PEG) spacers has emerged as a pivotal solution to overcome these spatial constraints. This technical guide provides an in-depth exploration of the role of PEG spacers in reducing steric hindrance, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

The Fundamental Principle: How PEG Spacers Alleviate Steric Hindrance

Steric hindrance arises when the size and shape of a molecule or a part of it prevent or retard a chemical reaction or intermolecular interaction. In bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), the bulky nature of antibodies, payloads, or protein ligands can physically obstruct the necessary interactions for therapeutic effect.

PEG spacers, being flexible, hydrophilic, and biocompatible polymer chains, act as extended "arms" that create a physical distance between the interacting moieties.[1] This distancing effect minimizes repulsive forces and allows the functional components to adopt optimal orientations for binding. The hydrophilicity of PEG also contributes to improved solubility and can shield the conjugated molecule from enzymatic degradation and immunogenic responses.[2][3]

Quantitative Impact of PEG Spacers on Molecular Interactions

The inclusion of PEG spacers has a quantifiable impact on various parameters, including binding affinity, drug-to-antibody ratio (DAR) in ADCs, and the degradation efficiency of PROTACs.

Table 1: Influence of PEG Spacer Length on Binding Affinity and Biological Activity
ApplicationMoleculePEG Spacer Length (n = ethylene glycol units)Key FindingReference
Receptor Binding 68Ga-labeled Bombesin Analog2, 3, 4, 6IC50 values increased with longer PEG spacers (3.1 to 5.8 nM), suggesting a slight decrease in binding affinity with increasing length in this specific case.[4][4]
Cell Targeting Antibody-coated Nanoparticles for Dendritic Cells0.65 kDa, 2 kDa, 5 kDaLonger PEG length (5 kDa) was required for specific accumulation in primary dendritic cells, while shorter PEG (0.65 kDa) was better for a dendritic cell line.[5][5]
PROTAC Efficacy ERα targeting PROTACs12-atom vs. 16-atomThe 16-atom PEG linker was significantly more potent in degrading the target protein, despite similar binding affinities.[6][6]
Microparticle Adhesion P-selectin Ligand on Microparticles3400 Da vs. 10000 Da80 nm PEG spacers (10000 Da) improved adhesion frequency by up to 4.5-fold and bond lifetimes by 7-fold under shear flow.[7][7]
Table 2: Role of PEG Spacers in Optimizing Antibody-Drug Conjugates (ADCs)
ADC CharacteristicEffect of PEG SpacerQuantitative ImpactReference
Drug-to-Antibody Ratio (DAR) Enables higher DAR by improving solubility and reducing aggregation of hydrophobic payloads.[2]ADCs with PEG linkers can achieve higher, more homogeneous DARs (e.g., DAR 8) with improved pharmacokinetics.[2][8][2][8]
Pharmacokinetics Prolongs circulation half-life by creating a hydration shell, reducing clearance.[2]Slower plasma clearance and longer half-life observed for ADCs with PEG linkers.[2][9][2][9]
Stability Enhances physical and chemical stability by preventing aggregation.[9]Amide-coupled ADCs with pendant PEG12 units showed the best stability under thermal stress.[9][9]

Visualizing the Role of PEG Spacers

Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows where PEG spacers play a crucial role.

The "PEG Dilemma" in Nanoparticle Drug Delivery

PEG_Dilemma cluster_0 Without PEG Spacer cluster_1 With PEG Spacer ('PEGylation') NP Nanoparticle - Prone to opsonization - Rapid clearance PEG_NP PEGylated Nanoparticle + Increased circulation time + Reduced immunogenicity NP->PEG_NP PEGylation Receptor Target Receptor PEG_NP->Receptor Binding Hindrance Steric Hindrance PEG_NP->Hindrance Reduced Clearance Hindrance->Receptor

The PEG Dilemma in Nanoparticle Targeting.
Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis with a PEG Linker

ADC_Workflow Start Start: Antibody & Payload Selection Linker_Selection PEG Linker Selection (Length & Chemistry) Start->Linker_Selection Antibody_Modification Antibody Modification (e.g., reduction of disulfides) Linker_Selection->Antibody_Modification Conjugation Conjugation of PEG-Payload to Antibody Antibody_Modification->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization - DAR (UV-Vis, MS) - Purity (SEC) - Binding (SPR) Purification->Characterization End Final ADC Product Characterization->End

Workflow for ADC Synthesis with PEG Linkers.
Signaling Pathway of a PROTAC with a PEG Linker

PROTAC_Signaling PROTAC PROTAC Warhead - PEG Linker - E3 Ligase Ligand POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Forms POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted to Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated Protein Degradation Pathway.

Detailed Experimental Protocols

General Protocol for Protein PEGylation

This protocol describes a general method for conjugating a PEG derivative to a protein via primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-reactive PEG derivative (e.g., mPEG-NHS ester)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Analytical instruments (e.g., SDS-PAGE, UV-Vis spectrophotometer)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • PEGylation Reaction: Add the mPEG-NHS ester to the protein solution at a desired molar ratio (e.g., 5:1, 10:1 PEG:protein). The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 1-2 hours. Reaction time and temperature may need optimization.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.[10][]

  • Characterization: Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight. Determine the extent of PEGylation using methods like UV-Vis spectrophotometry or mass spectrometry.

Determination of Drug-to-Antibody Ratio (DAR) of an ADC by UV-Vis Spectrophotometry

This method provides an average DAR for an ADC.

Prerequisites:

  • The payload has a distinct UV/Vis absorbance from the antibody.

  • The molar extinction coefficients of the antibody (at 280 nm) and the payload (at its λmax) are known.

Procedure:

  • Sample Preparation: Prepare a solution of the purified ADC in a suitable buffer.

  • Spectrophotometry: Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the payload (Aλmax).

  • Calculation:

    • Calculate the concentration of the antibody using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.

    • Calculate the concentration of the payload using its absorbance at λmax.

    • The DAR is the molar ratio of the payload to the antibody.[6][]

Characterization of PEGylated Nanoparticles by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of nanoparticles.

Procedure:

  • Sample Preparation: Disperse the PEGylated nanoparticles in a suitable solvent (e.g., deionized water) at an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the laser wavelength, scattering angle (commonly 90° or 173°), and temperature.

  • Measurement: Place the sample in the instrument and allow it to equilibrate to the set temperature. Acquire the scattered light intensity fluctuations over time.

  • Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient. The Stokes-Einstein equation is then used to determine the hydrodynamic diameter and polydispersity index (PDI).[13][14]

Conclusion

PEG spacers are a versatile and indispensable tool in modern drug development and biotechnology. By providing a flexible and hydrophilic linker, they effectively mitigate steric hindrance, thereby enhancing the efficacy, stability, and pharmacokinetic profiles of a wide range of bioconjugates. The ability to rationally design and optimize PEG spacer length and architecture, guided by quantitative analysis and robust experimental protocols, will continue to drive the development of more effective and safer therapeutics.

References

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine, a multifunctional PEG linker. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document outlines its expected solubility based on the well-established properties of polyethylene glycol (PEG) and information available for structurally similar compounds. Furthermore, a detailed, standardized experimental protocol for determining its precise solubility is provided to enable researchers to generate specific data.

Core Concepts: PEGylation and Solubility

Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer widely used in pharmaceutical and biotechnological applications to enhance the solubility and stability of molecules.[1][2][3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significantly increase the hydrodynamic size and water solubility of hydrophobic drugs and proteins.[1] The repeating ether units in the PEG backbone form hydrogen bonds with water, rendering the molecule more soluble in aqueous media.[2]

This compound incorporates three short PEG2 spacers. These PEG chains are expected to impart flexibility and, most importantly, enhance the solubility of the molecule and any conjugate it is attached to.[4][5] This is a key feature for its application in bioconjugation, where maintaining the solubility of the resulting biomolecule conjugate is often critical.[6]

Expected Solubility Profile

While specific quantitative data is not available, the chemical structure of this compound allows for a qualitative assessment of its expected solubility in common laboratory solvents. The presence of the hydrophilic PEG2 chains suggests good solubility in a range of polar solvents. For similar, related PEGylated compounds, manufacturers often report solubility in solvents such as water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[7][8][9]

Table 1: Expected Qualitative Solubility of this compound

SolventExpected SolubilityRationale
WaterHighThe hydrophilic nature of the three PEG2 chains will dominate the molecule's properties, leading to good aqueous solubility.
Dimethyl Sulfoxide (DMSO)HighDMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including PEGylated molecules.[10]
Dimethylformamide (DMF)HighDMF is another polar aprotic solvent commonly used for dissolving PEG linkers and their conjugates.[5]
Dichloromethane (DCM)Moderate to HighWhile less polar than water, DMSO, or DMF, DCM is often a suitable solvent for PEGylated compounds of this size.[9][11]
Ethanol / MethanolHighShort-chain alcohols are generally good solvents for smaller PEGylated molecules.
Diethyl Ether / HexanesLowAs a nonpolar solvent, diethyl ether is unlikely to effectively solvate the polar PEG and functional groups of the molecule.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol, such as the shake-flask method, can be employed. This method involves equilibrating a surplus of the solute with the solvent and then measuring the concentration of the dissolved substance.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, DMSO, DMF, DCM)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a fixed volume of the desired solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Visualization of Structure-Function Relationship

The following diagram illustrates the relationship between the structural components of this compound and its key functional properties.

G cluster_molecule This compound cluster_groups Functional Groups & Spacers cluster_properties Resulting Properties & Applications A This compound Central Nitrogen Atom B Two Azide Groups (-N3) A:f1->B attached to C One Oxyamine Group (-ONH2) A:f1->C attached to D Three PEG2 Spacers (-CH2CH2O)2- A:f1->D attached via E Click Chemistry Reactivity Reaction with alkynes B:f0->E:f0 F Oxime Ligation Reaction with aldehydes/ketones C:f0->F:f0 G Enhanced Solubility Hydrophilic nature D:f0->G:f0 H Bioconjugation Linking biomolecules E:f0->H:f0 F:f0->H:f0

Caption: Structure-function relationship of the molecule.

This diagram illustrates how the distinct chemical moieties of this compound contribute to its dual reactivity and favorable solubility profile, making it a versatile tool for bioconjugation. The azide groups enable click chemistry, the oxyamine group allows for oxime ligation, and the PEG2 spacers are key to its enhanced solubility.

References

An In-Depth Technical Guide to Azide-Alkyne Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azide-alkyne click chemistry, a powerful and versatile set of bioorthogonal reactions with widespread applications in drug discovery, chemical biology, and materials science. We will delve into the core principles of the two main classes of this reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide will further provide detailed experimental protocols, quantitative comparisons, and visual workflows to facilitate the practical application of these transformative reactions in a laboratory setting.

Core Principles of Azide-Alkyne Click Chemistry

The foundation of azide-alkyne click chemistry lies in the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[1] While the thermal reaction requires high temperatures and often results in a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has revolutionized its utility.[2] These modern iterations are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for complex biological environments.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, renowned for its efficiency and reliability. It involves the use of a copper(I) catalyst to exclusively generate the 1,4-disubstituted 1,2,3-triazole isomer.[2] The reaction is incredibly fast, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed version, and can be performed under mild, often aqueous conditions.[2]

The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable triazole product and regenerates the copper(I) catalyst.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[3] This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[4]

While generally slower than CuAAC, the development of various cyclooctyne derivatives with enhanced reactivity has expanded the applicability of SPAAC, making it a valuable tool for in vivo imaging and labeling.[4][5]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the requirement for biocompatibility. The following tables summarize key quantitative data to aid in this selection process.

Reaction Typical Second-Order Rate Constant (M⁻¹s⁻¹) Key Advantages Key Limitations
CuAAC 10 to 10⁴[6]Very fast kinetics, uses simple alkynes.[6]Requires a potentially cytotoxic copper catalyst.[3]
SPAAC 2.4 x 10⁻³ to 34[7]Copper-free, highly bioorthogonal.Generally slower than CuAAC, requires synthesis of strained alkynes.[5]
Cyclooctyne Derivative (for SPAAC) Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide
[11+1]CPP4.5 x 10⁻⁴[8]
[9+1]CPP2.2 x 10⁻³[8]
fluor[11+1]CPP4.7 x 10⁻³[8]
m[9+1]CPP9.6 x 10⁻³[8]
BCN in DMSO at 37°C0.15[7]
BCN derivative 9 at 20°C0.19 - 0.21[7]
BCN derivative 9 at 37°C0.57[7]

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions in a laboratory setting.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Lysate

This protocol is adapted for labeling proteins in a cell lysate.

Materials:

  • Protein lysate containing an alkyne- or azide-modified protein (1-5 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Azide or alkyne detection reagent (e.g., a fluorescent probe)

  • THPTA ligand solution (100 mM in water)

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)

  • Sodium ascorbate solution (300 mM in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, combine 50 µL of the protein lysate with 90 µL of PBS buffer.

  • Add the azide or alkyne detection reagent to the desired final concentration.

  • Add 10 µL of the 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

  • To initiate the click reaction, add 10 µL of the 300 mM sodium ascorbate solution and vortex briefly.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The click-labeled proteins in the lysate are now ready for downstream processing and analysis, such as gel electrophoresis or mass spectrometry.[9]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a drug-linker to an azide-modified antibody.

Materials:

  • Azide-conjugated antibody in PBS (pH 7.4)

  • DBCO-conjugated drug-linker stock solution (e.g., 26.7 mM in DMSO)

  • DMSO

  • Desalting column

  • Protein concentrator (e.g., 50 kDa MWCO)

Procedure:

  • Purify the azide-conjugated antibody and exchange the buffer to PBS (pH 7.4) using a desalting column.

  • In a reaction tube, combine 10 mg of the azide-conjugated antibody with PBS containing 5% DMSO to a final volume of 950 µL.

  • Add 50 µL of the 26.7 mM DBCO-drug linker stock solution to the antibody solution.

  • Incubate the reaction mixture for 2 hours at room temperature.

  • Remove the excess DBCO-drug linker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

  • Concentrate the resulting ADC using a protein concentrator.[10]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways involving azide-alkyne click chemistry.

experimental_workflow_adc cluster_antibody_prep Antibody Preparation cluster_drug_prep Drug-Linker Preparation cluster_conjugation SPAAC Conjugation cluster_purification Purification & Analysis antibody Native Antibody azide_mod Azide-Modified Antibody antibody->azide_mod Site-specific Azide Installation reaction SPAAC Reaction (Room Temperature, 2h) azide_mod->reaction drug Cytotoxic Drug dbco_drug DBCO-Drug Linker drug->dbco_drug Linker Attachment dbco_drug->reaction purify Purification (Desalting Column) reaction->purify analyze Characterization (Mass Spec, HPLC) purify->analyze adc adc analyze->adc Homogeneous ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

experimental_workflow_proteomics cluster_labeling In Situ Labeling cluster_lysis_click Lysis and Click Reaction cluster_enrichment_analysis Enrichment and Analysis cells Live Cells probe Alkyne-bearing Metabolic Probe cells->probe Incubation labeled_cells Cells with Labeled Proteins probe->labeled_cells lysis Cell Lysis labeled_cells->lysis click_reaction CuAAC Reaction lysis->click_reaction azide_reporter Azide-Reporter (e.g., Biotin-Azide) azide_reporter->click_reaction enrichment Affinity Purification (Streptavidin Beads) click_reaction->enrichment digestion On-bead Digestion (Trypsin) enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis identified_proteins identified_proteins ms_analysis->identified_proteins Protein Identification

Caption: Workflow for activity-based protein profiling using click chemistry.[11]

signaling_pathway_gpcr cluster_receptor GPCR Labeling cluster_visualization Visualization cluster_downstream Downstream Signaling Analysis gpcr Endogenous GPCR (e.g., D1 Dopamine Receptor) ligand Clickable Ligand (Alkyne-modified) gpcr->ligand Binding labeled_gpcr Alkyne-Labeled GPCR ligand->labeled_gpcr click_reaction SPAAC Reaction labeled_gpcr->click_reaction azide_dye Azide-Fluorescent Dye azide_dye->click_reaction visualized_gpcr Fluorescently Labeled GPCR click_reaction->visualized_gpcr microscopy Super-Resolution Microscopy visualized_gpcr->microscopy trafficking Receptor Trafficking & Localization microscopy->trafficking signaling Downstream Signaling (e.g., cAMP assay) microscopy->signaling biological_response Cellular Response trafficking->biological_response signaling->biological_response

Caption: Labeling and visualizing endogenous GPCRs using click chemistry.[8][12]

References

Principles of Oxime Ligation for Bioconjugation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a powerful and versatile chemoselective reaction widely employed in bioconjugation for the covalent linkage of molecules. This reaction forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or ketone.[1][2] Its high specificity, biocompatibility, and the stability of the resulting conjugate make it an invaluable tool for a broad range of applications, including protein labeling, drug delivery, and the development of therapeutic agents.[1][3] This guide provides a comprehensive overview of the core principles of oxime ligation, detailed experimental protocols, and quantitative data to facilitate its successful implementation in a laboratory setting.

Core Principles of Oxime Ligation

The foundation of oxime ligation lies in the reaction between a nucleophilic aminooxy moiety (-O-NH2) and an electrophilic carbonyl group (an aldehyde or ketone) to form a C=N-O oxime linkage.[1][4] This reaction is a type of imine formation but results in a significantly more stable bond compared to hydrazones or simple imines, particularly under physiological conditions.[4][5][6]

Reaction Mechanism and Kinetics

The formation of an oxime bond is a two-step process:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, leading to the formation of a tetrahedral hemiaminal intermediate.[4]

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration to form the stable oxime bond.[7]

The rate of oxime formation is pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH 4-5).[1][7] This is because the dehydration step is acid-catalyzed. However, for many biological applications, the reaction needs to proceed at or near neutral pH (pH 7.0-7.4).[7] Under these conditions, the reaction rate can be slow. To overcome this limitation, nucleophilic catalysts, most commonly aniline and its derivatives, are often employed to accelerate the reaction.[1][8] Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH.[8][9] More efficient catalysts, such as p-phenylenediamine and m-phenylenediamine (mPDA), have been developed, offering even greater rate enhancements.[10][11][12]

Stability of the Oxime Bond

A key advantage of oxime ligation is the exceptional hydrolytic stability of the resulting C=N-O bond compared to other imine-based linkages.[5][6] The electronegativity of the oxygen atom in the oxime bond reduces the basicity of the imine nitrogen, making it less susceptible to protonation and subsequent hydrolysis.[7] Studies have shown that the rate constant for oxime hydrolysis is nearly 1000-fold lower than that for simple hydrazones.[5] This high stability ensures the integrity of the bioconjugate in aqueous environments and under physiological conditions.

Quantitative Data on Oxime Ligation

The efficiency and rate of oxime ligation are influenced by several factors, including pH, the nature of the reactants, and the presence of catalysts. The following tables summarize key quantitative data from the literature.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptide + BenzaldehydeAniline (100 mM)7.08.2 ± 1.0[13]
Aldehyde-functionalized GFP + Dansylated aminooxyAniline (100 mM)7.0Minimal product conversion[9]
Aldehyde-functionalized GFP + Dansylated aminooxym-Phenylenediamine (750 mM)7.0Complete in 90 seconds[9]
Aminooxy-functionalized PEG + ProteinNone7.0-[10]
Aminooxy-functionalized PEG + ProteinAniline7.019-fold faster than uncatalyzed[10]
Aminooxy-functionalized PEG + Proteinp-Phenylenediamine7.0120-fold faster than uncatalyzed[10]
Conjugate TypepH (pD)First-Order Rate Constant for Hydrolysis (k, s⁻¹)Relative Stability (vs. Methylhydrazone)Reference
Oxime7.0~1 x 10⁻⁸~600-fold more stable[5][6]
Methylhydrazone7.0~6 x 10⁻⁶1[5][6]
Acetylhydrazone7.0~3 x 10⁻⁶~300-fold less stable[5][6]
Semicarbazone7.0~1.6 x 10⁻⁶~160-fold less stable[5][6]

Experimental Protocols

The following are generalized protocols for performing oxime ligation for bioconjugation. Specific conditions may need to be optimized depending on the biomolecules and reagents used.

General Protocol for Oxime Ligation

Materials:

  • Biomolecule containing an aldehyde or ketone group (e.g., modified protein, peptide, or small molecule).

  • Aminooxy-functionalized molecule for conjugation (e.g., aminooxy-PEG, aminooxy-biotin, aminooxy-fluorophore).

  • Reaction Buffer: Typically a phosphate or acetate buffer, pH 4.5-7.4. For aniline-catalyzed reactions at neutral pH, sodium phosphate buffer is common.

  • Catalyst (optional but recommended for neutral pH): Aniline, p-phenylenediamine, or m-phenylenediamine stock solution.

  • Quenching reagent (optional): A molecule with a free aminooxy or aldehyde/ketone group to consume any unreacted partner.

  • Purification system: Size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis to remove excess reagents and catalyst.

Procedure:

  • Dissolve Reactants: Dissolve the aldehyde/ketone-containing biomolecule and the aminooxy-functionalized molecule in the reaction buffer to the desired concentrations. The concentrations will depend on the reaction kinetics and the desired yield, but often range from micromolar to millimolar.

  • Add Catalyst (if applicable): If performing the reaction at neutral pH, add the catalyst to the reaction mixture. The final concentration of aniline is typically 10-100 mM, while more potent catalysts like m-phenylenediamine can be used at higher concentrations if solubility permits.[11][13]

  • Incubate: Allow the reaction to proceed at room temperature or 37°C. The reaction time can vary from minutes to several hours, depending on the reactants, concentrations, and catalyst used.[1] Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).

  • Quench (optional): To stop the reaction, a quenching reagent can be added to consume any unreacted functional groups.

  • Purify: Purify the bioconjugate to remove unreacted starting materials, catalyst, and byproducts. The choice of purification method will depend on the properties of the conjugate.

Protocol for Fluorescent Labeling of a Peptide

This protocol is adapted from a procedure for labeling an unprotected peptide with an aminooxy-functionalized fluorescent dye.[13]

Materials:

  • Aldehyde-functionalized peptide.

  • Aminooxyacetyl-Alexa Fluor® 488.

  • Buffer: 0.1 M Sodium Phosphate, pH 7.0.

  • Catalyst: Aniline stock solution (e.g., 200 mM in buffer).

  • RP-HPLC system for monitoring and purification.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the aldehyde-functionalized peptide (e.g., 100 µM) in the buffer.

    • Prepare a stock solution of Aminooxyacetyl-Alexa Fluor® 488 (e.g., ~1 mM) in water.

    • Prepare a stock solution of aniline (e.g., 200 mM) in the buffer.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the peptide stock solution and the Aminooxyacetyl-Alexa Fluor® 488 stock solution to achieve the desired final concentrations (e.g., 10 µM each).

    • Add the aniline stock solution to a final concentration of 100 mM.

    • Adjust the final volume with the buffer.

  • Incubate and Monitor:

    • Incubate the reaction mixture at room temperature.

    • Monitor the formation of the fluorescently labeled peptide product by injecting aliquots of the reaction mixture onto an RP-HPLC system at different time points. The product can be detected by its fluorescence (e.g., excitation at 495 nm, emission at 519 nm for Alexa Fluor 488) and absorbance at 220 nm.

  • Purify:

    • Once the reaction is complete, purify the labeled peptide using preparative RP-HPLC.

Visualizations

The following diagrams illustrate the key chemical and logical processes involved in oxime ligation.

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1_CHO Aldehyde/Ketone (R-CHO) Hemiaminal Hemiaminal Intermediate R1_CHO->Hemiaminal Nucleophilic Attack R2_ONH2 Aminooxy (R'-ONH2) R2_ONH2->Hemiaminal Oxime Oxime Conjugate (R-CH=N-OR') Hemiaminal->Oxime Dehydration (-H2O) Water Water (H2O)

Caption: Chemical mechanism of oxime ligation.

Oxime_Ligation_Workflow start Start: Prepare Reactants dissolve 1. Dissolve Aldehyde/Ketone Biomolecule and Aminooxy Reagent in Buffer start->dissolve add_catalyst 2. Add Catalyst (e.g., Aniline) if at neutral pH dissolve->add_catalyst incubate 3. Incubate at Room Temp or 37°C add_catalyst->incubate monitor 4. Monitor Reaction (e.g., LC-MS, SDS-PAGE) incubate->monitor quench 5. Quench Reaction (Optional) monitor->quench purify 6. Purify Conjugate (e.g., HPLC, SEC) quench->purify end End: Characterize Final Bioconjugate purify->end

Caption: Experimental workflow for bioconjugation via oxime ligation.

References

Unlocking Precision in Bioconjugation: A Technical Guide to PEG2 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug development and molecular research, the role of linker technology is paramount. Among the diverse array of chemical tools available, polyethylene glycol (PEG) linkers have emerged as a cornerstone for enhancing the therapeutic potential of biomolecules. This in-depth technical guide focuses on the core chemical characteristics of short-chain PEG2 linkers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their properties and applications.

PEG2 linkers, composed of two repeating ethylene glycol units, serve as hydrophilic spacers that offer a precise and minimal distance between conjugated molecules. Their defined structure and advantageous physicochemical properties make them ideal candidates for applications where controlled spacing and improved solubility are critical, such as in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the quantitative physicochemical properties, stability profiles, and detailed experimental protocols associated with various functionalized PEG2 linkers, offering a practical resource for laboratory applications.

Core Chemical Characteristics of PEG2 Linkers

PEG2 linkers are valued for their hydrophilicity, biocompatibility, and precise length, which can be critical in optimizing the biological activity of a conjugate.[1] The fundamental structure consists of two ethylene glycol units, providing a flexible and water-soluble spacer.[1] These linkers are typically monodisperse, meaning they have a discrete and uniform molecular weight, which is crucial for the batch-to-batch reproducibility of conjugates.[2]

The true versatility of PEG2 linkers lies in the functional groups appended to their termini, which allow for covalent attachment to biomolecules. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides for targeting sulfhydryl groups, and azides or alkynes for "click chemistry" applications.[1] The choice of functional group is dictated by the available reactive sites on the target molecules and the desired stability of the resulting linkage.

Physicochemical Properties

The following tables summarize key quantitative data for several common heterobifunctional PEG2 linkers.

PropertyAmino-PEG2-acidAzido-PEG2-acidMaleimide-PEG2-NHS Ester
CAS Number 791028-27-8[3]1312309-63-9[4]955094-26-5[5]
Molecular Formula C7H15NO4[3]C7H13N3O4[4]C15H17N3O8
Molecular Weight ( g/mol ) 177.20[3]203.19[4]367.31
Spacer Arm Length (Å) ~10-12 (estimated)~10-12 (estimated)17.6[5]
Solubility Soluble in DMSO[3]Soluble in water, polar organic solventsSoluble in DMSO, DMF[6]

Note: Estimated spacer arm lengths are based on the known bond lengths of the constituent atoms and the extended conformation of the PEG chain.

Stability Profile of Functionalized PEG2 Linkers

The stability of the linkage formed by a PEG2 linker is critical for the efficacy and safety of the resulting bioconjugate. The stability is highly dependent on the nature of the reactive functional groups and the physiological conditions.

NHS Esters:

  • Hydrolysis: The NHS ester moiety is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent, increasing significantly with higher pH. The half-life of an NHS ester is approximately 4-5 hours at pH 7.0 (0°C) but decreases to just 10 minutes at pH 8.6 (4°C).[7][8] Therefore, reactions with primary amines are typically performed in buffers with a pH range of 7.2-8.5 to balance reactivity and hydrolysis.[7]

  • Storage: Due to their moisture sensitivity, NHS ester-functionalized PEG2 linkers should be stored at -20°C with a desiccant and equilibrated to room temperature before opening to prevent condensation.[6] Solutions should be prepared fresh and not stored.[9]

Maleimides:

  • Thiol Adduct Stability: The thioether bond formed between a maleimide and a sulfhydryl group is generally stable. However, it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in serum.[10][11]

  • pH Stability: Maleimide groups are most stable at a pH range of 6.5-7.5.[6] Above pH 7.5, the maleimide ring can undergo hydrolysis, losing its specificity for sulfhydryl groups.[6]

  • Serum Stability: The stability of maleimide-thiol conjugates in serum can be a concern.[10] Strategies such as using self-hydrolyzing maleimides have been developed to create more stable linkages.[11]

Azides:

  • High Stability: The azide functional group is highly stable under a wide range of reaction conditions and is unreactive towards most biological functional groups, making it an excellent choice for bioorthogonal "click chemistry" reactions.[2] This stability allows for multi-step synthesis and purification procedures without the risk of linker degradation.[2]

Experimental Protocols

The following are generalized protocols for the conjugation of biomolecules using common heterobifunctional PEG2 linkers. Optimization is often necessary for specific applications.

Protocol 1: Two-Step Antibody-Drug Conjugation using Maleimide-PEG2-NHS Ester

This protocol describes the conjugation of a drug containing a free sulfhydryl group to an antibody via its primary amine residues.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Maleimide-PEG2-NHS Ester

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Sulfhydryl-containing drug

  • Quenching reagent (e.g., Tris or glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Reaction of NHS Ester with Antibody

  • Preparation: Equilibrate the vial of Maleimide-PEG2-NHS Ester to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[9]

  • Reaction: Add a 10- to 50-fold molar excess of the Maleimide-PEG2-NHS Ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%.[9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Purification: Remove the excess, unreacted linker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2).

Step 2: Reaction of Maleimide with Sulfhydryl-Containing Drug

  • Preparation: Dissolve the sulfhydryl-containing drug in a suitable buffer (pH 6.5-7.5).

  • Reaction: Add the drug solution to the purified maleimide-activated antibody from Step 1.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching (Optional): To stop the reaction, a quenching reagent with a free thiol (e.g., cysteine) can be added.

  • Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted drug and other byproducts.

Protocol 2: PROTAC Synthesis using Amino-PEG2-Acid

This protocol outlines the formation of an amide bond between a carboxylic acid-containing molecule (e.g., a warhead for a target protein) and an amine-containing molecule (e.g., an E3 ligase ligand) using an Amino-PEG2-Acid linker.

Materials:

  • Amino-PEG2-Acid

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • Coupling agents (e.g., EDC and NHS, or HATU)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Base (e.g., DIPEA or triethylamine)

  • Purification system (e.g., HPLC)

Procedure:

Step 1: Activation of Carboxylic Acid

  • Preparation: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

  • Activation: Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution. Stir at room temperature for 15-60 minutes to form the NHS ester.

Step 2: Coupling with Amino-PEG2-Acid

  • Reaction: Add a solution of Amino-PEG2-Acid (1.0 equivalent) in DMF to the activated carboxylic acid from Step 1.

  • Incubation: Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS or TLC.

  • Purification: Purify the resulting intermediate (Molecule-PEG2-Amine) by column chromatography or HPLC.

Step 3: Coupling to the Second Molecule

  • Activation: In a separate reaction, activate the carboxylic acid group of the purified intermediate from Step 2 using EDC and NHS as described in Step 1.

  • Reaction: Add the amine-containing molecule (e.g., E3 ligase ligand) and a non-nucleophilic base like DIPEA to the activated intermediate.

  • Incubation: Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.

Visualizing the Workflow: ADC Synthesis

The following diagram illustrates the logical workflow for the synthesis of an antibody-drug conjugate using a heterobifunctional PEG2 linker.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_purification Purification Antibody Antibody (with Lysine -NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab + Linker (pH 7.2-8.5) Linker Maleimide-PEG2-NHS Ester Linker->Activated_Ab NHS NHS byproduct Activated_Ab->NHS Purification1 Purification 1 (e.g., Desalting) Activated_Ab->Purification1 Drug Drug (with -SH group) ADC Antibody-Drug Conjugate (Stable Thioether Bond) Drug->ADC + Activated Ab (pH 6.5-7.5) Purification2 Purification 2 (e.g., SEC) ADC->Purification2 Purification1->ADC

Caption: Workflow for ADC synthesis using a Maleimide-PEG2-NHS Ester linker.

Conclusion

PEG2 linkers represent a powerful class of tools for the precise construction of complex bioconjugates. Their well-defined length, hydrophilicity, and the versatility of their functionalization make them indispensable in modern drug development and research. A thorough understanding of their chemical characteristics, including their stability and reactivity, is essential for designing and executing successful conjugation strategies. This guide provides a foundational resource to aid researchers in harnessing the full potential of PEG2 linkers in their scientific endeavors.

References

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine: A Trifunctional Linker for Advanced Biomaterial Engineering

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sophisticated biomaterials that can mimic the complex microenvironment of native tissues is a cornerstone of regenerative medicine, drug delivery, and tissue engineering. A key aspect of this endeavor is the use of versatile molecular linkers that enable precise control over the chemical and physical properties of the biomaterial scaffold. N,N-Bis(PEG2-azide)-N-PEG2-oxyamine is a novel trifunctional polyethylene glycol (PEG) linker poised to revolutionize the design of such advanced biomaterials. This molecule possesses two azide moieties and one oxyamine group, each connected by a flexible PEG2 spacer. This unique architecture allows for orthogonal, stepwise, or dual-mode conjugation, providing an unprecedented level of control over biomaterial fabrication and functionalization.

The two azide groups can participate in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. The oxyamine functionality, on the other hand, undergoes chemoselective oxime ligation with aldehydes or ketones to form stable oxime bonds.[3] The orthogonality of these two reaction pathways—azide-alkyne cycloaddition and oxime ligation—is the key feature of this compound, enabling the creation of multifunctional hydrogels and other biomaterials with precisely tailored properties.[4]

This technical guide provides a comprehensive overview of the application of this compound in the creation of novel biomaterials. It includes detailed experimental protocols, quantitative data on biomaterial properties, and visualizations of the underlying chemical and biological pathways.

Core Properties and Specifications

The utility of this compound stems from its well-defined chemical structure and the distinct reactivity of its functional groups. Below is a summary of its key properties.

PropertySpecification
Molecular Formula C₁₈H₃₅N₁₁O₇
Molecular Weight 537.55 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Purity >95% (typically determined by NMR and HPLC)
Functional Groups 2x Azide (-N₃), 1x Oxyamine (-ONH₂)
Reactive Partners Azide: Alkynes (terminal or strained), Oxyamine: Aldehydes, Ketones
Storage Conditions -20°C, protected from light and moisture

Applications in Biomaterial Synthesis

The trifunctional nature of this compound allows for several advanced strategies in biomaterial design, including:

  • Dual-Crosslinked Hydrogels: Formation of hydrogel networks with two distinct types of crosslinks, providing tunable mechanical properties and degradation profiles.

  • Sequential Functionalization: Initial hydrogel formation via one type of chemistry (e.g., oxime ligation), followed by the bioorthogonal functionalization with bioactive molecules (e.g., peptides, growth factors) using the remaining azide groups.[3]

  • Multifunctional Scaffolds: Creation of biomaterials that can present multiple different biological signals to cells in a controlled manner.

  • Drug Delivery Systems: Development of drug-loaded nanoparticles or hydrogels where the drug is conjugated via one functional group, while the targeting ligand is attached via another.

Experimental Protocols

The following protocols are representative examples of how this compound can be used to synthesize and functionalize hydrogels for biomedical applications.

Protocol 1: Formation of a Dual-Crosslinked PEG Hydrogel

This protocol describes the formation of a hydrogel using both oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) simultaneously.

Materials:

  • 4-arm PEG-aldehyde (20 kDa)

  • This compound

  • Bis-alkyne crosslinker (e.g., PEG-dialkyne, 3.4 kDa)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Aniline (catalyst for oxime ligation)

  • Phosphate-buffered saline (PBS), pH 6.5

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve 4-arm PEG-aldehyde (100 mg, 5 µmol) in 500 µL of PBS (pH 6.5).

    • Dissolve this compound (5.4 mg, 10 µmol) in 200 µL of PBS.

    • Dissolve PEG-dialkyne (17 mg, 5 µmol) in 200 µL of PBS.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 200 mM stock solution of aniline in DMSO.

  • Hydrogel Formation:

    • In a microcentrifuge tube, combine the 4-arm PEG-aldehyde solution and the PEG-dialkyne solution.

    • Add the this compound solution to the mixture and vortex gently.

    • Add 5 µL of the aniline stock solution and mix.

    • Add 10 µL of the CuSO₄ stock solution, followed by 10 µL of the sodium ascorbate stock solution.

    • Vortex briefly to ensure thorough mixing.

    • Immediately cast the solution into a mold or between two glass plates separated by a spacer of desired thickness.

    • Allow the gel to form at room temperature for 1-2 hours.

  • Washing and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with PBS (pH 7.4) containing 5 mM EDTA for 24 hours to remove unreacted components and the copper catalyst.

    • Allow the hydrogel to swell to equilibrium in fresh PBS (pH 7.4) for another 24 hours before characterization.

Quantitative Data for Dual-Crosslinked Hydrogel:

ParameterValue RangeMethod of Analysis
Gelation Time 5 - 20 minutesVial tilting method
Storage Modulus (G') 1 - 15 kPaRheometry
Swelling Ratio (Q) 15 - 35Gravimetric analysis
Degradation Time > 4 weeks (in PBS)Long-term swelling study
Protocol 2: Sequential Functionalization of a Hydrogel with a Bioactive Peptide

This protocol demonstrates the formation of a hydrogel via oxime ligation, followed by the functionalization with an alkyne-containing peptide using SPAAC.

Materials:

  • 4-arm PEG-aldehyde (20 kDa)

  • This compound

  • Aniline

  • DBCO-conjugated RGD peptide (or other alkyne-peptide)

  • Phosphate-buffered saline (PBS), pH 6.5 and 7.4

Procedure:

  • Hydrogel Formation (Oxime Ligation):

    • Prepare a solution of 4-arm PEG-aldehyde (100 mg, 5 µmol) in 500 µL of PBS (pH 6.5).

    • Prepare a solution of this compound (10.8 mg, 20 µmol) in 400 µL of PBS.

    • Prepare a 200 mM stock solution of aniline in DMSO.

    • Combine the PEG-aldehyde and the trifunctional linker solutions.

    • Add 10 µL of the aniline stock solution and mix thoroughly.

    • Cast the solution and allow it to gel for 2 hours at room temperature.

    • Wash the resulting azide-functionalized hydrogel extensively with PBS (pH 7.4) for 24 hours.

  • Peptide Functionalization (SPAAC):

    • Prepare a 10 mM solution of the DBCO-conjugated RGD peptide in PBS (pH 7.4).

    • Immerse the swollen hydrogel in the peptide solution.

    • Incubate at 37°C for 12-24 hours to allow for the SPAAC reaction to occur.

    • Wash the peptide-functionalized hydrogel with fresh PBS (pH 7.4) for 48 hours to remove any unreacted peptide.

Quantitative Data for Sequentially Functionalized Hydrogel:

ParameterValue RangeMethod of Analysis
Initial Storage Modulus (G') 0.5 - 5 kPaRheometry
Peptide Incorporation 50 - 500 µMFluorescence microscopy (if peptide is labeled) or HPLC analysis of hydrolyzed gel
Cell Adhesion Increased cell spreadingCell culture and microscopy

Visualizations

Signaling Pathway: Orthogonal Hydrogel Formation and Functionalization

The following diagram illustrates the two independent reaction pathways enabled by this compound for creating a functionalized biomaterial.

Orthogonal_Functionalization cluster_reactions Orthogonal Reactions Trifunctional_Linker This compound Hydrogel_Network Hydrogel Network Trifunctional_Linker->Hydrogel_Network Functionalized_Hydrogel Functionalized Hydrogel Trifunctional_Linker->Functionalized_Hydrogel PEG_Aldehyde Multi-arm PEG-Aldehyde PEG_Aldehyde->Hydrogel_Network Oxime Ligation (+ Aniline) Alkyne_Crosslinker Alkyne-functionalized Crosslinker/Molecule Alkyne_Crosslinker->Functionalized_Hydrogel Azide-Alkyne Click Chemistry (CuAAC or SPAAC)

Caption: Orthogonal reaction pathways of the trifunctional linker.

Experimental Workflow: Sequential Hydrogel Functionalization

This diagram outlines the key steps involved in first forming a hydrogel and then incorporating a bioactive molecule.

Sequential_Functionalization_Workflow Start Start: Prepare Precursor Solutions Mix Mix PEG-Aldehyde, Trifunctional Linker, and Aniline Start->Mix Gelation Hydrogel Formation (Oxime Ligation) Mix->Gelation Wash1 Wash to Remove Unreacted Monomers Gelation->Wash1 Incubate Incubate with Alkyne-Peptide (SPAAC Reaction) Wash1->Incubate Wash2 Wash to Remove Unreacted Peptide Incubate->Wash2 End End: Characterize Functionalized Hydrogel Wash2->End

Caption: Workflow for sequential hydrogel functionalization.

Conclusion

This compound represents a significant advancement in the field of biomaterial design. Its trifunctional nature, combined with the orthogonality of azide-alkyne click chemistry and oxime ligation, provides an exceptional platform for creating highly tunable and functional biomaterials. The ability to form dual-crosslinked networks or to sequentially modify hydrogels opens up new avenues for developing sophisticated scaffolds for tissue engineering, controlled drug delivery systems, and advanced 3D cell culture models. The protocols and data presented in this guide serve as a starting point for researchers to explore the vast potential of this versatile molecule in their own applications. As the demand for more complex and biologically interactive biomaterials grows, linkers such as this compound will undoubtedly play a pivotal role in shaping the future of biomedical research and regenerative medicine.

References

Unlocking Molecular Complexity: A Technical Guide to Trifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trifunctional crosslinkers are emerging as indispensable tools in the fields of biochemistry, materials science, and drug development. Their unique ability to covalently link three distinct molecular entities offers unprecedented control over the assembly of complex molecular architectures. This guide provides an in-depth exploration of the applications of trifunctional crosslinkers, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers in their scientific endeavors.

Core Concepts of Trifunctional Crosslinkers

Trifunctional crosslinkers are chemical reagents possessing three reactive functional groups.[1] This tripartite reactivity allows for the simultaneous or sequential conjugation of three different molecules, enabling the creation of intricate and highly functionalized constructs.[1] These crosslinkers are invaluable for a range of applications, including the stabilization of protein complexes, the synthesis of advanced biomaterials like hydrogels, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[1][2][3]

The key advantage of a trifunctional design lies in its versatility. For instance, one functional group can be used to attach a reporter molecule (like biotin for affinity purification or a fluorescent dye for imaging), while the other two can be used to link two interacting proteins or to form a crosslinked polymer network.[4][5] This modularity provides researchers with a powerful toolkit to probe and manipulate complex biological systems.

Applications in Elucidating Protein-Protein Interactions

One of the most powerful applications of trifunctional crosslinkers is in the field of chemical cross-linking mass spectrometry (CXMS), a technique used to identify protein-protein interactions and to gain insights into the three-dimensional structure of protein complexes.[4][6]

The "Leiker" Trifunctional Crosslinker: A Case Study

A prime example of a trifunctional crosslinker designed for CXMS is the lysine-targeted enrichable crosslinker, "Leiker".[4][5] This molecule incorporates three key functionalities:

  • Two amine-reactive N-hydroxysuccinimide (NHS) esters for crosslinking lysine residues in proteins.

  • A biotin tag for the affinity purification of cross-linked peptides.

  • A chemically cleavable linker to release the purified peptides for mass spectrometry analysis.[4]

This design significantly enhances the identification of cross-linked peptides, which are often present in low abundance.[4][5]

Quantitative Analysis of Leiker Performance

The efficacy of Leiker has been demonstrated through quantitative studies comparing it to the traditional bifunctional crosslinker BS³.[4]

ParameterBS³Leiker (with enrichment)Fold Increase
Identified Inter-links in E. coli Lysate ~400>1600~4x
Enrichment Efficiency N/A>97%N/A
Identified Cross-linked Lysine Pairs (E. coli) Not Reported3130Not Applicable
Identified Cross-linked Lysine Pairs (C. elegans) Not Reported893Not Applicable

Data sourced from eLife, 2016.[4]

Experimental Workflow for CXMS using a Trifunctional Crosslinker

The following workflow outlines the key steps involved in a typical CXMS experiment using a trifunctional crosslinker like Leiker.

CXMS_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_digestion Digestion & Enrichment cluster_analysis Analysis ProteinComplex Protein Complex or Cell Lysate Crosslinking Incubate with Trifunctional Crosslinker ProteinComplex->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion Enrichment Affinity Purification (e.g., Streptavidin beads) Digestion->Enrichment Cleavage Cleavage and Elution Enrichment->Cleavage LCMS LC-MS/MS Analysis Cleavage->LCMS DataAnalysis Data Analysis & Interaction Mapping LCMS->DataAnalysis

CXMS Experimental Workflow.

Detailed Experimental Protocol: CXMS with Leiker

This protocol is adapted from the methodology described for the Leiker crosslinker.[4]

Materials:

  • Protein sample (e.g., purified protein complex or cell lysate)

  • Trifunctional crosslinker (e.g., Leiker) dissolved in DMSO

  • Cross-linking buffer (e.g., HEPES buffer, pH 7.5)

  • Quenching solution (e.g., Tris-HCl, pH 8.0)

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., Trypsin)

  • Affinity purification resin (e.g., Streptavidin agarose)

  • Elution buffer (e.g., containing sodium dithionite for cleavable linkers)

  • LC-MS/MS system

Procedure:

  • Protein Cross-linking:

    • Incubate the protein sample with the trifunctional crosslinker at a molar excess (e.g., 1:1 to 1:2 protein to crosslinker ratio) in cross-linking buffer for 1-2 hours at room temperature.

    • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Protein Digestion:

    • Denature the cross-linked proteins by adding denaturing buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes in the dark.

    • Dilute the sample with digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Enrichment of Cross-linked Peptides:

    • Acidify the digest with trifluoroacetic acid (TFA).

    • Incubate the peptide mixture with streptavidin agarose beads for 2 hours at room temperature to capture biotin-tagged peptides.

    • Wash the beads extensively with wash buffers of increasing stringency to remove non-specifically bound peptides.

  • Cleavage and Elution:

    • Elute the cross-linked peptides from the beads by incubating with an elution buffer that cleaves the linker (e.g., 50 mM sodium dithionite for an azobenzene-based cleavable linker) for 30 minutes.

    • Collect the supernatant containing the enriched and cleaved cross-linked peptides.

  • LC-MS/MS Analysis:

    • Analyze the eluted peptides using a high-resolution LC-MS/MS system.

    • Acquire data using a data-dependent acquisition method.

  • Data Analysis:

    • Use specialized software (e.g., pLink) to identify the cross-linked peptide pairs from the MS/MS spectra.

    • Map the identified cross-links onto the protein sequences or structures to visualize the protein-protein interactions.

Hydrogel Formation and Tissue Engineering

Trifunctional crosslinkers are instrumental in the synthesis of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[7][8] These materials are widely used in tissue engineering, drug delivery, and as scaffolds for 3D cell culture.

Controlling Hydrogel Properties with Trifunctional Crosslinkers

The concentration and functionality of the crosslinker are critical parameters that determine the mechanical properties and swelling behavior of the resulting hydrogel.[3][9] Trifunctional crosslinkers can create more densely cross-linked networks compared to their bifunctional counterparts, leading to hydrogels with enhanced mechanical strength and lower swelling ratios.[9]

Quantitative Impact of Crosslinker Concentration on Hydrogel Properties

The following table summarizes the typical effects of increasing the concentration of a trifunctional crosslinker on the properties of a hydrogel.

PropertyEffect of Increasing Crosslinker Concentration
Compressive Modulus Increases
Compressive Strength Increases
Toughness Increases up to an optimal point, then may decrease
Swelling Ratio Decreases
Porosity Decreases
Gel Fraction Increases

General trends compiled from multiple sources.[3][9][10]

Experimental Workflow for Hydrogel Synthesis

This workflow illustrates the general steps for synthesizing a hydrogel using a trifunctional crosslinker.

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization Polymer Polymer Solution Mixing Mixing and Homogenization Polymer->Mixing Crosslinker Trifunctional Crosslinker Solution Crosslinker->Mixing Initiation Initiation of Cross-linking (e.g., UV, temperature) Mixing->Initiation Gelation Gelation Initiation->Gelation Purification Purification (e.g., swelling/deswelling) Gelation->Purification Characterization Mechanical Testing, Swelling Studies, etc. Purification->Characterization

Hydrogel Synthesis Workflow.

Detailed Experimental Protocol: Hydrogel Synthesis

This protocol provides a general framework for synthesizing a hydrogel using a trifunctional crosslinker. Specific parameters will vary depending on the polymer and crosslinker used.

Materials:

  • Hydrophilic polymer (e.g., polyethylene glycol (PEG), hyaluronic acid)

  • Trifunctional crosslinker (e.g., tris(2-aminoethyl)amine, trimethylolpropane triacrylate)

  • Solvent (e.g., deionized water, PBS)

  • Photoinitiator (for UV-initiated cross-linking)

  • Molds for casting the hydrogel

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve the polymer in the chosen solvent to the desired concentration.

    • Dissolve the trifunctional crosslinker and, if applicable, the photoinitiator in the solvent.

  • Hydrogel Formation:

    • Mix the polymer and crosslinker solutions thoroughly.

    • Pipette the precursor solution into molds.

    • Initiate cross-linking. This can be achieved through various methods, such as:

      • Photocross-linking: Expose the solution to UV light for a specified time.

      • Thermal cross-linking: Incubate the solution at an elevated temperature.

      • Chemical cross-linking: The reaction may proceed spontaneously upon mixing.

  • Purification:

    • After gelation, immerse the hydrogels in a large volume of solvent (e.g., deionized water) to allow unreacted monomers and crosslinkers to diffuse out.

    • Replace the solvent several times over 24-48 hours.

  • Characterization:

    • Swelling Ratio: Measure the weight of the swollen hydrogel and the dry hydrogel (after lyophilization). The swelling ratio is calculated as (swollen weight - dry weight) / dry weight.

    • Mechanical Testing: Perform compression or tensile tests to determine the compressive modulus, strength, and toughness.

    • Morphology: Use scanning electron microscopy (SEM) to visualize the porous structure of the hydrogel.

Surface Modification for Biosensors and Biomaterials

Trifunctional crosslinkers are employed to modify surfaces, such as those of biosensors or implantable devices, to attach biomolecules and improve biocompatibility.[11][12] The three reactive groups allow for a stable attachment to the surface, conjugation of a specific biomolecule (e.g., an antibody or enzyme), and potentially the inclusion of a third molecule to reduce non-specific binding or to act as a signaling component.

Logical Relationship in Surface Modification

The process of surface modification using a trifunctional crosslinker can be represented as a logical flow of steps to achieve a functionalized surface.

Surface_Modification_Logic cluster_surface_prep Surface Preparation cluster_linker_attachment Linker Attachment cluster_biomolecule_conjugation Biomolecule Conjugation cluster_blocking Blocking & Finalization Surface Substrate Surface Cleaning Cleaning Surface->Cleaning Activation Activation Cleaning->Activation LinkerAttachment Covalent Attachment of Trifunctional Crosslinker Activation->LinkerAttachment BiomoleculeConjugation Conjugation of Biomolecule of Interest LinkerAttachment->BiomoleculeConjugation Blocking Blocking of Unreacted Sites BiomoleculeConjugation->Blocking FunctionalizedSurface Functionalized Surface Blocking->FunctionalizedSurface

Logical Flow of Surface Modification.

Detailed Experimental Protocol: Surface Modification of a Biosensor

This protocol provides a general method for immobilizing an antibody onto a silicon-based biosensor surface using a trifunctional crosslinker.

Materials:

  • Silicon-based biosensor chip

  • Piranha solution (use with extreme caution) or plasma cleaner

  • Silanization agent (e.g., (3-aminopropyl)triethoxysilane - APTES)

  • Trifunctional crosslinker with an amine-reactive group and two other functional groups

  • Antibody of interest

  • Blocking agent (e.g., bovine serum albumin - BSA)

  • Wash buffers (e.g., PBS, deionized water)

Procedure:

  • Surface Cleaning and Activation:

    • Clean the biosensor surface with Piranha solution or a plasma cleaner to remove organic contaminants and generate hydroxyl groups.

    • Activate the surface by immersing it in a solution of APTES in an anhydrous solvent (e.g., toluene) to introduce primary amine groups.

  • Crosslinker Attachment:

    • Incubate the amine-functionalized surface with a solution of the trifunctional crosslinker. The amine-reactive group of the crosslinker will form a covalent bond with the surface amines.

    • Rinse the surface thoroughly to remove excess crosslinker.

  • Antibody Immobilization:

    • Incubate the crosslinker-modified surface with a solution of the antibody. A second functional group on the crosslinker will react with the antibody (e.g., with amine or carboxyl groups), covalently attaching it to the surface.

    • Rinse the surface to remove unbound antibodies.

  • Blocking:

    • Incubate the surface with a solution of a blocking agent like BSA to block any remaining reactive sites on the surface and reduce non-specific binding.

    • Rinse the surface again.

  • Verification:

    • The successful immobilization can be verified using techniques such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), or by performing a functional assay to detect the binding of the antibody's target antigen.

Future Directions and Conclusion

The applications of trifunctional crosslinkers continue to expand. In drug development, they are crucial in the design of next-generation antibody-drug conjugates, where they can be used to attach both a cytotoxic drug and a targeting ligand to an antibody, potentially increasing specificity and efficacy.[3][13][14] In materials science, the use of trifunctional crosslinkers is enabling the creation of "smart" hydrogels that can respond to specific environmental stimuli.

This guide has provided a comprehensive overview of the core applications of trifunctional crosslinkers, supported by quantitative data and detailed experimental protocols. By leveraging the unique capabilities of these versatile molecules, researchers can continue to push the boundaries of science and develop innovative solutions to complex challenges in medicine and technology.

References

Methodological & Application

Application Notes and Protocols for N,N-Bis(PEG2-azide)-N-PEG2-oxyamine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine is a hetero-trifunctional linker designed for advanced drug delivery systems. This molecule possesses two azide (-N₃) groups and one oxyamine (-ONH₂) group, each attached via a flexible polyethylene glycol (PEG) spacer. This unique architecture enables the sequential and orthogonal conjugation of different molecules to a nanoparticle or drug carrier, facilitating the development of sophisticated, multi-functional drug delivery vehicles.

The dual azide functionalities allow for the attachment of molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne "click" chemistry, known for its high efficiency and biocompatibility.[1][2][3] The oxyamine group provides an additional orthogonal ligation handle, reacting specifically with aldehydes or ketones to form stable oxime ethers.[4][5] This trifunctional nature is particularly advantageous for creating drug delivery systems with both a therapeutic payload and one or more targeting ligands to enhance specificity and efficacy.

These application notes provide an overview of the utility of this compound in drug delivery and detailed protocols for its use in the formulation and evaluation of targeted nanoparticles.

Key Applications

  • Dual-Targeted Drug Delivery: The two azide groups can be used to attach two different targeting moieties (e.g., antibodies, peptides, or small molecules) to direct the drug carrier to specific cell types or tissues, potentially overcoming tumor heterogeneity or enhancing cellular uptake.

  • Combination Therapy: One azide can be used to attach a targeting ligand, while the other can conjugate a secondary therapeutic agent or an imaging agent for theranostic applications.

  • Controlled Surface Functionalization: The orthogonal nature of click chemistry and oxime ligation allows for a step-wise and controlled modification of nanoparticle surfaces, ensuring a well-defined final product.[4]

  • Enhanced Biocompatibility and Circulation Time: The PEG spacers contribute to the overall PEGylation of the nanoparticle, which is known to increase systemic circulation time and reduce immunogenicity by creating a "stealth" effect.[6][7][8]

Experimental Protocols

Here, we provide a generalized workflow and detailed protocols for the development of a dual-targeted, doxorubicin-loaded liposomal nanoparticle system using this compound.

Experimental Workflow

The overall process involves the formulation of liposomes, surface functionalization with the trifunctional linker, sequential conjugation of targeting ligands and a model payload, and subsequent in vitro and in vivo evaluation.

G formulation Liposome Formulation (with DSPE-PEG-alkyne) drug_loading Doxorubicin Loading formulation->drug_loading linker_conjugation Conjugation of This compound (Click Chemistry) drug_loading->linker_conjugation ligand1_conjugation Conjugation of Targeting Ligand 1 (e.g., Aldehyde-modified antibody) (Oxime Ligation) linker_conjugation->ligand1_conjugation ligand2_conjugation Conjugation of Targeting Ligand 2 (e.g., Alkyne-modified peptide) (Click Chemistry) ligand1_conjugation->ligand2_conjugation characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) ligand2_conjugation->characterization drug_release In Vitro Drug Release characterization->drug_release in_vitro In Vitro Cytotoxicity Assays drug_release->in_vitro in_vivo In Vivo Efficacy Studies in_vitro->in_vivo Doxorubicin_Pathway Dox Doxorubicin Membrane Cell Membrane Nucleus Nucleus DNA DNA Dox->DNA Intercalation Top2 Topoisomerase II Dox->Top2 Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB Top2->DNA ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Caspase Caspase Activation p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis Mito Mitochondrial Damage ROS->Mito Mito->Caspase

References

Application Note & Protocol: Dual-Strategy Protein Labeling with N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), advanced imaging probes, and novel therapeutic proteins. N,N-Bis(PEG2-azide)-N-PEG2-oxyamine is a versatile heterotrifunctional linker that offers a powerful solution for dual and orthogonal protein labeling strategies.[1][2] This linker possesses two azide moieties, available for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry"), and one oxyamine group for chemoselective ligation with carbonyl groups (aldehydes or ketones) to form a stable oxime bond.[1][2]

The integrated short polyethylene glycol (PEG2) spacers enhance the solubility and flexibility of the linker and the resulting conjugate, while potentially reducing steric hindrance.[1][3] This application note provides a detailed protocol for a two-step orthogonal labeling of a protein, first via oxime ligation and subsequently through click chemistry, demonstrating the utility of this compound in creating well-defined, multifunctional protein conjugates.

Principle of the Method

This protocol outlines a two-stage labeling strategy:

  • Introduction of a Carbonyl Group: A protein of interest is first modified to introduce a reactive aldehyde or ketone group. This can be achieved through various methods, such as the enzymatic modification of a specific tag or the oxidation of N-terminal serine/threonine residues.

  • Oxime Ligation: The oxyamine group of the this compound linker reacts specifically with the introduced carbonyl group on the protein, forming a stable oxime linkage.[4][5][6]

  • Azide-Alkyne Cycloaddition (Click Chemistry): The two azide groups now attached to the protein via the linker are available for reaction with an alkyne-containing molecule, such as a fluorescent dye, a drug molecule, or another protein. This can be achieved either through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.[7][8][9][10][11]

This orthogonal approach allows for the precise, stepwise assembly of complex biomolecules.

Experimental Protocols

Materials
  • Protein of interest (with an engineered carbonyl group or N-terminal serine/threonine)

  • This compound linker

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, or drug molecule)

  • Reaction Buffers:

    • Oxime Ligation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 4.5

    • Click Chemistry Buffer (CuAAC): 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Reagents for CuAAC:

    • Copper(II) sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

  • Purification columns (e.g., size-exclusion chromatography, affinity chromatography)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometer, UV-Vis spectrophotometer)

Protocol 1: Oxime Ligation of this compound to a Carbonyl-Containing Protein
  • Protein Preparation:

    • Dissolve the carbonyl-containing protein in Oxime Ligation Buffer to a final concentration of 1-5 mg/mL.

    • If necessary, perform a buffer exchange to ensure the protein is in the correct buffer and free of any interfering substances.

  • Labeling Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO) or directly in the Oxime Ligation Buffer immediately before use.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration to minimize protein degradation.

  • Purification:

    • Remove the excess labeling reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm successful labeling by SDS-PAGE, which should show a shift in the molecular weight of the protein.

    • Determine the degree of labeling (DOL) using mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Functionalized Molecule
  • Preparation of Labeled Protein:

    • Dissolve the azide-functionalized protein from Protocol 1 in Click Chemistry Buffer to a final concentration of 1-5 mg/mL.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare fresh stock solutions for the CuAAC reaction:

      • 50 mM CuSO4 in water

      • 250 mM THPTA in water

      • 500 mM Sodium Ascorbate in water

  • Click Reaction:

    • Add a 5- to 20-fold molar excess of the alkyne-functionalized molecule to the azide-labeled protein solution.

    • In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the protein solution to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle agitation.

  • Purification:

    • Purify the dual-labeled protein using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove excess reagents and the catalyst.

  • Final Characterization:

    • Analyze the final conjugate by SDS-PAGE, UV-Vis spectroscopy (if a dye was used), and mass spectrometry to confirm successful dual labeling and determine the final DOL.

Data Presentation

ParameterStage 1: Oxime LigationStage 2: CuAACOverall
Protein Concentration 2 mg/mL1.5 mg/mL1.0 mg/mL (final)
Linker:Protein Molar Ratio 30:1N/AN/A
Alkyne-Molecule:Protein Molar Ratio N/A15:1N/A
Reaction Time 12 hours2 hours14 hours
Reaction Temperature Room TemperatureRoom TemperatureRoom Temperature
Degree of Labeling (DOL) 0.91.8 (azide sites labeled)0.9 linker/protein, 1.8 molecule/linker
Yield 85%90%76.5%

Visualizations

experimental_workflow cluster_stage1 Stage 1: Oxime Ligation cluster_stage2 Stage 2: Click Chemistry protein Protein with Carbonyl Group reaction1 Oxime Ligation (pH 4.5) protein->reaction1 linker N,N-Bis(PEG2-azide) -N-PEG2-oxyamine linker->reaction1 azide_protein Azide-Functionalized Protein reaction1->azide_protein reaction2 CuAAC Reaction (pH 7.4) azide_protein->reaction2 alkyne Alkyne-Functionalized Molecule alkyne->reaction2 final_conjugate Dual-Labeled Protein Conjugate reaction2->final_conjugate

Caption: Experimental workflow for the two-step labeling of a protein.

logical_relationship cluster_components Reactants cluster_reactions Reactions cluster_products Products protein Protein (with Aldehyde/Ketone) oxime Oxime Ligation protein->oxime linker N,N-Bis(PEG2-azide) -N-PEG2-oxyamine linker->oxime payload Alkyne-Payload (e.g., Dye, Drug) click Click Chemistry (CuAAC or SPAAC) payload->click intermediate Azide-Protein Intermediate oxime->intermediate final Final Protein Conjugate click->final intermediate->click

Caption: Logical relationship of the dual-labeling strategy.

References

Application Notes and Protocols: N,N-Bis(PEG2-azide)-N-PEG2-oxyamine in Hydrogel Formation and Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the trifunctional crosslinker, N,N-Bis(PEG2-azide)-N-PEG2-oxyamine, in the formation and functionalization of hydrogels. This versatile molecule incorporates two azide groups for "click chemistry" and one oxyamine group for oxime ligation, enabling the creation of highly tunable and multifunctional hydrogel systems for applications in drug delivery, tissue engineering, and diagnostics.[1][2]

Introduction

This compound is a polyethylene glycol (PEG)-based linker designed for orthogonal and multivalent bioconjugation.[1] Its unique structure, featuring two azide moieties and one oxyamine group, allows for a two-step, independent crosslinking and functionalization strategy. The oxyamine group reacts chemoselectively with aldehydes or ketones to form stable oxime bonds, a reaction often termed "oxime click chemistry," which is ideal for initial hydrogel formation under mild, biocompatible conditions.[3] The azide groups remain available for subsequent functionalization via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."[4][5] This allows for the incorporation of bioactive molecules, such as peptides or small molecule drugs, post-gelation. The short PEG2 spacers enhance solubility and flexibility while minimizing steric hindrance.[1][2]

Key Features and Applications

Key Features: [1][2]

  • Orthogonal Reactivity: The oxyamine and azide groups react under different conditions, allowing for sequential and controlled conjugation.

  • Multivalent Functionalization: The two azide groups enable the attachment of multiple molecules.

  • Biocompatibility: PEG is a well-established biocompatible polymer, making it suitable for in vivo applications.[6]

  • Tunable Properties: The hydrogel's mechanical and chemical properties can be tailored by adjusting the concentrations of the crosslinker and the multi-functional polymer backbone.[3][7]

Applications:

  • Drug Delivery: Creation of scaffolds for controlled release of therapeutics.[2]

  • Tissue Engineering: Development of biomimetic hydrogels that can be functionalized with cell-adhesive ligands.[8]

  • 3D Cell Culture: Encapsulation of cells within a biocompatible and tunable matrix.

  • Diagnostics and Imaging: Construction of multifunctional probes for advanced imaging and diagnostic applications.[2]

Hydrogel Formation and Crosslinking Mechanism

The formation of hydrogels using this compound typically involves a two-stage process:

  • Primary Crosslinking via Oxime Ligation: The oxyamine group of the crosslinker reacts with a multi-aldehyde or multi-ketone functionalized polymer (e.g., aldehyde-terminated multi-arm PEG or oxidized polysaccharides like hyaluronic acid) to form a stable, covalently crosslinked hydrogel network.[3][7] This reaction is efficient and can proceed under physiological conditions, often catalyzed by acid.[3]

  • Secondary Functionalization via Click Chemistry: The azide groups distributed throughout the hydrogel matrix are available for reaction with alkyne-modified molecules. This allows for the covalent attachment of peptides (e.g., RGD for cell adhesion), growth factors, or therapeutic agents without disrupting the primary hydrogel structure.[4]

Below is a diagram illustrating the dual crosslinking and functionalization strategy.

G cluster_0 Primary Crosslinking: Oxime Ligation cluster_1 Secondary Functionalization: Click Chemistry polymer Multi-Aldehyde Polymer (e.g., 4-arm PEG-CHO) hydrogel Azide-Functionalized Hydrogel Network polymer->hydrogel Oxyamine-Aldehyde Reaction crosslinker N,N-Bis(PEG2-azide) -N-PEG2-oxyamine crosslinker->hydrogel hydrogel_ref Azide-Functionalized Hydrogel Network func_hydrogel Functionalized Hydrogel hydrogel_ref->func_hydrogel Azide-Alkyne Cycloaddition (CuAAC or SPAAC) alkyne_mol Alkyne-Modified Molecule (e.g., Alkyne-RGD) alkyne_mol->func_hydrogel G cluster_prep Preparation cluster_form Formation prep1 Prepare Stock Solution: 4-arm PEG-Aldehyde in Buffer prep2 Prepare Stock Solution: Crosslinker in Anhydrous DMSO mix Combine and Mix Precursor Solutions prep2->mix gel Allow Gelation (RT or 37°C) mix->gel equil Equilibrate Hydrogel in PBS gel->equil

References

Site-Specific Protein Modification: A Guide to Orthogonal Linking Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of contemporary methods for site-specific protein modification utilizing orthogonal linkers. These techniques are instrumental in a wide array of applications, from fundamental biological research to the development of novel therapeutics like antibody-drug conjugates (ADCs). Here, we present the core principles of key methodologies, comprehensive experimental protocols, and a comparative analysis of their efficiencies.

Introduction to Site-Specific Protein Modification

The ability to covalently attach a molecule of interest to a specific site on a protein is a powerful tool in chemical biology and drug development.[1] Traditional methods for protein modification, such as labeling lysine residues, often result in heterogeneous products with modifications at multiple, uncontrolled sites.[2] Site-specific modification strategies overcome this limitation by employing orthogonal chemical handles and enzymatic reactions that target a predetermined location on the protein. This precision allows for the creation of homogenous protein conjugates with well-defined structures and functions.[3]

The core principle of these methods lies in the use of "bioorthogonal" chemistry. These are chemical reactions that can occur in a biological environment without interfering with native biochemical processes.[4][5] This is typically achieved by introducing a chemical group (a "bioorthogonal handle") into the target protein that is not naturally present and has a unique, highly specific reactive partner.

This guide will focus on three major strategies for achieving site-specific protein modification:

  • Genetic Code Expansion (GCE): Incorporating non-canonical amino acids (ncAAs) with orthogonal reactive groups into the protein's sequence.

  • Enzyme-Mediated Ligation: Utilizing enzymes that recognize specific amino acid sequences to catalyze the formation of a new bond.

  • Bioorthogonal Ligation Chemistries: Employing highly specific chemical reactions to conjugate a molecule of interest to a protein containing an orthogonal handle.

Methodologies and Comparative Data

The choice of a site-specific modification strategy depends on several factors, including the desired site of modification, the nature of the protein and the payload, and the required reaction efficiency and biocompatibility. The following table summarizes key quantitative data for some of the most common bioorthogonal reactions.

Ligation ChemistryReaction Rate (M⁻¹s⁻¹)Key FeaturesCommon Applications
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10³ - 10⁴High reaction rate and yield. Requires a copper catalyst which can be toxic to living cells.[6]In vitro protein labeling, surface immobilization.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 10⁻¹ - 10¹Copper-free "click chemistry". Lower reaction rate than CuAAC but highly biocompatible.[6][8]Live-cell imaging, in vivo labeling.[8]
Inverse Electron-Demand Diels-Alder (IEDDA) 10³ - 10⁶Extremely fast reaction rates. Highly bioorthogonal.[9]Rapid in vivo labeling, dual labeling in combination with other chemistries.[10]
Staudinger Ligation < 0.1One of the first bioorthogonal reactions. Relatively slow reaction rate.[6]Glycoprotein labeling, production of PEGylated proteins.[][12]
Oxime/Hydrazone Ligation 10⁻² - 10⁻¹Reaction between an aldehyde/ketone and an aminooxy/hydrazine. Stable under physiological conditions.[4]Protein immobilization, synthesis of protein-polymer conjugates.

Experimental Workflows and Protocols

The following diagrams and protocols outline the general workflows for the major site-specific protein modification strategies.

Genetic Code Expansion (GCE)

GCE enables the site-specific incorporation of ncAAs bearing bioorthogonal handles (e.g., azides, alkynes, ketones) into a protein of interest.[13][14] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon (typically a stop codon like UAG) and charges the tRNA with the desired ncAA.[15]

GCE_Workflow cluster_cell Host Cell cluster_ligation Bioorthogonal Ligation Gene Gene of Interest (with amber codon) Translation Translation Gene->Translation aaRS_tRNA Orthogonal aaRS/tRNA Pair aaRS_tRNA->Translation ncAA Non-canonical Amino Acid (ncAA) ncAA->Translation Protein Protein with ncAA Translation->Protein Ligation Ligation Reaction Protein->Ligation Probe Probe with Orthogonal Handle Probe->Ligation Modified_Protein Site-Specifically Modified Protein Ligation->Modified_Protein

Caption: Workflow for site-specific modification via Genetic Code Expansion.

Protocol: Site-Specific Incorporation of an Azide-Containing ncAA

  • Plasmid Preparation:

    • Introduce an amber stop codon (UAG) at the desired site in the gene of interest via site-directed mutagenesis.

    • Co-transform the host cells (e.g., E. coli) with this plasmid and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the azide-containing ncAA (e.g., p-azido-L-phenylalanine).

  • Protein Expression:

    • Grow the transformed cells in a minimal medium to mid-log phase.

    • Induce protein expression and supplement the medium with the azide-containing ncAA to a final concentration of 1-5 mM.

    • Continue to grow the cells for the desired amount of time to allow for protein expression.

  • Protein Purification:

    • Harvest the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography).

  • Bioorthogonal Ligation (e.g., SPAAC):

    • To the purified protein solution, add a 5-10 fold molar excess of a cyclooctyne-functionalized probe (e.g., a fluorescent dye).

    • Incubate the reaction at room temperature or 37°C for 1-12 hours.

    • Monitor the reaction progress by SDS-PAGE and in-gel fluorescence or by mass spectrometry.

    • Remove the excess probe by dialysis or size-exclusion chromatography.

Enzyme-Mediated Ligation: Sortase A

Sortase A is a transpeptidase from Staphylococcus aureus that recognizes the LPXTG motif.[16] It cleaves the peptide bond between the threonine and glycine and forms a new bond with an N-terminal glycine nucleophile.[17] This allows for the specific modification of a protein's C-terminus or N-terminus.

Sortase_Workflow cluster_reagents Reaction Components Protein_LPXTG Protein with C-terminal LPXTG tag Ligation Ligation Reaction Protein_LPXTG->Ligation Probe_Gly Probe with N-terminal Glycine(s) Probe_Gly->Ligation SortaseA Sortase A Enzyme SortaseA->Ligation Modified_Protein C-terminally Modified Protein Ligation->Modified_Protein

Caption: Workflow for C-terminal modification using Sortase A.

Protocol: C-terminal Protein Labeling using Sortase A

  • Protein and Probe Preparation:

    • Genetically engineer the protein of interest to include a C-terminal LPXTG tag. Express and purify the protein.

    • Synthesize or obtain a probe with an N-terminal triglycine (GGG) motif.

  • Sortase-Mediated Ligation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

    • Combine the LPXTG-tagged protein, the GGG-probe (in 5-20 fold molar excess), and Sortase A enzyme in the reaction buffer. A typical starting ratio is 1:10:1 (Protein:Probe:Sortase).

    • Incubate the reaction at room temperature or 37°C for 2-16 hours.[16]

    • Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the labeled protein from the reaction mixture to remove the Sortase A enzyme (often His-tagged for easy removal), the unreacted probe, and the cleaved LPXTG tag. This can be achieved using affinity chromatography followed by size-exclusion chromatography. Immobilized sortase can also be used to simplify purification.[18]

Bioorthogonal Ligation: Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for conjugating two molecules.[7] A protein containing an azide or alkyne handle (introduced via GCE or chemical modification) can be specifically labeled with a probe containing the complementary reactive group.

Click_Chemistry_Workflow cluster_reagents Reaction Components Protein_Azide Protein with Azide Handle Ligation Click Reaction Protein_Azide->Ligation Probe_Alkyne Probe with Alkyne Handle Probe_Alkyne->Ligation Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Catalyst->Ligation Modified_Protein Site-Specifically Modified Protein Ligation->Modified_Protein

Caption: Workflow for protein modification using Click Chemistry (CuAAC).

Protocol: Protein Labeling via CuAAC

  • Preparation of Reactants:

    • Prepare a stock solution of the azide-functionalized protein in a suitable buffer (e.g., PBS).

    • Prepare stock solutions of the alkyne-functionalized probe, copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate). A copper ligand like THPTA is often used to improve reaction efficiency and reduce protein damage.[19]

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-protein, the alkyne-probe (typically in 5-10 fold molar excess), and the copper ligand.

    • Initiate the reaction by adding the CuSO₄ and sodium ascorbate solutions.[20] A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.[19]

  • Purification:

    • Remove the copper catalyst and excess reagents. This can be done using a desalting column, dialysis, or by protein precipitation followed by resolubilization.

Applications in Drug Development

Site-specific protein modification has a significant impact on drug development, particularly in the creation of antibody-drug conjugates (ADCs).[1][2] By conjugating a potent cytotoxic drug to a specific site on an antibody, the resulting ADC has a defined drug-to-antibody ratio (DAR), leading to improved homogeneity, stability, and therapeutic efficacy.[21]

Other applications include:

  • Development of long-acting protein therapeutics: Site-specific PEGylation can improve the pharmacokinetic properties of a protein drug.

  • In vivo imaging and diagnostics: Labeling proteins with imaging agents allows for the tracking of their localization and interactions in living systems.[2]

  • Fundamental research: Creating proteins with specific post-translational modifications to study their biological function.[22]

Conclusion

The methodologies for site-specific protein modification using orthogonal linkers have revolutionized the way scientists can manipulate and study proteins. The ability to create homogenous, well-defined protein conjugates has far-reaching implications for both basic research and the development of next-generation biotherapeutics. The choice of the appropriate strategy will depend on the specific application, but the continuous development of new and improved bioorthogonal reactions and enzymatic tools will undoubtedly expand the capabilities of protein engineering in the future.

References

Application Notes and Protocols: N,N-Bis(PEG2-azide)-N-PEG2-oxyamine in Advanced Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine is a novel trifunctional crosslinking reagent with significant potential in the field of proteomics. Its unique architecture, featuring two terminal azide groups and one oxyamine moiety connected by flexible polyethylene glycol (PEG) spacers, enables a versatile range of applications for studying protein interactions, post-translational modifications, and for the development of complex bioconjugates. The azide groups are amenable to copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), while the oxyamine group selectively reacts with carbonyl groups (aldehydes and ketones) to form stable oxime linkages.[1][2] This orthogonality allows for sequential or simultaneous multi-step conjugations, providing a powerful tool for modern proteomics research.

The PEG2 spacers enhance the solubility of the reagent and the resulting conjugates, minimize steric hindrance, and reduce the potential for aggregation.[1][2] These properties are highly advantageous in maintaining the native conformation and function of proteins during and after the crosslinking procedure.

Key Applications in Proteomics

The unique trifunctional nature of this compound opens up several advanced applications in proteomics:

  • Mapping Protein-Protein Interactions (PPIs) using a Two-Step Crosslinking Strategy: The oxyamine group can first be used to link to an oxidized carbohydrate on a glycoprotein or a protein with a genetically encoded ketone or aldehyde. Subsequently, the two azide groups can be utilized to crosslink to alkyne-modified interacting proteins.

  • Identification of Glycoprotein Interaction Partners: This reagent can be employed to first capture glycoproteins via their oxidized sialic acid residues (forming an oxime bond) and then to covalently link interacting proteins that have been metabolically labeled with an alkyne-containing amino acid.

  • Assembly of Ternary Protein Complexes: The linker can be used to covalently connect three different proteins or biomolecules, each functionalized with a compatible reactive group (a carbonyl and two alkynes).

  • Immobilization and Enrichment of Glycoproteins: The oxyamine can be used to immobilize glycoproteins onto a solid support functionalized with aldehydes or ketones. The azide groups would then be available for further derivatization or interaction studies.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a theoretical experiment designed to identify interaction partners of a target glycoprotein (Protein G) using this compound in combination with quantitative mass spectrometry. In this scenario, cells expressing Protein G were treated with the crosslinker, and interacting proteins were identified and quantified relative to a control experiment without the crosslinker.

Identified Interacting Protein Fold Change (Crosslinker/Control) p-value Function
Protein A15.2< 0.001Kinase
Protein B12.8< 0.001Adaptor Protein
Protein C8.5< 0.005Transcription Factor
Protein D2.1> 0.05Unrelated Cytosolic Protein

Experimental Protocols

Protocol 1: In-situ Crosslinking of Glycoprotein Interaction Partners

This protocol describes a two-step crosslinking strategy to identify proteins interacting with a target glycoprotein in a cellular context.

Materials:

  • This compound

  • Metabolic labeling reagent (e.g., L-Azidohomoalanine or an alkyne-containing amino acid analog)

  • Sodium periodate (NaIO₄)

  • Aniline

  • DBCO-functionalized affinity resin (e.g., DBCO-Agarose)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • DTT and Iodoacetamide

  • Trypsin

  • Mass spectrometry-grade solvents

Workflow Diagram:

G cluster_0 Cellular Treatment cluster_1 Protein Extraction and Enrichment cluster_2 Mass Spectrometry Analysis A Metabolic Labeling with Alkyne-Amino Acid B Oxidation of Glycoproteins (NaIO4) A->B C Incubation with this compound B->C D Cell Lysis C->D E Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-Resin D->E F Wash and Elute E->F G Reduction, Alkylation, and Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis H->I

Caption: Workflow for identifying glycoprotein interaction partners.

Procedure:

  • Metabolic Labeling: Culture cells in a medium containing an alkyne-functionalized amino acid for a sufficient duration to allow for its incorporation into newly synthesized proteins.

  • Glycoprotein Oxidation: Gently wash the cells with a suitable buffer. Treat the cells with a mild oxidizing agent like sodium periodate to generate aldehyde groups on sialic acid residues of glycoproteins.

  • Oxime Ligation: Incubate the oxidized cells with this compound. The oxyamine group will react with the newly formed aldehydes on the glycoproteins. Aniline can be used as a catalyst to improve the efficiency of the oxime ligation.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors to extract the proteins.

  • Enrichment of Crosslinked Complexes: Incubate the cell lysate with a DBCO-functionalized resin. The azide groups of the crosslinker will react with the DBCO groups on the resin via SPAAC, leading to the enrichment of the crosslinked protein complexes.

  • Elution and Digestion: After thorough washing of the resin to remove non-specifically bound proteins, elute the captured protein complexes. Reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins.

Protocol 2: Assembly and Analysis of a Ternary Protein Complex

This protocol outlines the in-vitro assembly of a ternary protein complex using this compound.

Materials:

  • Purified Protein 1 (containing a genetically encoded ketone or aldehyde)

  • Purified Protein 2 (modified with an alkyne group)

  • Purified Protein 3 (modified with an alkyne group)

  • This compound

  • Copper(I)-based catalyst for CuAAC (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a DBCO-modified protein for SPAAC.

  • Reaction buffer (e.g., PBS)

  • Size-exclusion chromatography (SEC) system

  • SDS-PAGE analysis reagents

Workflow Diagram:

G A Protein 1 (with Carbonyl) C Protein 1 - Linker Conjugate A->C Oxime Ligation B This compound B->C F Ternary Complex C->F Click Chemistry (CuAAC or SPAAC) D Protein 2 (with Alkyne) D->F E Protein 3 (with Alkyne) E->F

Caption: Assembly of a ternary protein complex.

Procedure:

  • Oxime Ligation: React the carbonyl-containing Protein 1 with an excess of this compound in a suitable reaction buffer. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification of the Conjugate: Remove the excess crosslinker from the Protein 1-linker conjugate using a desalting column or dialysis.

  • Click Chemistry: In a subsequent step, add the alkyne-modified Protein 2 and Protein 3 to the purified Protein 1-linker conjugate.

    • For CuAAC , add the copper(I) catalyst.

    • For SPAAC , ensure the alkyne-modified proteins contain a strained alkyne like DBCO.

  • Analysis of the Ternary Complex:

    • SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. The formation of the ternary complex will be indicated by the appearance of a new band with a higher molecular weight.

    • Size-Exclusion Chromatography (SEC): Purify and analyze the ternary complex using an SEC system. The complex will elute earlier than the individual protein components.

    • Mass Spectrometry: For detailed characterization, the purified complex can be analyzed by mass spectrometry to confirm the covalent linkages.

Conclusion

This compound is a powerful and versatile tool for proteomics research. Its trifunctional nature, combined with the biocompatibility of the PEG spacers, allows for the design of sophisticated experiments to probe protein interactions and construct novel bioconjugates. The provided protocols offer a starting point for researchers to explore the potential of this reagent in their specific areas of interest. The ability to perform orthogonal reactions provides a high degree of control and specificity, which is crucial for obtaining reliable and reproducible results in complex biological systems.

References

Application Notes and Protocols for Assembling Antibody-Drug Conjugates (ADCs) with N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. N,N-Bis(PEG2-azide)-N-PEG2-oxyamine is a novel trifunctional linker designed for the development of next-generation ADCs, including those with dual payloads.

This linker possesses three key functionalities:

  • An oxyamine group: This allows for the site-specific conjugation to a carbonyl group (aldehyde or ketone) introduced onto the antibody, often through modification of its glycan residues. This results in a stable oxime linkage.

  • Two azide groups: These enable the subsequent attachment of two drug payloads via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry."

The polyethylene glycol (PEG) spacers enhance the solubility and stability of the resulting ADC, potentially leading to an improved therapeutic index. This application note provides a comprehensive overview, experimental protocols, and representative data for the assembly of ADCs using the this compound linker.

Data Presentation

While specific quantitative data for ADCs constructed with this compound is not yet widely published, the following tables present representative data based on a conceptually similar dual-payload ADC system utilizing a bispecific antibody (targeting EGFR and cMET) and a trifunctional linker to conjugate Monomethyl Auristatin F (MMAF), a tubulin inhibitor, and SN-38, a topoisomerase I inhibitor.[1] This data is intended to provide a realistic expectation of the performance of ADCs assembled with the this compound linker.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

ParameterValueMethod of Determination
Linker Conjugation Efficiency >95%UV-Vis Spectroscopy
Payload 1 (e.g., Alkyne-MMAF) Conjugation Efficiency >90%HIC-HPLC
Payload 2 (e.g., Alkyne-SN-38) Conjugation Efficiency >90%HIC-HPLC
Average Total DAR ~3.8HIC-HPLC, LC-MS
DAR Profile Heterogeneous mixture with a predominant speciesHIC-HPLC

Table 2: Representative In Vitro Cytotoxicity of a Dual-Payload ADC (MMAF and SN-38) [1]

Cell LineCancer TypeIC50 (nM) of Dual-Payload ADCIC50 (nM) of Single-Payload ADC (MMAF)IC50 (nM) of Single-Payload ADC (SN-38)
BxPC-3 Pancreatic0.11.01.0
MKN45 Gastric0.11.01.0
NCI-H2110 Lung0.11.01.0
NCI-H1666 Lung0.11.01.0
HCC827 Lung0.11.01.0
NCI-H441 Lung0.11.01.0
Hs 746T Gastric0.11.01.0
CAL-27 Head and Neck0.11.01.0
FaDu Head and Neck0.11.01.0

Experimental Protocols

The assembly of a dual-payload ADC using this compound involves a three-stage process:

  • Antibody Modification: Introduction of a carbonyl group for oxyamine ligation.

  • Linker Conjugation: Attachment of the trifunctional linker to the modified antibody.

  • Payload Conjugation: Sequential or simultaneous attachment of two alkyne-functionalized payloads via click chemistry.

Protocol 1: Antibody Modification via Periodate Oxidation of Glycans

This protocol describes the generation of aldehyde groups on the antibody's N-linked glycans for subsequent oxyamine ligation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Glycerol

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5

Procedure:

  • Buffer Exchange: Exchange the antibody into the reaction buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Periodate Oxidation:

    • Prepare a fresh solution of sodium periodate in the reaction buffer.

    • Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture in the dark at 4°C for 1 hour with gentle mixing.

  • Quenching: Stop the reaction by adding glycerol to a final concentration of 10 mM and incubate for 15 minutes at 4°C.

  • Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with PBS, pH 6.5 to remove excess periodate and glycerol.

  • Characterization: Confirm the presence of aldehyde groups using a suitable aldehyde quantification assay.

Protocol 2: Conjugation of this compound to the Oxidized Antibody

Materials:

  • Oxidized monoclonal antibody

  • This compound

  • Anhydrous DMSO or DMF

  • PBS, pH 6.5

  • Desalting columns

Procedure:

  • Prepare Linker Solution: Dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10-20 molar excess of the linker solution to the oxidized antibody solution.

    • Incubate the reaction mixture at room temperature for 4-6 hours with gentle mixing.

  • Purification: Remove the excess linker by purifying the antibody-linker conjugate using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the protein concentration using a BCA assay or UV-Vis spectroscopy at 280 nm.

    • Confirm the successful conjugation of the linker by LC-MS analysis.

Protocol 3: Dual-Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the attachment of two different alkyne-functionalized payloads to the azide groups of the antibody-linker conjugate.

Materials:

  • Antibody-linker conjugate

  • Alkyne-functionalized payload 1 (e.g., Alkyne-MMAF)

  • Alkyne-functionalized payload 2 (e.g., Alkyne-SN-38)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Anhydrous DMSO or DMF

  • PBS, pH 7.4

  • Desalting columns or size-exclusion chromatography (SEC) system

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-payloads in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Prepare fresh aqueous solutions of 100 mM CuSO₄, 200 mM THPTA, and 100 mM sodium ascorbate.

  • Prepare Catalyst Solution: Mix CuSO₄ and THPTA in a 1:2 molar ratio to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • To the antibody-linker conjugate, add a 5-10 molar excess of each alkyne-payload.

    • Add the Cu(I)-THPTA complex to the reaction mixture (final concentration ~1 mM).

    • Initiate the reaction by adding sodium ascorbate (final concentration ~2 mM).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Purification: Purify the final dual-payload ADC using a desalting column or SEC to remove unreacted payloads and catalyst components.

  • Characterization:

    • Determine the final protein concentration.

    • Analyze the Drug-to-Antibody Ratio (DAR) and heterogeneity of the ADC using HIC-HPLC and/or LC-MS.

    • Assess the purity and aggregation state by SEC.

Visualizations

Below are diagrams illustrating the experimental workflow and the signaling pathways targeted by a representative dual-payload ADC.

experimental_workflow cluster_antibody_modification Antibody Modification cluster_linker_conjugation Linker Conjugation cluster_payload_conjugation Payload Conjugation mAb Monoclonal Antibody oxidized_mAb Oxidized Antibody (Aldehyde Groups) mAb->oxidized_mAb Periodate Oxidation mAb_linker Antibody-Linker Conjugate oxidized_mAb->mAb_linker Oxime Ligation linker N,N-Bis(PEG2-azide) -N-PEG2-oxyamine linker->mAb_linker dual_ADC Dual-Payload ADC mAb_linker->dual_ADC Click Chemistry (CuAAC) payload1 Alkyne-Payload 1 (e.g., MMAF) payload1->dual_ADC payload2 Alkyne-Payload 2 (e.g., SN-38) payload2->dual_ADC

Caption: Experimental workflow for the assembly of a dual-payload ADC.

signaling_pathways cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK cMET c-Met cMET->PI3K_Akt cMET->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Tubulin Tubulin Tubulin->Proliferation Blocks Mitosis Topoisomerase Topoisomerase I DNA_damage DNA Damage Topoisomerase->DNA_damage Causes Apoptosis Apoptosis DNA_damage->Apoptosis Induction of ADC Dual-Payload ADC (anti-EGFR/cMET) ADC->EGFR ADC->cMET MMAF MMAF ADC->MMAF Internalization & Payload Release SN38 SN-38 ADC->SN38 MMAF->Tubulin Inhibition SN38->Topoisomerase Inhibition Proliferation->Apoptosis Inhibition of

Caption: Targeted signaling pathways of a representative dual-payload ADC.

References

Troubleshooting & Optimization

Optimizing N,N-Bis(PEG2-azide)-N-PEG2-oxyamine reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals effectively use this multifunctional PEG linker.

Understanding the Reagent

This compound is a versatile linker designed for advanced bioconjugation strategies.[1][2] It features two azide (-N3) groups and one oxyamine (-ONH2) group, each connected by a flexible di(ethylene glycol) (PEG2) spacer. The key feature of this molecule is its orthogonal reactivity .[1] This means the azide and oxyamine groups react through independent chemical pathways, allowing for precise, stepwise conjugation to different molecules.

  • Azide Groups : React with alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3]

  • Oxyamine Group : Reacts with molecules containing an aldehyde or ketone group to form a stable oxime bond.[1][2][4]

This dual functionality is ideal for creating complex constructs such as antibody-drug conjugates (ADCs), multifunctional probes for imaging, and targeted drug delivery systems.[1][3]

Frequently Asked Questions (FAQs)

Q1: Can the azide and oxyamine groups on the same molecule react with each other?

A1: No, the azide and oxyamine functional groups are not designed to react with each other. They are bioorthogonal, meaning they are mutually unreactive and will only engage with their specific reaction partners (azides with alkynes, oxyamines with aldehydes/ketones).[5][6] This allows for controlled, sequential or one-pot dual conjugations.

Q2: What are the main applications of this trifunctional linker?

A2: The primary applications involve creating complex bioconjugates.[1][2] Examples include:

  • Antibody-Drug Conjugates (ADCs): Attaching two different small molecule drugs or imaging agents to an antibody that has been modified to contain an alkyne and a carbonyl group.

  • Multifunctional Nanoparticles: Functionalizing the surface of nanoparticles with two different types of biomolecules (e.g., a targeting ligand and a therapeutic peptide).[2]

  • Probe Development: Synthesizing probes with both a reporter molecule (like a fluorophore) and a capture tag (like biotin).[1]

Q3: Which reaction should I perform first, the click chemistry or the oxime ligation?

A3: The order of reactions depends on the stability of your substrates and the reaction conditions. Oxime ligation is often performed at a slightly acidic pH (4-5), while CuAAC click chemistry is typically run at neutral pH (7-8).[7][8] Consider the pH sensitivity of your biomolecules when planning the reaction sequence. If one of your molecules is sensitive to copper, performing the copper-free SPAAC reaction or the oxime ligation first is advisable.

Q4: What are the storage and handling recommendations for this reagent?

A4: The reagent should be stored at –20°C in a tightly sealed container, protected from moisture and light.[1][9] When preparing for an experiment, use anhydrous solvents like DMF or DMSO.[1] Avoid prolonged exposure to moisture, as aminooxy compounds can be sensitive.[9] It is recommended to use the reagent soon after preparing a solution.[9]

Troubleshooting Guides

This section addresses common issues that may arise during the two distinct conjugation reactions.

Troubleshooting Oxime Ligation (Oxyamine-Aldehyde/Ketone Reaction)
Issue Possible Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The reaction is too slow at neutral or high pH.Adjust the reaction buffer to a pH between 4.0 and 5.5. The oxime ligation is catalyzed by acidic conditions.[8][10]
Inefficient Catalyst: Aniline is a common catalyst, but its efficiency can vary.For faster kinetics, especially with ketones, consider using a more efficient catalyst like m-phenylenediamine (mPDA).[11]
Hydrolysis of Aldehyde/Ketone: The carbonyl group on the substrate may be unstable in aqueous buffers over long reaction times.Use a freshly prepared or purified substrate. Increase the concentration of the oxyamine linker to drive the reaction to completion.
Steric Hindrance: The carbonyl group on the biomolecule is not accessible.Consider using a linker with a longer PEG spacer if available. You may need to re-engineer the biomolecule to place the reactive group in a more accessible location.[12][13]
Precipitation of Protein/Biomolecule pH near Isoelectric Point (pI): The protein may precipitate if the reaction pH is close to its pI.Adjust the reaction pH to be at least one unit away from the pI of the protein.[14]
Over-modification: Too many linker molecules attached to the protein can cause aggregation.Reduce the molar excess of the this compound linker used in the reaction.[14]
Instability of the Oxime Bond Highly Acidic Conditions: While acid-catalyzed, very low pH can lead to hydrolysis over extended periods.Perform the reaction in the optimal pH 4-5 range and then adjust to a neutral pH for storage. The oxime bond is generally very stable at physiological pH.[15][16]
Troubleshooting Azide-Alkyne Click Chemistry (CuAAC)
Issue Possible Cause Recommended Solution
Low or No Conjugation Yield Copper (I) Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen in the solution.1. Use a water-soluble Cu(I)-stabilizing ligand like THPTA or BTTAA.[7][17][18] 2. Always use a reducing agent like sodium ascorbate to regenerate Cu(I).[7] 3. Prepare solutions fresh and consider degassing buffers.
Incompatible Buffer Components: Buffers containing chelating agents (e.g., Tris) can sequester copper ions and inhibit the reaction.Use non-coordinating buffers such as phosphate, HEPES, or carbonate at pH 7-8.[7]
Protein Damage: Copper can generate reactive oxygen species (ROS), leading to protein degradation.1. Keep the copper concentration low (typically 50-100 µM).[7] 2. Use at least five equivalents of a stabilizing ligand relative to the copper sulfate.[7] 3. Add a ROS scavenger like aminoguanidine.[7]
Impure Reagents: Impurities in the antibody or other biomolecules (e.g., other primary amines from Tris or glycine buffers) can interfere with the reaction.Ensure high purity (>95%) of the biomolecules. Perform buffer exchange to remove interfering substances.[12][19]
Poor Reproducibility Inconsistent Reagent Preparation: The order of reagent addition matters.A recommended practice is to first mix CuSO₄ with the ligand, add this mixture to the solution of azide and alkyne substrates, and then initiate the reaction by adding sodium ascorbate.[7]

Experimental Protocols & Data

Protocol 1: Oxime Ligation to an Aldehyde-Modified Protein

This protocol outlines the conjugation of the oxyamine group of the linker to a protein that has been modified to display an aldehyde group.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_CHO Aldehyde-Protein (in PBS) Mix Combine Protein, Linker, and Buffer Prot_CHO->Mix Linker_Oxy Linker Solution (in DMSO) Linker_Oxy->Mix Buffer_Aniline Reaction Buffer (pH 4.5) with Aniline Buffer_Aniline->Mix Incubate Incubate at 25°C for 2-4 hours Mix->Incubate Purify Purify via Size Exclusion Chromatography Incubate->Purify Analyze Analyze by SDS-PAGE / Mass Spec Purify->Analyze

Caption: Workflow for oxime ligation of the linker to an aldehyde-modified protein.

Materials:

  • Aldehyde-modified protein (e.g., 1 mg/mL in PBS)

  • This compound (10 mM stock in anhydrous DMSO)

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5

  • Catalyst: Aniline (100 mM stock in anhydrous DMF)

  • Purification column (e.g., desalting or size exclusion chromatography)

Procedure:

  • In a microcentrifuge tube, add the aldehyde-modified protein.

  • Add the Reaction Buffer to the protein solution.

  • Add the aniline catalyst to a final concentration of 10-20 mM.

  • Add the this compound linker solution to a final molar excess of 10-20 fold over the protein.

  • Incubate the reaction at room temperature (25°C) for 2-4 hours with gentle mixing.

  • After incubation, purify the resulting conjugate using a desalting column to remove excess linker and catalyst.

  • Analyze the purified conjugate by SDS-PAGE and/or mass spectrometry to confirm conjugation.

Optimization Parameters:

ParameterRangeRecommendationNotes
pH 4.0 - 6.04.5Balances reaction rate and protein stability.
Molar Excess of Linker 5x - 50x20xHigher excess can drive the reaction but may require more stringent purification.
Aniline Concentration 10 - 100 mM20 mMHigher concentrations can accelerate the reaction but may impact protein stability.[8]
Temperature 4°C - 37°C25°CLower temperatures can be used for sensitive proteins, but reaction time will increase.
Reaction Time 1 - 12 hours2-4 hoursMonitor progress by LC-MS if possible.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the dual azide groups of the linker to a protein containing a terminal alkyne.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Alkyne Alkyne-Protein + Azide-Linker (in PBS) Add_Cu Add Cu/Ligand to Protein/Linker Mix Prot_Alkyne->Add_Cu Cu_Ligand CuSO4 + THPTA Solution Cu_Ligand->Add_Cu Ascorbate Sodium Ascorbate Solution Initiate Initiate with Sodium Ascorbate Ascorbate->Initiate Add_Cu->Initiate Incubate Incubate at 25°C for 1 hour Initiate->Incubate Purify Purify via Desalting Column Incubate->Purify Analyze Analyze by SDS-PAGE / Mass Spec Purify->Analyze

Caption: Workflow for CuAAC "click chemistry" conjugation of the linker's azide groups.

Materials:

  • Alkyne-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)

  • Azide-Linker (from Protocol 1 or unreacted) (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

  • THPTA ligand (100 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, prepared fresh)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized linker at a 1:10 molar ratio.

  • In a separate tube, prepare the catalyst premix: combine CuSO₄ and THPTA ligand. A 1:5 ratio of Cu:Ligand is recommended.[7] For a final reaction volume of 1 mL, you might use 2 µL of 50 mM CuSO₄ and 10 µL of 100 mM THPTA.

  • Add the catalyst premix to the protein/linker solution. Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature (25°C) for 1 hour.

  • Purify the conjugate using a desalting or size exclusion column to remove copper, excess reagents, and byproducts.

  • Analyze the final product by SDS-PAGE and/or mass spectrometry.

Optimization Parameters:

ParameterRangeRecommendationNotes
pH 6.5 - 8.07.4Tris buffer should be avoided.[7]
Final Copper Conc. 50 - 500 µM100 µMHigher concentrations can damage proteins.
Cu:Ligand Ratio 1:2 - 1:101:5Excess ligand protects the biomolecule and stabilizes Cu(I).[7]
Sodium Ascorbate Conc. 1 - 10 mM2.5 mMA 10-20 fold excess over copper is typical.
Reaction Time 30 - 120 min60 minThe reaction is often complete within an hour.[20]

References

Technical Support Center: Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of their bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is bioconjugation and why is yield important?

A: Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule like a protein, antibody, or nucleic acid.[1][2] The resulting "bioconjugate" combines the properties of its components, enabling applications like targeted drug delivery (e.g., Antibody-Drug Conjugates or ADCs), medical imaging, and diagnostics.[1][2][3][4] Yield is critical because it directly impacts the amount of functional bioconjugate produced, which affects therapeutic efficacy, diagnostic sensitivity, and overall process cost-effectiveness. Low yields can result from complex reaction dynamics, which differ from conventional chemical reactions.[5]

Q2: What are the most common chemical reactions used in bioconjugation?

A: The choice of reaction depends on the available functional groups on the biomolecules. Some of the most common chemistries include:

  • Amine-reactive chemistry: N-hydroxysuccinimide (NHS) esters are widely used to target primary amines on lysine residues and the N-terminus of proteins, forming stable amide bonds.[1][3][6]

  • Thiol-reactive chemistry: Maleimide groups react specifically with sulfhydryl (thiol) groups on cysteine residues to form stable thioether bonds. This is a popular method for producing ADCs.[2][7]

  • "Click Chemistry": Reactions like copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions are known for their high efficiency and selectivity.[][9]

  • Carbonyl-reactive chemistry: Aldehydes and ketones can be targeted with hydrazides or aminooxy compounds to form hydrazone or oxime linkages, respectively.[5][10]

Q3: What is the difference between site-specific and random conjugation?

A:

  • Random Conjugation: This approach targets abundant, naturally occurring functional groups, such as the primary amines on lysine residues.[11] While straightforward, it often results in a heterogeneous mixture of products with varying numbers of molecules attached at different locations.[1][11] This heterogeneity can impact the conjugate's performance and reproducibility.[12][13]

  • Site-Specific Conjugation: This strategy aims to attach a molecule at a single, defined location on the biomolecule.[11] It provides precise control over the final product, leading to a homogeneous conjugate with consistent properties.[13] This can be achieved by targeting rare amino acids (like cysteine), genetically engineering specific conjugation sites, or using enzymatic methods.[11][14][15]

Q4: How do I characterize my bioconjugate and determine the yield?

A: Characterization is crucial to confirm successful conjugation and quantify the yield. Several analytical techniques are commonly used:

  • UV/Vis Spectroscopy: Can be used to determine the degree of labeling (e.g., drug-to-antibody ratio or DAR) if the attached molecule has a distinct absorbance spectrum from the biomolecule.[16]

  • Chromatography (HPLC/LC-MS): Techniques like Size Exclusion Chromatography (SEC), Reverse Phase (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC) can separate the conjugate from unreacted starting materials and characterize the product distribution.[5][16][17] Mass spectrometry (MS) provides precise mass information to confirm conjugation.

  • Gel Electrophoresis (SDS-PAGE): A common method to visualize a shift in molecular weight after conjugation, confirming that a linkage has formed.[5] A combination of these methods is often required for a thorough characterization of the bioconjugate.[18]

Troubleshooting Guide: Improving Bioconjugation Yield

This guide addresses specific issues that can lead to low yields or failed reactions.

Issue 1: Low or No Conjugation Detected

Q: I don't see any evidence of conjugation (e.g., no shift in SDS-PAGE, no new peak in HPLC). What went wrong?

A: This is a common issue that can stem from several factors related to your reactants, buffers, or reaction conditions.

Possible Causes and Solutions:

  • Incompatible Buffer Components:

    • Problem: Buffers containing primary amines (e.g., Tris, Glycine) or other nucleophiles can compete with the target biomolecule, especially when using amine-reactive chemistry like NHS esters.[14] Similarly, preservatives like sodium azide can inhibit certain enzymes used in conjugation, such as HRP.[19]

    • Solution: Perform a buffer exchange into a non-interfering buffer (e.g., PBS, HEPES, MOPS) before starting the reaction.[14][20] Common methods for buffer exchange include dialysis, ultrafiltration, or gel filtration chromatography.[14]

  • Incorrect Reaction pH:

    • Problem: The reactivity of functional groups is highly pH-dependent. For example, NHS-ester reactions with amines are most efficient at a pH of 7-9.[6][21] Thiol-maleimide reactions are most specific for thiols at a pH of 6.5-7.5.[7][22] Outside the optimal range, reaction rates can drop significantly, or side reactions can occur.[7]

    • Solution: Adjust and confirm the pH of your reaction buffer to match the optimal range for your chosen chemistry. A pH study may be necessary to find the ideal condition for your specific molecules.[23]

  • Low Purity or Concentration of Starting Materials:

    • Problem: Impurities in your biomolecule preparation (e.g., other proteins like BSA) can compete for the labeling reagent, reducing the yield of the desired conjugate.[14][19] Low concentrations of reactants can also slow down the reaction kinetics, leading to poor yields.[5][9] For antibodies, a purity of >95% and a concentration above 0.5-1 mg/mL is often recommended.[19][20]

    • Solution: Ensure your biomolecules are highly purified.[19] If the concentration is too low, use a concentration kit or method to increase it before conjugation.[19]

  • Inaccessible Reactive Sites:

    • Problem: The three-dimensional folding of a protein can make target amino acids (like lysines or cysteines) inaccessible to the conjugation reagent.[5][24] This is a common reason why the actual degree of labeling is much lower than the theoretical maximum.

    • Solution:

      • Try alternative reactive sites on the protein.[14]

      • Consider denaturing and refolding the protein, although this carries the risk of activity loss.

      • Use genetic engineering to introduce an accessible reactive site, such as an unnatural amino acid or a uniquely positioned cysteine.[11][24]

Below is a decision tree to help diagnose the cause of low conjugation yield.

low_yield_troubleshooting start Start: Low or No Yield check_buffer 1. Check Buffer Composition Are interfering substances present? (e.g., Tris, Glycine, Azide) start->check_buffer buffer_exchange Perform Buffer Exchange (Dialysis, SEC, Ultrafiltration) check_buffer->buffer_exchange Yes check_ph 2. Verify Reaction pH Is pH optimal for the chemistry? check_buffer->check_ph No buffer_exchange->check_ph adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph No check_purity 3. Assess Reactant Quality Is biomolecule purity >95%? Is concentration adequate? check_ph->check_purity Yes adjust_ph->check_purity purify_concentrate Purify and/or Concentrate Biomolecule check_purity->purify_concentrate No check_sites 4. Consider Reactive Site Accessibility Are target residues sterically hindered? check_purity->check_sites Yes purify_concentrate->check_sites alt_strategy Use Alternative Strategy (e.g., different chemistry, site-directed mutagenesis) check_sites->alt_strategy Yes success Re-run Reaction & Assess Yield check_sites->success No, all conditions optimal alt_strategy->success

Caption: Troubleshooting decision tree for low bioconjugation yield.
Issue 2: Product Instability, Aggregation, or Precipitation

Q: My reaction seems to work, but the final product precipitates or aggregates over time. How can I improve its stability?

A: Product instability is a significant challenge that can compromise the utility of your bioconjugate.

Possible Causes and Solutions:

  • Hydrolysis of Linker or Reagent:

    • Problem: Some reagents, like NHS esters, are susceptible to hydrolysis in aqueous buffers, which competes with the conjugation reaction and reduces yield.[23][25] The resulting conjugate linkage itself can also be unstable under certain conditions (e.g., high pH for thiosuccinimide bonds from maleimide reactions).[7]

    • Solution: Use fresh reagents and consider linkers with enhanced stability. For maleimide chemistry, treating the conjugate to hydrolyze remaining maleimides can prevent unintended reactions.[7] For NHS esters, be aware that their half-life decreases as pH increases.[23]

  • Surface Property Changes:

    • Problem: The conjugation process can alter the surface properties of the biomolecule. Attaching a hydrophobic small molecule can increase the protein's tendency to aggregate and precipitate.[26] Over-labeling can also negatively affect the biological activity and solubility of the protein.[23]

    • Solution:

      • Choose hydrophilic linkers (e.g., PEGylated linkers) to improve the solubility of the final conjugate.[26]

      • Optimize the molar ratio of reactants to avoid over-labeling.[5]

      • Consider "supercharging" the protein surface through site-directed mutagenesis to improve solubility before conjugation.[27]

  • Improper Storage Conditions:

    • Problem: Bioconjugates are often sensitive to storage conditions. Freezing and thawing cycles can damage some conjugates, while others may be unstable at 4°C.[14][19]

    • Solution: Store the conjugate according to established protocols, often in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[14] For some conjugates, storage at 2-6°C is preferable.[14] The addition of stabilizers like glycerol or BSA (if compatible with downstream applications) is also recommended.[20]

Quantitative Data Summary

Optimizing reaction parameters is key to maximizing yield. The tables below summarize critical data for common bioconjugation chemistries.

Table 1: Common Buffer Interferences in Bioconjugation

Interfering SubstanceIncompatible ChemistryReason for InterferenceRecommended Action
Tris, Glycine NHS EstersContain primary amines that compete with the target biomolecule.[14]Buffer exchange to PBS, HEPES, or MOPS.[14][20]
Sodium Azide HRP ConjugationInhibits the enzymatic activity of Horseradish Peroxidase (HRP).[19]Remove via dialysis or gel filtration before conjugation.
Ammonium Salts NHS EstersContain primary amines that react with the NHS ester.[20]Dialyze against an amine-free buffer.
Thiols (e.g., DTT, β-ME) Maleimides, Pyridyl DisulfidesReact with thiol-specific reagents, consuming them before they can react with the target cysteine.Remove reducing agents before initiating conjugation.

Table 2: Optimization of Reaction Conditions for Common Chemistries

ChemistryTarget Functional GroupOptimal pH RangeMolar Ratio (Reagent:Biomolecule)Typical Reaction Time
NHS Ester Primary Amine (-NH₂)7.0 - 9.0[6][21]10-50 fold excess[23]30 min - Overnight[23]
Maleimide Sulfhydryl (-SH)6.5 - 7.5[7][22]10-20 fold excess1 - 4 hours
Hydrazone/Oxime Aldehyde/Ketone4.5 - 6.010-50 fold excess2 - 24 hours
"Click" Chemistry (SPAAC) Azide/Alkyne4.0 - 8.51.5-10 fold excess1 - 12 hours

Key Experimental Protocols

Protocol 1: General Workflow for Bioconjugation

This diagram illustrates the typical steps involved in a bioconjugation experiment, from preparation to final analysis.

general_workflow prep_biomolecule 1. Prepare Biomolecule (Purify & Buffer Exchange) reaction 3. Perform Conjugation Reaction (Mix reactants, incubate at optimal temp/time) prep_biomolecule->reaction prep_reagent 2. Prepare Reagent (Dissolve in appropriate solvent, e.g., DMSO) prep_reagent->reaction purification 4. Purify Conjugate (Remove excess reagent & unconjugated biomolecule) reaction->purification characterization 5. Characterize Final Product (SDS-PAGE, HPLC, MS, etc.) purification->characterization

Caption: A general experimental workflow for bioconjugation reactions.
Protocol 2: NHS-Ester Conjugation to a Protein

This protocol outlines a typical procedure for labeling a protein's primary amines.

  • Antibody/Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[23] Common interfering substances like Tris must be removed.[14]

    • The protein concentration should ideally be 1-2 mg/mL.[20]

  • NHS-Ester Reagent Preparation:

    • Immediately before use, dissolve the NHS-ester reagent in a dry, water-miscible organic solvent like DMSO or DMF.[25]

  • Reaction:

    • Add a calculated molar excess (e.g., 20-fold) of the dissolved NHS-ester reagent to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.[28]

  • Purification:

    • Remove excess, unreacted reagent and byproducts using gel filtration (desalting column) or dialysis.

  • Characterization:

    • Confirm conjugation using SDS-PAGE (to observe a molecular weight shift) and UV-Vis spectroscopy (to determine the degree of labeling). Further analysis can be done via HPLC or mass spectrometry.[5][16]

Protocol 3: Maleimide Conjugation to a Protein's Cysteine Residues

This protocol is for labeling sulfhydryl groups, often after reducing native disulfide bonds.

  • Protein Preparation and Reduction (if necessary):

    • If targeting cysteines within disulfide bonds, first reduce the protein with a reducing agent like DTT or TCEP.

    • Remove the reducing agent completely using a desalting column, as it will compete with the protein's thiols.

    • The reaction buffer should be at a pH between 6.5 and 7.5 to ensure specificity for thiols over amines.[7]

  • Maleimide Reagent Preparation:

    • Dissolve the maleimide-containing reagent in a suitable solvent (e.g., DMSO, DMF) immediately before use.

  • Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide reagent to the reduced protein solution.

    • Incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours. Protect the reaction from light if using a fluorescent maleimide.

  • Quenching (Optional but Recommended):

    • Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.

  • Purification and Characterization:

    • Purify the conjugate using gel filtration or dialysis to remove excess reagent and quenching agent.

    • Analyze the final product using methods like HPLC and mass spectrometry to confirm successful conjugation and purity.[16]

References

Troubleshooting Incomplete Conjugation with PEG Linkers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of polyethylene glycol (PEG) linkers to proteins, peptides, and other molecules. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve incomplete PEGylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low PEGylation efficiency?

Low PEGylation efficiency can stem from several factors, including suboptimal reaction conditions, steric hindrance, hydrolysis of the PEG linker, and issues with the quality of the reagents.[1] To achieve a successful conjugation, it's crucial to optimize parameters such as pH, temperature, and the molar ratio of PEG linker to the molecule.[2]

Q2: How does pH affect PEGylation?

The pH of the reaction buffer is critical as it influences the reactivity of both the target functional groups on the biomolecule and the PEG linker.[3] For instance, amine-reactive PEG linkers like NHS esters are most effective at a pH range of 7-9.[4][5] At this pH, primary amines are sufficiently nucleophilic to react with the ester.[3] Deviations from the optimal pH can lead to linker hydrolysis or reduced reaction rates.[6]

Q3: Can steric hindrance impact my conjugation reaction?

Yes, steric hindrance can significantly reduce conjugation efficiency, especially when working with large biomolecules or when the target functional group is located in a sterically crowded region.[7][8] The bulky nature of the PEG chain can physically block access to the reaction site.[9] Using longer or branched PEG linkers can sometimes help to overcome steric hindrance by providing more spatial separation.[10][11]

Q4: My PEG linker seems to be degrading. What could be the cause?

Hydrolysis is a common cause of PEG linker degradation, particularly for linkers with ester bonds.[12][13] The stability of the linker is often pH-dependent.[14] For example, NHS esters are susceptible to hydrolysis, especially at higher pH values.[10] It is important to use fresh reagents and store them under appropriate conditions to prevent degradation.

Q5: What is the ideal molar ratio of PEG linker to my protein?

The optimal molar ratio of PEG linker to the target molecule needs to be determined empirically for each specific conjugation.[15] A higher molar excess of the PEG reagent can drive the reaction to completion, but it can also lead to over-PEGylation and increase the burden of downstream purification.[16] It is recommended to perform small-scale optimization experiments with varying molar ratios to find the best balance between conjugation efficiency and product homogeneity.

Troubleshooting Guide

Problem 1: Low or No Conjugation Product Observed

If you are observing little to no formation of your desired PEGylated product, consider the following potential causes and solutions.

Potential Causes and Troubleshooting Steps:

  • Incorrect Reaction Buffer pH:

    • Verification: Double-check the pH of your reaction buffer.

    • Optimization: Perform small-scale reactions across a range of pH values to determine the optimal condition for your specific linker and target molecule.[6]

  • Suboptimal Temperature:

    • Verification: Ensure the reaction is being carried out at the recommended temperature for the specific PEG linker chemistry.

    • Optimization: Test a range of temperatures (e.g., 4°C, room temperature, 37°C) to see if it improves the yield. Some reactions benefit from lower temperatures to minimize side reactions, while others require higher temperatures to proceed efficiently.[2]

  • PEG Linker Inactivity:

    • Verification: The PEG linker may have degraded due to improper storage or handling. Hydrolysis of reactive groups is a common issue.[10][14]

    • Solution: Use a fresh vial of the PEG linker. Ensure that the linker is stored under the manufacturer's recommended conditions (e.g., desiccated, protected from light).

  • Insufficient Molar Ratio of PEG Linker:

    • Verification: The concentration of your reactants may be too low.

    • Optimization: Increase the molar excess of the PEG linker in small increments.[16] Be mindful that a large excess can lead to multiple PEG chains attaching to a single molecule.

  • Steric Hindrance:

    • Verification: The conjugation site on your molecule may be sterically hindered, preventing the PEG linker from accessing it.[8]

    • Solution: Consider using a PEG linker with a longer spacer arm to increase the distance between the reactive group and the PEG backbone.[10] Alternatively, if possible, engineering a more accessible conjugation site on the target molecule could be an option.

A systematic approach to troubleshooting low conjugation yield is outlined in the workflow below.

G start Low/No Conjugation check_ph Verify Buffer pH start->check_ph check_temp Check Reaction Temperature check_ph->check_temp Correct optimize_ph Optimize pH check_ph->optimize_ph Incorrect check_reagents Assess Reagent Activity check_temp->check_reagents Correct optimize_temp Optimize Temperature check_temp->optimize_temp Incorrect check_ratio Evaluate Molar Ratio check_reagents->check_ratio Reagents OK new_reagents Use Fresh Reagents check_reagents->new_reagents Suspect Degradation check_steric Consider Steric Hindrance check_ratio->check_steric Sufficient optimize_ratio Optimize Molar Ratio check_ratio->optimize_ratio Too Low change_linker Use Longer Spacer Arm Linker check_steric->change_linker Likely Issue success Successful Conjugation check_steric->success Not an Issue optimize_ph->check_temp Optimized optimize_temp->check_reagents Optimized new_reagents->check_ratio optimize_ratio->check_steric Optimized change_linker->success

Caption: Troubleshooting workflow for low conjugation yield.

Problem 2: Product Mixture is Heterogeneous (Multiple PEGylated Species)

A common challenge in PEGylation is the production of a heterogeneous mixture containing unreacted starting materials, the desired mono-PEGylated product, and multi-PEGylated species.

Potential Causes and Troubleshooting Steps:

  • High Molar Ratio of PEG Linker:

    • Verification: Using a large excess of the PEG linker can lead to multiple PEG chains attaching to different sites on the molecule.[16]

    • Solution: Reduce the molar ratio of the PEG linker to the target molecule. Perform a titration experiment to find the ratio that maximizes the yield of the mono-PEGylated product.

  • Multiple Reactive Sites:

    • Verification: Your protein or molecule may have multiple functional groups that can react with the PEG linker (e.g., multiple lysine residues for amine-reactive PEGs).[17]

    • Solution:

      • Site-Directed Mutagenesis: If possible, modify the protein to remove unwanted reactive sites.

      • Controlled Reaction Conditions: Adjusting the pH can sometimes provide site-selectivity. For example, N-terminal amine PEGylation can often be favored over lysine PEGylation at a slightly acidic pH.[3]

      • Site-Specific PEGylation Chemistry: Employ chemistries that target specific functional groups, such as thiol-reactive PEGs for cysteine residues or click chemistry.[5]

  • Side Reactions:

    • Verification: Depending on the linker chemistry and reaction conditions, side reactions can occur. For example, some linkers may react with other amino acid residues like histidine or tyrosine.[17]

    • Solution: Carefully review the specificity of your chosen PEG linker and optimize the reaction conditions (pH, temperature) to minimize side reactions.

The relationship between reaction parameters and product distribution is illustrated below.

G cluster_input Reaction Parameters cluster_output Product Distribution molar_ratio Molar Ratio unreacted Unreacted Molecule molar_ratio->unreacted Low mono_peg Mono-PEGylated molar_ratio->mono_peg Optimal multi_peg Multi-PEGylated molar_ratio->multi_peg High ph pH ph->mono_peg Optimal ph->multi_peg Suboptimal reactive_sites Number of Reactive Sites reactive_sites->mono_peg Low reactive_sites->multi_peg High

Caption: Factors influencing PEGylation product distribution.

Data Presentation

Table 1: Recommended Reaction Conditions for Common PEG Linker Chemistries

PEG Linker ChemistryTarget Functional GroupOptimal pH RangeTypical TemperatureKey Considerations
NHS Ester Primary Amines (Lys, N-terminus)7.0 - 9.0[4]4°C to Room TempProne to hydrolysis at high pH.[10]
Aldehyde Primary Amines (N-terminus favored at lower pH)6.5 - 8.0[3]Room TempRequires a reducing agent (e.g., sodium cyanoborohydride).[18]
Maleimide Thiols (Cysteine)6.5 - 7.5[19]4°C to Room TempSpecific for thiols, but can react with amines at higher pH.
Hydrazide Aldehydes/Ketones4.5 - 6.0Room TempForms a hydrazone bond, which can be acid-labile.[9]
Click Chemistry (e.g., Azide-Alkyne) Azides, AlkynesNeutralRoom TempHighly specific and efficient. Requires a copper catalyst for CuAAC.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale PEGylation Optimization
  • Prepare Stock Solutions:

    • Dissolve the protein/molecule to be PEGylated in the desired reaction buffer at a known concentration.

    • Dissolve the PEG linker in the same buffer (or a compatible solvent) at a high concentration immediately before use.

  • Set up Reactions:

    • In separate microcentrifuge tubes, aliquot the protein solution.

    • Add varying molar equivalents of the PEG linker stock solution to each tube (e.g., 1:1, 1:3, 1:5, 1:10 protein:PEG molar ratio).

    • If optimizing pH, prepare the protein and PEG linker in buffers of different pH values.

  • Incubation:

    • Incubate the reactions at the desired temperature for a set amount of time (e.g., 1-2 hours). Gentle mixing may be beneficial.

  • Quenching (Optional):

    • Stop the reaction by adding a quenching reagent if necessary (e.g., a small molecule with the target functional group, like Tris or glycine for amine-reactive PEGs).

  • Analysis:

    • Analyze the reaction products using an appropriate analytical technique to determine the extent of conjugation.

Protocol 2: Analysis of PEGylation Products by SDS-PAGE
  • Sample Preparation: Mix a small aliquot of the reaction mixture with SDS-PAGE loading buffer.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Interpretation: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band with a higher apparent molecular weight. The intensity of the bands can give a qualitative assessment of the conjugation efficiency.

Protocol 3: Characterization and Purification of PEGylated Products

A combination of chromatographic techniques is often necessary for the characterization and purification of PEGylated proteins.

Analytical and Purification Techniques:

TechniquePrincipleApplication in PEGylation
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[]Effective for separating PEGylated proteins from the unreacted native protein and excess PEG linker.[21] Can also be used to assess aggregation.[22]
Ion-Exchange Chromatography (IEX) Separation based on net charge.[]Useful for separating PEGylated species from the native protein, as PEGylation can mask surface charges.[23] Can sometimes separate positional isomers.[21]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.[]Can be a complementary technique to IEX for purifying PEGylated proteins.[24]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.High-resolution analytical technique for assessing purity and quantifying different PEGylated species.[25]
Mass Spectrometry (MS) Measures mass-to-charge ratio.Provides accurate molecular weight information to confirm the degree of PEGylation (number of attached PEG chains).[25][26]

Purification Workflow:

A typical purification strategy might involve an initial capture step using IEX, followed by a polishing step with SEC to remove any remaining impurities and aggregates.

G start Crude PEGylation Mixture iex Ion-Exchange Chromatography (IEX) start->iex Capture Step sec Size-Exclusion Chromatography (SEC) iex->sec Polishing Step analysis Analysis (SDS-PAGE, RP-HPLC, MS) sec->analysis Characterization final_product Purified PEGylated Product analysis->final_product

Caption: General purification workflow for PEGylated proteins.

References

Technical Support Center: Preventing Aggregation in Protein Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during protein labeling experiments.

Frequently Asked questions (FAQs)

Q1: What are the common causes of protein aggregation during labeling?

Protein aggregation during labeling can be triggered by several factors that disrupt protein stability. These include:

  • Hydrophobic Interactions: The labeling process can expose hydrophobic regions of the protein, which then interact with each other, leading to aggregation.[1]

  • Physicochemical Stress: Changes in pH, temperature, and ionic strength of the buffer can alter the electrostatic interactions between protein molecules, promoting aggregation.[1]

  • High Protein Concentration: At high concentrations, the proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[2]

  • Label Chemistry: The chemical properties of the fluorescent dye itself can contribute to aggregation. Hydrophobic dyes or a high label-to-protein ratio can increase the overall hydrophobicity of the protein, causing it to precipitate.[3][4]

  • Presence of Reducing Agents: While often necessary to prevent disulfide bond formation, some reducing agents can be incompatible with certain labeling chemistries or protein structures, leading to aggregation.

  • Shear Stress: Physical stresses like vigorous vortexing or pipetting can induce protein unfolding and subsequent aggregation.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature proteins and lead to the formation of aggregates.[2]

Q2: How can I detect protein aggregation in my sample?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity, cloudiness, or visible precipitates in the solution.[2]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is a highly sensitive method for detecting aggregates.[5][6][7][8]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric protein is indicative of aggregate formation.[1][9][10][11][12]

  • Fluorescence Spectroscopy: Dyes like Thioflavin T (ThT) and SYPRO Orange can be used to specifically detect and quantify amyloid-like fibrils and amorphous aggregates, respectively.[13][14]

Q3: What is the ideal label-to-protein ratio to avoid aggregation?

A high degree of labeling can increase the hydrophobicity of the protein and lead to precipitation.[3][4] It is generally recommended to start with a low dye-to-protein molar ratio and optimize it for your specific protein and application. A 1:1 to 3:1 dye-to-protein ratio is a common starting point.[4] The optimal ratio should be empirically determined to achieve sufficient labeling for your assay while minimizing aggregation.

Troubleshooting Guides

Problem 1: Protein precipitates immediately upon adding the labeling reagent.

This is a common issue often caused by the solvent used to dissolve the dye or localized high concentrations of the labeling reagent.

Troubleshooting Workflow:

start Protein precipitates upon label addition check_solvent Check dye solvent compatibility with protein start->check_solvent add_slowly Add dye solution dropwise while gently stirring check_solvent->add_slowly If compatible result_fail Aggregation persists check_solvent->result_fail If incompatible, change solvent optimize_ratio Optimize dye-to-protein ratio add_slowly->optimize_ratio result_ok Aggregation resolved add_slowly->result_ok If successful screen_additives Screen for stabilizing additives optimize_ratio->screen_additives optimize_ratio->result_ok If successful change_dye Consider a more hydrophilic dye screen_additives->change_dye screen_additives->result_ok If successful change_dye->result_ok If successful change_dye->result_fail If unsuccessful

Caption: Troubleshooting workflow for immediate precipitation.

Solutions:

  • Dye Solvent: If the dye is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <5% v/v) to avoid denaturing the protein.[15]

  • Slow Addition: Add the dye solution slowly and dropwise to the protein solution while gently stirring to avoid localized high concentrations of the dye.[15]

  • Optimize Dye:Protein Ratio: Systematically test different dye-to-protein molar ratios to find the lowest ratio that provides adequate labeling without causing precipitation.[4]

  • Use Stabilizing Additives: The inclusion of certain additives in the labeling buffer can help maintain protein stability. See the table below for recommended concentrations.

  • Change the Dye: If aggregation persists, consider using a more hydrophilic version of the fluorescent dye, if available.[3]

Problem 2: Labeled protein aggregates during purification.

Aggregation during purification steps like dialysis or chromatography can be due to the removal of stabilizing agents from the initial labeling buffer or unfavorable buffer conditions in the purification steps.

Troubleshooting Workflow:

start Aggregation during purification check_buffer Check purification buffer composition start->check_buffer add_stabilizers Add stabilizers to purification buffers check_buffer->add_stabilizers optimize_ph_salt Optimize pH and salt concentration add_stabilizers->optimize_ph_salt result_ok Aggregation resolved add_stabilizers->result_ok If successful reduce_concentration Reduce protein concentration during purification optimize_ph_salt->reduce_concentration optimize_ph_salt->result_ok If successful change_method Consider alternative purification method reduce_concentration->change_method reduce_concentration->result_ok If successful change_method->result_ok If successful result_fail Aggregation persists change_method->result_fail

Caption: Troubleshooting workflow for aggregation during purification.

Solutions:

  • Buffer Composition: Ensure that the purification buffers (dialysis buffer, chromatography mobile phase) are optimized for the stability of your labeled protein. This may require screening a range of pH values and salt concentrations.[2][16]

  • Include Stabilizers: Add stabilizing agents to the purification buffers. Common stabilizers and their recommended concentration ranges are listed in the table below.

  • Protein Concentration: If possible, perform purification steps at a lower protein concentration to reduce the chances of intermolecular interactions.[2]

  • Alternative Purification Method: If aggregation occurs during a specific purification step (e.g., ion-exchange chromatography), consider an alternative method like size exclusion chromatography with an optimized buffer.

Problem 3: Labeled protein aggregates upon storage.

Long-term stability is crucial for the usability of labeled proteins. Aggregation during storage can be influenced by temperature, buffer composition, and protein concentration.

Troubleshooting Workflow:

start Aggregation upon storage optimize_storage_buffer Optimize storage buffer with cryoprotectants start->optimize_storage_buffer aliquot_sample Aliquot into single-use volumes optimize_storage_buffer->aliquot_sample flash_freeze Flash-freeze aliquots aliquot_sample->flash_freeze storage_temp Store at -80°C flash_freeze->storage_temp result_ok Stable storage storage_temp->result_ok

References

N,N-Bis(PEG2-azide)-N-PEG2-oxyamine stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-Bis(PEG2-azide)-N-PEG2-oxyamine. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this trifunctional linker in aqueous buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a versatile linker molecule. For optimal performance and to prevent degradation, it should be stored at -20°C, protected from light and moisture. When preparing solutions, it is recommended to use anhydrous solvents. The stability of the molecule in aqueous buffers is influenced by pH, temperature, and exposure to light.

Q2: How stable are the individual functional groups (azide, oxyamine, PEG) in aqueous solutions?

A2:

  • Azide Groups: The azide functional groups are generally stable in aqueous solutions and are not prone to hydrolysis under typical experimental conditions.[1][2] However, they can be sensitive to light and should be protected from prolonged exposure.[3] It is also crucial to avoid conditions that could lead to the formation of hydrazoic acid, such as strongly acidic environments, as this compound is volatile and explosive.

  • Oxyamine Group: The oxyamine linkage is significantly more resistant to hydrolysis compared to other amine-based linkages like hydrazones, particularly at neutral and slightly acidic pH.[4][5] This stability makes it well-suited for bioconjugation reactions in physiological buffers. One study demonstrated that oxime-based linkages are stable in the presence of cells in an aqueous environment for at least seven days.

  • PEG2 Linkers: The polyethylene glycol (PEG) linkers are generally stable. However, they can undergo thermal and oxidative degradation, especially at temperatures above 63°C.[6][7][8][9]

Q3: What are the expected degradation products of this compound in aqueous buffers?

A3: While specific degradation pathways for this molecule have not been extensively studied, hydrolysis of the oxyamine bond would be a potential degradation route, especially under harsh pH conditions. This would result in the cleavage of the molecule. Additionally, degradation of the PEG chains could occur under oxidative stress or at elevated temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low conjugation efficiency to aldehydes/ketones Degradation of the oxyamine functionality.- Ensure the linker has been stored correctly at -20°C and protected from moisture. - Prepare solutions in anhydrous solvents immediately before use. - Perform conjugation reactions at a neutral or slightly acidic pH (e.g., pH 6.0-7.4) to maintain oxyamine stability.
Low "click" reaction yield Degradation of the azide groups.- Protect the linker and reaction mixtures from light. - Avoid harsh acidic conditions.
Inconsistent experimental results Gradual degradation of the linker in aqueous stock solutions.- Prepare fresh stock solutions for each experiment. - If a stock solution must be stored, aliquot and freeze at -20°C or below and use each aliquot only once.
Presence of unexpected byproducts in analysis (e.g., HPLC, LC-MS) Hydrolysis or oxidative degradation of the linker.- Review the pH and temperature of your buffers. Consider using a buffer in the optimal stability range (see data below). - Degas buffers to remove dissolved oxygen to minimize oxidative degradation.

Stability Data in Aqueous Buffers (Illustrative)

Disclaimer: The following quantitative data is illustrative and based on general principles of the stability of similar chemical structures. Specific experimental validation for this compound is recommended.

Table 1: Effect of pH on the Hydrolytic Half-Life (t½) of this compound at 25°C

Buffer pHHalf-Life (t½) in Days
5.0> 30
6.0> 30
7.4~ 21
8.5~ 10
9.0~ 5

Table 2: Effect of Temperature on the Stability of this compound in PBS (pH 7.4)

Temperature% Remaining after 7 Days
4°C> 95%
25°C~ 80%
37°C~ 65%

Experimental Protocols

Protocol 1: General Procedure for Assessing the Hydrolytic Stability of this compound

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.5, 9.0).

  • Stock Solution Preparation: Dissolve a known concentration of this compound in an appropriate anhydrous solvent (e.g., DMSO).

  • Incubation: Add a small volume of the stock solution to each buffer to achieve a final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C).

  • Time Points: At various time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as reverse-phase HPLC (RP-HPLC) with UV detection, to quantify the remaining amount of the intact linker.

  • Data Analysis: Plot the concentration of the intact linker versus time to determine the degradation kinetics and calculate the half-life at each pH.

Visualizations

Degradation_Pathway reactant This compound intermediate Hydrolysis Intermediate reactant->intermediate H₂O (pH dependent) product1 Bis(PEG2-azide) amine intermediate->product1 product2 PEG2-aldehyde intermediate->product2 Stability_Workflow start Prepare Linker Stock Solution in Anhydrous Solvent prep_buffers Prepare Aqueous Buffers at Various pH Values start->prep_buffers incubation Incubate Linker in Buffers at Controlled Temperatures prep_buffers->incubation sampling Collect Aliquots at Defined Time Points incubation->sampling analysis Analyze by RP-HPLC or LC-MS sampling->analysis data Determine Degradation Rate and Half-Life analysis->data Troubleshooting_Tree start Poor Conjugation Yield? check_storage Was linker stored at -20°C and protected from moisture/light? start->check_storage check_solution Was the stock solution fresh and prepared in anhydrous solvent? check_storage->check_solution Yes solution_no No check_storage->solution_no No check_ph Is the reaction pH within the optimal range (6.0-7.4)? check_solution->check_ph Yes check_solution->solution_no No solution_yes Yes check_ph->solution_yes Yes check_ph->solution_no No

References

Best solvents for dissolving N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best solvents for dissolving N,N-Bis(PEG2-azide)-N-PEG2-oxyamine, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound is not dissolving or is dissolving very slowly. Insufficient solvent volume.Increase the amount of solvent incrementally until the compound fully dissolves.
Low temperature.Gently warm the solution to 40–50°C to aid dissolution, particularly for solvents like toluene and alcohols.[1]
Inappropriate solvent choice.Refer to the solvent compatibility table below and select a more suitable solvent.
High concentration.Prepare a more dilute solution. It is often better to dissolve the compound in a good solvent first to create a stock solution.
Solution is cloudy or hazy. Partial solubility.The solvent may not be optimal. Try a different solvent or a solvent mixture. For example, a small amount of a co-solvent like DMF or DMSO can be added to an aqueous buffer.
Presence of moisture.For moisture-sensitive applications, use anhydrous solvents such as DMF or DMSO.[2] Ensure all glassware is dry.
Compound degradation.If the compound is old or has been stored improperly, it may have degraded. Store the compound at –20°C in a tightly sealed, moisture- and light-protected container.[2]
Precipitate forms after adding to an aqueous buffer. Poor aqueous solubility of the stock solution solvent.Prepare the stock solution in a water-miscible solvent like DMF or DMSO before diluting with an aqueous buffer.[1]
The final concentration in the aqueous buffer is too high.Lower the final concentration of the compound in the aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for dissolving this compound?

A1: Based on the properties of similar PEGylated molecules, the recommended solvents include a range of organic solvents and water. PEG and its derivatives are typically soluble in dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][3][4] They also show solubility in alcohols such as methanol, ethanol, and isopropanol.[1][5] For applications requiring aqueous buffers, preparing a concentrated stock solution in a water-miscible organic solvent like DMF or DMSO is a common practice.[1]

Q2: Are there any solvents that should be avoided?

A2: PEGs are generally not soluble in non-polar solvents like ether and hexane.[3][6]

Q3: My compound appears as a waxy or semi-solid material. Is this normal?

A3: Yes, low molecular weight PEG products can appear as wax-like or semi-solid materials.[3] This does not indicate a problem with the compound.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is advisable to use anhydrous DMF or DMSO, especially if the subsequent reaction steps are sensitive to moisture.[1][2] This also ensures high solubility for a concentrated stock that can then be diluted into other solvents or aqueous buffers.

Q5: How can I improve the dissolution rate?

A5: Dissolution can often be accelerated by gentle heating (e.g., to 40-50°C) and constant stirring or vortexing.[1][6] However, be mindful of the thermal stability of your compound and avoid excessive heat.

Solvent Solubility Data for PEG Derivatives

The following table summarizes the general solubility of PEG derivatives in common laboratory solvents. This information can be used as a starting point for selecting a suitable solvent for this compound.

SolventSolubilityNotes
Water / Aqueous Buffers Soluble[3][4]Solubility can be affected by the presence of hydrophobic functional groups.[3]
Dimethyl Sulfoxide (DMSO) Soluble[1][3][7]Recommended for preparing stock solutions, especially for moisture-sensitive applications.[1][2]
Dimethylformamide (DMF) Soluble[1][3][4]Another excellent choice for stock solutions.[1]
Dichloromethane (DCM) / Chloroform Soluble[1][3][4]Good general-purpose organic solvents for PEG derivatives.
Methanol / Ethanol / Isopropanol Soluble[1][5]May require gentle heating to fully dissolve.[1]
Toluene Less Soluble[3]Solubility can be improved with gentle heating.[1][3]
Ether Not Soluble[3][4]Generally not a suitable solvent for PEG compounds.

Experimental Protocol: Solubility Testing

This protocol outlines a general procedure for testing the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of candidate solvents (e.g., Water, DMSO, DMF, DCM, Methanol)

  • Small glass vials with caps

  • Vortex mixer

  • Water bath or heating block (optional)

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the first candidate solvent (e.g., 100 µL) to the vial.

  • Mixing: Cap the vial securely and vortex for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved material. If the compound has fully dissolved, the solution should be clear.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat the mixing and observation steps. Continue this process until the compound is fully dissolved or it becomes apparent that it is insoluble at a reasonable concentration.

  • Heating (Optional): If the compound is still not fully dissolved, gently warm the vial in a water bath or on a heating block to 40-50°C while stirring. Observe if this improves solubility.

  • Record Keeping: Carefully record the amount of compound and the total volume of solvent required to achieve complete dissolution for each solvent tested. This will give an approximate solubility.

  • Repeat for Other Solvents: Repeat steps 1-7 for each of the other candidate solvents.

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Dissolve This compound stock_solution Need to prepare a concentrated stock solution? start->stock_solution aqueous_reaction Is the final application in an aqueous buffer? stock_solution->aqueous_reaction No water_miscible Select a water-miscible organic solvent: DMF, DMSO stock_solution->water_miscible Yes organic_solvent Select a primary organic solvent: DCM, Chloroform aqueous_reaction->organic_solvent No aqueous_reaction->water_miscible Yes dissolve_check Does the compound dissolve completely? organic_solvent->dissolve_check water_miscible->dissolve_check gentle_heat Apply gentle heat (40-50°C) and mix dissolve_check->gentle_heat No dissolved Successfully Dissolved dissolve_check->dissolved Yes try_another Try another recommended solvent dissolve_check->try_another Still No gentle_heat->dissolve_check

Caption: Workflow for selecting a suitable solvent.

References

Technical Support Center: Minimizing Side Reactions in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during click chemistry experiments, focusing on the minimization of side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)?

The most prevalent side reactions in CuAAC include:

  • Oxidative Damage to Biomolecules: The copper catalyst, especially in the presence of a reducing agent like sodium ascorbate and oxygen, can generate reactive oxygen species (ROS).[1][2] These ROS can lead to the oxidation of sensitive amino acid residues such as cysteine, methionine, histidine, and tyrosine in peptides and proteins, potentially causing loss of function or cleavage of the biomolecule.[1][3]

  • Alkyne Homocoupling (Glaser Coupling): Terminal alkynes can undergo oxidative homocoupling to form diynes, a reaction also catalyzed by copper species.[4] This side reaction consumes the alkyne starting material and reduces the yield of the desired triazole product.[5]

  • Reactions with Ascorbate Byproducts: The oxidation of sodium ascorbate, a common reducing agent, can produce dehydroascorbate and other reactive carbonyl compounds. These electrophilic species can react with nucleophilic side chains of amino acids like lysine and arginine, leading to unwanted modifications or crosslinking of proteins.[2]

  • Thiol-Related Side Reactions: Free thiol groups (e.g., from cysteine residues) can interfere with the CuAAC reaction. In some cases, this can lead to the formation of thiotriazole side products.[6]

Q2: My protein/peptide is being damaged during the reaction. How can I minimize this oxidative damage?

Oxidative damage is a major concern when working with sensitive biomolecules.[1] To mitigate this, consider the following strategies:

  • Use a Stabilizing Ligand: Copper-chelating ligands are crucial. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[7][8] Using at least five equivalents of ligand relative to the copper salt can protect sensitive residues like histidine from oxidation and also accelerate the decomposition of hydrogen peroxide, a key ROS.[2]

  • Optimize Copper Concentration: While the reaction rate is dependent on copper concentration, high concentrations can increase oxidative damage. Typically, copper concentrations between 50 and 100 µM are recommended for bioconjugation.[2]

  • Add a Scavenger for Ascorbate Byproducts: To prevent modification by ascorbate oxidation byproducts, aminoguanidine can be added to the reaction mixture. It effectively intercepts these reactive carbonyl compounds without significantly inhibiting the CuAAC reaction at concentrations around 1 mM.[2]

  • Degas Solutions: Removing dissolved oxygen from your reaction buffers by sparging with an inert gas like argon or nitrogen can help reduce the formation of ROS.

Q3: I'm observing a significant amount of alkyne homodimer. How can I prevent Glaser coupling?

The homocoupling of terminal alkynes is an oxygen-dependent process. To suppress this side reaction:

  • Use an Excess of Reducing Agent: Adding a slight excess of a reducing agent like sodium ascorbate helps maintain the copper catalyst in its active Cu(I) state and prevents the oxidation required for the Glaser coupling mechanism.[5][9]

  • Maintain Low Temperatures: If possible, running the reaction at a lower temperature after the introduction of the catalyst can suppress the homocoupling side reaction.[5]

  • Ensure an Oxygen-Free Environment: As with minimizing oxidative damage to proteins, deoxygenating the reaction mixture is an effective strategy to prevent this oxidative coupling.

Q4: What is the role of a ligand in CuAAC, and how do I choose the right one?

Ligands play a critical role in CuAAC by:

  • Stabilizing the Cu(I) Oxidation State: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state or disproportionation. Ligands chelate the Cu(I) ion, protecting it from these processes.[8][10]

  • Accelerating the Reaction Rate: Certain ligands can significantly increase the rate of the CuAAC reaction.[11]

  • Preventing Side Reactions: By stabilizing the copper catalyst, ligands help suppress side reactions like oxidative damage to biomolecules.[12]

  • Improving Solubility: Water-soluble ligands like THPTA and BTTAA are essential for bioconjugation reactions performed in aqueous buffers, ensuring the catalyst remains in solution.[10][13]

Choosing a Ligand: For most bioconjugation applications in aqueous media, a water-soluble and highly stabilizing ligand such as THPTA is the preferred choice.[7] For reactions in organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is commonly used.[11] It is often beneficial to screen a few different ligands to find the optimal one for a specific system.[14]

Q5: My reaction yield is low. What are the common causes and how can I improve it?

Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Common culprits include:

  • Inactive Catalyst: The Cu(I) catalyst may have been oxidized. Ensure you are using fresh reducing agent (sodium ascorbate solutions are only stable for a day) or that your Cu(I) salt has been properly stored.[15][16]

  • Inaccessible Reactants: In macromolecules, the azide or alkyne groups may be buried within the folded structure, making them inaccessible to the catalyst. Performing the reaction under denaturing conditions (e.g., with DMSO) can help.[17]

  • Inhibitory Buffer Components: Buffers containing coordinating species, such as Tris, can inhibit the reaction by binding to the copper catalyst. Use non-coordinating buffers like phosphate, HEPES, or carbonate.[2][13]

  • Side Reactions: The consumption of starting materials through the side reactions discussed above will naturally lead to lower yields of the desired product.

Q6: When should I consider using copper-free click chemistry (SPAAC)?

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative to CuAAC, particularly in biological systems. You should consider SPAAC when:

  • Copper-Induced Cytotoxicity is a Concern: SPAAC eliminates the need for a copper catalyst, which can be toxic to living cells. This makes it ideal for in vivo labeling applications.[18][19]

  • Your Biomolecule is Extremely Sensitive to Oxidation: If oxidative damage remains a problem even with optimized CuAAC conditions, the catalyst-free nature of SPAAC avoids the generation of ROS.[20]

  • Simplifying Purification is a Priority: SPAAC removes the need to purify the final product from a metal catalyst and ligands.

However, be aware that SPAAC reactions are generally slower than CuAAC, and the required cyclooctyne reagents are bulkier, which can sometimes cause steric hindrance or affect the properties of the labeled molecule.[21]

Q7: What are the best practices for purifying click chemistry products?

Purification is essential to remove excess reagents, the copper catalyst, ligands, and any byproducts. The appropriate method depends on the nature of your product:

  • For Oligonucleotides and DNA: Precipitation is a common first step. For oligonucleotides, precipitation with lithium perchlorate in acetone can be effective. For DNA, standard ethanol or isopropanol precipitation with a salt like sodium acetate is used.[15] This is often followed by purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[15][22]

  • For Proteins and Peptides: Size-exclusion chromatography (SEC) or dialysis are effective for removing small molecule impurities from large biomolecules.[2] RP-HPLC is also widely used for purifying peptide conjugates.

  • For Small Molecules: Traditional methods like column chromatography, extraction, and recrystallization are typically used.[9]

Troubleshooting Guides

Guide 1: Low or No Product Yield

If you are experiencing low or no yield, follow this workflow to diagnose the problem.

Low_Yield_Troubleshooting start Start: Low/No Product Yield check_reactants Step 1: Verify Reactants start->check_reactants check_catalyst Step 2: Check Catalyst System check_reactants->check_catalyst Reactants OK solution_reactants Solution: - Confirm structure & purity via NMR/MS. - Use fresh, high-quality reagents. check_reactants->solution_reactants Problem Found check_conditions Step 3: Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK solution_catalyst Solution: - Use a fresh sodium ascorbate solution. - Use an appropriate Cu-stabilizing ligand  (e.g., THPTA for aqueous). - Degas solutions to prevent Cu(I) oxidation. check_catalyst->solution_catalyst Problem Found solution_conditions Solution: - Switch to a non-coordinating buffer  (Phosphate, HEPES). - Increase reactant concentrations. - Add denaturant (e.g., DMSO) if reactant  is buried in a macromolecule. check_conditions->solution_conditions Problem Found

Troubleshooting workflow for low or no product yield.
Guide 2: Presence of Unwanted Byproducts

If your analysis (e.g., by HPLC or MS) shows significant byproducts, use this decision tree to identify the cause and find a solution.

Side_Reaction_Troubleshooting start Start: Byproducts Detected identify_byproduct Identify Byproduct by Mass start->identify_byproduct homodimer Mass = 2x Alkyne - 2H (Alkyne Homodimer) identify_byproduct->homodimer Homodimer oxidation Mass = Analyte + 16, +32, etc. (Oxidation of Biomolecule) identify_byproduct->oxidation Oxidation other Other unexpected mass identify_byproduct->other Other solve_homodimer Cause: Glaser Coupling Solution: 1. Degas reaction mixture. 2. Add excess sodium ascorbate. homodimer->solve_homodimer solve_oxidation Cause: Reactive Oxygen Species (ROS) Solution: 1. Use a Cu-stabilizing ligand (e.g., THPTA). 2. Use a 5:1 ligand-to-copper ratio. 3. Degas all solutions thoroughly. oxidation->solve_oxidation solve_other Cause: Ascorbate Adducts / Other Solution: 1. Add aminoguanidine (1 mM) to scavenge   reactive carbonyls from ascorbate oxidation. 2. Re-evaluate purity of starting materials. other->solve_other

Decision tree for identifying and mitigating side reactions.

Quantitative Data Summary

Optimizing reaction components is key to minimizing side reactions. The following table summarizes the impact of ligand-to-copper ratios on substrate oxidation.

Table 1: Effect of THPTA Ligand on Preventing Oxidation of N-benzoylhistidine [2]

Ligand:Cu Ratio% Histidine Oxidized (90 min)% Histidine Oxidized (20 hours)
0:1~16%~65%
2:10%~15%
5:10%<5%
Conditions: 2 mM N-benzoylhistidine, 0.5 mM CuSO₄, 5 mM sodium ascorbate in pH 7 buffer.

This data clearly demonstrates that using a stoichiometric excess of a stabilizing ligand like THPTA is highly effective at preventing oxidative damage to sensitive molecules over extended reaction times.[2]

Experimental Protocols

Protocol 1: General CuAAC for Bioconjugation with Minimized Side Reactions

This protocol is adapted for conjugating an azide-functionalized molecule to an alkyne-modified biomolecule (e.g., a protein) in an aqueous buffer.[2][23]

Materials:

  • Alkyne-modified biomolecule in a non-coordinating buffer (e.g., 100 mM phosphate, pH 7.4)

  • Azide-functionalized cargo molecule (stock in DMSO or water)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (must be freshly prepared; e.g., 100 mM in water)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • A solution of the alkyne-modified biomolecule to a final concentration of ~25-50 µM.

    • The azide-functionalized cargo to a final concentration of ~50-100 µM.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. For a final reaction copper concentration of 100 µM, you would mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA to achieve a 1:5 Cu:ligand ratio. Let this mixture stand for 1-2 minutes.

  • Add Reagents to the Main Reaction:

    • Add the catalyst premix to the biomolecule/azide mixture.

    • Add aminoguanidine to a final concentration of 1 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[2]

  • Incubate: Gently mix the reaction by inversion or on a slow rotator. Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purify: Purify the resulting conjugate using an appropriate method for your biomolecule, such as size-exclusion chromatography, to remove the catalyst and excess small molecules.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for labeling an azide-modified biomolecule with a DBCO-functionalized reagent.[18][20]

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Note: Do not use buffers containing sodium azide.

  • DBCO-functionalized reagent (e.g., DBCO-dye) dissolved in DMSO.

  • Degassing equipment (optional, but recommended for sensitive molecules).

Procedure:

  • Prepare the Biomolecule Solution: Prepare a solution of your azide-functionalized biomolecule at a concentration typically in the high micromolar range. Higher concentrations will increase the reaction rate.

  • Add DBCO Reagent: Add the DBCO-functionalized reagent to the biomolecule solution. A 2-4 molar excess of the DBCO reagent is typically used.[20] The final concentration of DMSO should preferably be kept below 20% to avoid denaturation of proteins.

  • Incubate: Incubate the reaction with gentle agitation. Reaction times can vary significantly based on reactant concentrations and temperature. Typical incubation is 4 hours at 25°C or 24-48 hours at 4°C.[20]

  • Monitor and Purify: The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.[18] Once complete, purify the conjugate using a method appropriate for your biomolecule (e.g., size-exclusion chromatography) to remove the excess DBCO reagent.

References

Technical Support Center: Optimizing CuAAC Reactions by Preventing Copper Catalyst Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of copper catalyst oxidation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the active copper species in CuAAC reactions, and why is it prone to oxidation?

The catalytically active species in CuAAC reactions is Copper(I) (Cu(I)). However, Cu(I) is thermodynamically unstable and readily oxidizes to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1] This oxidation is a primary cause of reaction failure or low yields.

Q2: What are the common visual indicators of copper catalyst oxidation?

A successful CuAAC reaction mixture is typically heterogeneous and might appear as a suspension with a yellow or orange color, indicative of the Cu(I)-acetylide complex. If the reaction mixture turns blue or green, it often signifies the presence of a significant amount of the inactive Cu(II) species, suggesting that catalyst oxidation has occurred.

Q3: How can I prevent the oxidation of the copper catalyst?

There are three main strategies to prevent the oxidation of the Cu(I) catalyst:

  • Use of Reducing Agents: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) to Cu(I) using a reducing agent. Sodium ascorbate is the most widely used reducing agent for this purpose.[2][3]

  • Use of Stabilizing Ligands: Chelating ligands can stabilize the Cu(I) oxidation state, protecting it from oxidation and disproportionation. Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA).[4][5]

  • Performing Reactions Under Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon minimizes the presence of oxygen, thereby reducing the rate of Cu(I) oxidation.[6][7]

Q4: Can I use a Cu(I) salt directly instead of generating it in situ?

Yes, Cu(I) salts such as CuI or CuBr can be used directly. However, they are still susceptible to oxidation if exposed to air. Therefore, when using Cu(I) salts, it is crucial to handle them under an inert atmosphere and use deoxygenated solvents. For many applications, the in situ generation of Cu(I) from a more stable Cu(II) precursor is often more convenient and reliable.[2]

Q5: What is the role of additives like aminoguanidine?

Additives like aminoguanidine can be beneficial, particularly in bioconjugation reactions. During the reduction of Cu(II) by ascorbate in the presence of oxygen, reactive oxygen species (ROS) and byproducts like dehydroascorbate can be generated. These byproducts can damage sensitive biomolecules. Aminoguanidine helps to trap these reactive byproducts, protecting the integrity of the molecules being conjugated.[2][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Oxidation of Copper Catalyst: The reaction mixture may have turned blue or green.• Add a fresh solution of sodium ascorbate. • Ensure proper deoxygenation of solvents and reagents. • Increase the concentration of the stabilizing ligand. • Switch to a more effective ligand like BTTAA.[4]
Poor Quality Reagents: Azide or alkyne starting materials may be impure or degraded.• Verify the purity of starting materials using techniques like NMR or mass spectrometry. • Use freshly prepared or purified reagents.
Inhibition by Other Functional Groups: Certain functional groups (e.g., thiols) can coordinate with the copper catalyst and inhibit its activity.• Protect interfering functional groups before the reaction. • Increase the catalyst and ligand loading.
Formation of Side Products (e.g., Alkyne Dimerization) Presence of Excess Cu(II): The Glaser-Hay coupling of terminal alkynes can be catalyzed by Cu(II) ions in the presence of oxygen.• Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present throughout the reaction. • Use a stabilizing ligand to minimize the concentration of free Cu(II).
Reaction Stalls Before Completion Depletion of Reducing Agent: The reducing agent may be consumed over time due to reaction with dissolved oxygen.• Add additional reducing agent to the reaction mixture. • For long reactions, maintain a positive pressure of an inert gas.
Catalyst Precipitation: The copper catalyst may precipitate out of the solution, rendering it inactive.• Ensure the chosen solvent system can solubilize all reaction components. • Use a ligand that enhances the solubility of the copper catalyst.
Inconsistent Results Variability in Oxygen Exposure: Inconsistent deoxygenation techniques can lead to varying levels of catalyst oxidation.• Standardize the deoxygenation procedure (e.g., number of freeze-pump-thaw cycles or duration of sparging with inert gas).
Impure Solvents: Trace impurities in solvents can interfere with the reaction.• Use high-purity, anhydrous, and deoxygenated solvents.

Quantitative Data on Ligand Performance

The choice of a stabilizing ligand can significantly impact the rate of the CuAAC reaction. The following table summarizes the relative performance of common ligands.

LigandRelative Reaction RateKey Characteristics
BTTAA Very HighExcellent for accelerating reactions, especially in living systems.[4][5]
BTTES HighA tris(triazolylmethyl)amine-based ligand with a good balance of reactivity and solubility.[4][5]
THPTA ModerateA water-soluble ligand that is superior to TBTA in aqueous media and offers protection against air oxidation.[4][5][9]
TBTA Low to ModerateOne of the first widely used ligands; effective but has poor solubility in aqueous solutions.[4][5][9]

Note: The relative rates are based on comparative studies and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Standard CuAAC Reaction with in situ Catalyst Generation

This protocol is suitable for general applications where stringent exclusion of oxygen is not essential but measures are taken to minimize its impact.

Materials:

  • Alkyne-functionalized molecule

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and a co-solvent like t-BuOH, DMSO, or THF)

Procedure:

  • In a reaction vessel, dissolve the alkyne and azide substrates in the chosen solvent.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O and THPTA in water. A typical ratio is 1:5 of Cu(II) to ligand.

  • Add the CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture. A typical final concentration is 1-2 mM CuSO₄, 5-10 mM THPTA, and 10-20 mM sodium ascorbate.

  • Stir the reaction at room temperature and monitor its progress by TLC, LC-MS, or other appropriate analytical techniques.

Protocol 2: CuAAC Reaction Under an Inert Atmosphere

This protocol is recommended for sensitive substrates or when maximal reaction efficiency and minimal side products are required.

Materials:

  • All materials from Protocol 1

  • Schlenk flask or similar reaction vessel with a sidearm for vacuum and inert gas

  • Inert gas (Nitrogen or Argon)

  • Deoxygenated solvents

Procedure:

  • Deoxygenate all solvents by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Add the alkyne and azide substrates to the Schlenk flask.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add the deoxygenated solvent to the flask via a cannula or syringe.

  • In a separate Schlenk flask, prepare a solution of CuSO₄·5H₂O and THPTA in deoxygenated water under an inert atmosphere.

  • Transfer the CuSO₄/THPTA solution to the reaction flask via cannula.

  • In another Schlenk flask, prepare a solution of sodium ascorbate in deoxygenated water under an inert atmosphere.

  • Initiate the reaction by adding the sodium ascorbate solution to the main reaction flask via cannula.

  • Maintain a positive pressure of the inert gas and stir the reaction at room temperature. Monitor the reaction progress.

Visualizations

Experimental Workflow for a Standard CuAAC Reaction

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Alkyne & Azide D Combine Reactants & Catalyst A->D B Prepare CuSO4/Ligand Solution B->D C Prepare Ascorbate Solution E Initiate with Ascorbate C->E D->E F Stir & Monitor E->F G Quench Reaction F->G Reaction Complete H Purify Product G->H

Caption: Workflow for a typical CuAAC experiment.

Signaling Pathway of Copper Oxidation and Prevention

Copper_Oxidation_Prevention cluster_oxidation Oxidation Pathway cluster_prevention Prevention Strategies CuI Cu(I) (Active Catalyst) CuII Cu(II) (Inactive) CuI->CuII Oxidation O2 Oxygen (O2) Ascorbate Sodium Ascorbate (Reducing Agent) CuII_to_CuI Reduction Ascorbate->CuII_to_CuI Ligand Stabilizing Ligand (e.g., THPTA, BTTAA) Stabilization Stabilization Ligand->Stabilization Inert Inert Atmosphere (N2 or Ar) Exclusion Exclusion Inert->Exclusion CuII_to_CuI->CuI Stabilization->CuI Exclusion->O2

Caption: Copper(I) oxidation and prevention strategies.

References

Technical Support Center: Purification of Conjugates with N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with conjugates synthesized using the N,N-Bis(PEG2-azide)-N-PEG2-oxyamine linker.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of bioconjugates created with the trifunctional this compound linker.

Problem Potential Cause Recommended Solution
Low Yield of Desired Conjugate Incomplete conjugation reaction.Optimize reaction conditions such as pH, temperature, and reaction time. For instance, NHS esters for amine reactions perform best at a pH of 7.5-8.5.[1]
Instability of the linker or biomolecule.Ensure proper storage of the linker at –20°C, protected from light and moisture. Handle with anhydrous solvents like DMF or DMSO to maintain the stability of the azide and oxyamine groups.[2][3]
Steric hindrance.For large biomolecules, consider using linkers with longer PEG chains to provide sufficient spatial separation for effective binding.[1]
Presence of Multiple Products (High Heterogeneity) Formation of various PEGylated species (e.g., mono-, di-, multi-conjugated).This is a common challenge with PEGylation.[4] Employ high-resolution purification techniques like Ion Exchange Chromatography (IEX) to separate species with different charge properties.
Presence of positional isomers.Separation of positional isomers can be challenging. High-performance liquid chromatography (HPLC) methods, such as reversed-phase HPLC, may offer the necessary resolution.
Unreacted biomolecule and/or excess linker.Size Exclusion Chromatography (SEC) is effective for removing unreacted starting materials from the larger conjugate.[1] Dialysis is also a viable option for removing smaller, unreacted molecules.[1]
Difficulty Separating Conjugate from Unreacted Biomolecule Small difference in size or charge between the starting material and the conjugate.If SEC is ineffective, consider IEX, as the PEGylation can shield surface charges on the protein, altering its elution profile compared to the unconjugated molecule.
Aggregation of the conjugate.Analyze the sample for aggregation using techniques like dynamic light scattering (DLS). If aggregation is present, screen different buffer conditions (e.g., pH, ionic strength, excipients) to identify a formulation that maintains solubility.
Conjugate Appears Impure by Analytical Methods (e.g., SDS-PAGE, HPLC) Inefficient purification method.A single purification step may be insufficient. A multi-step purification strategy, such as combining SEC and IEX, can be more effective.
Degradation of the conjugate during purification.Perform purification steps at low temperatures (e.g., 4°C) and use buffers that promote the stability of your biomolecule. Minimize the time the conjugate spends on the chromatography column.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary applications?

A1: This is a multifunctional PEG linker that possesses two azide (-N3) groups and one oxyamine (-ONH2) group.[3] The azide groups are used for "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to react with alkyne-containing molecules.[2][3] The oxyamine group allows for chemoselective ligation with molecules containing an aldehyde or ketone group to form a stable oxime bond.[2][3] This trifunctional nature enables orthogonal, stepwise, and multivalent conjugation strategies.[2]

Q2: What are the main challenges in purifying conjugates made with this linker?

A2: The primary challenge arises from the heterogeneity of the reaction mixture, which can contain the desired conjugate, partially reacted intermediates (e.g., only one azide group reacted), unreacted biomolecules, excess linker, and potential positional isomers.[4] Separating these closely related species requires effective and often multi-step purification strategies.

Q3: Which purification technique is best for my conjugate?

A3: The choice of technique depends on the properties of your conjugate and the impurities you need to remove.

  • Size Exclusion Chromatography (SEC): This is a good first step to remove unreacted linker and can also separate unconjugated protein from the PEGylated conjugate, especially if there is a significant size difference.[1]

  • Ion Exchange Chromatography (IEX): This method is effective for separating species based on differences in surface charge. Since PEGylation can mask the charges on a protein, IEX can often separate unconjugated, mono-conjugated, and multi-conjugated species.

  • Reversed-Phase HPLC (RP-HPLC): This high-resolution technique can be used to separate closely related species, including positional isomers, based on hydrophobicity.

  • Affinity Chromatography: If your biomolecule has a specific binding partner (e.g., an antibody with its antigen or a biotinylated molecule), this can be a highly specific method for isolating the conjugate.[5]

Q4: How can I validate the purity of my final conjugate?

A4: A combination of analytical techniques is recommended to confirm purity:

  • SDS-PAGE: To visualize the increase in molecular weight after conjugation and to assess the presence of unconjugated protein.

  • Analytical SEC-HPLC: To determine the percentage of conjugate versus aggregates or fragments.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and identify the number of attached linkers.

  • UV-Vis Spectroscopy: To confirm the presence of both the biomolecule and any chromophoric payload attached to the linker.

Q5: What are the recommended storage conditions for the purified conjugate?

A5: Storage conditions will largely depend on the stability of the biomolecule in the conjugate. In general, it is advisable to store the purified conjugate in a buffer that is optimal for the biomolecule's stability, often at -20°C or -80°C. Consider adding cryoprotectants like glycerol for frozen storage. Perform stability studies to determine the optimal long-term storage conditions.

Experimental Protocols

Protocol 1: Purification of a Protein Conjugate by Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for the purification of a protein conjugate using SEC to remove unreacted linker and other small molecules.

1. Materials and Buffers:

  • SEC Column (e.g., Superdex 200 or similar, with appropriate molecular weight range)

  • FPLC or HPLC system

  • Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or another buffer suitable for the stability of the protein.

  • 0.22 µm syringe filters

Buffer Composition Table:

Buffer ComponentConcentration
Sodium Phosphate, dibasic10 mM
Potassium Phosphate, monobasic1.8 mM
Sodium Chloride137 mM
Potassium Chloride2.7 mM
Final pH 7.4

2. Procedure:

  • Equilibrate the SEC column with at least 2 column volumes (CV) of chilled Purification Buffer at a flow rate appropriate for the column (e.g., 1.0 mL/min for a Superdex 200 10/300 GL column).

  • Centrifuge the crude conjugation reaction mixture at >10,000 x g for 5-10 minutes to pellet any aggregates.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Inject the filtered sample onto the equilibrated column. The injection volume should not exceed the recommended sample volume for the column (typically 1-2% of the column volume for optimal resolution).

  • Elute the sample with the Purification Buffer at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm (for protein) and at the wavelength corresponding to any other chromophore in the conjugate.

  • Collect fractions corresponding to the peaks in the chromatogram. The conjugate is expected to elute earlier than the unconjugated protein (if there is a size difference) and significantly earlier than the small, unreacted linker.

  • Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the pure conjugate.

  • Pool the pure fractions and concentrate if necessary using an appropriate ultrafiltration device.

Protocol 2: Analytical Characterization by SDS-PAGE
  • Prepare polyacrylamide gels of an appropriate percentage to resolve the unconjugated biomolecule and the conjugate.

  • Mix samples of the crude reaction mixture, purified fractions, and the starting biomolecule with loading buffer. Include a reducing agent (e.g., DTT or BME) if disulfide bonds need to be reduced.

  • Heat the samples at 95-100°C for 5 minutes (if appropriate for the protein).

  • Load the samples onto the gel alongside a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain.

  • Visualize the bands. A successful conjugation will show a band or smear at a higher molecular weight than the unconjugated starting material. The purified fractions should ideally show a single, higher molecular weight band.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product biomolecule Biomolecule reaction Incubation (Optimized Conditions) biomolecule->reaction linker N,N-Bis(PEG2-azide) -N-PEG2-oxyamine linker->reaction crude_mixture Crude Reaction Mixture reaction->crude_mixture sec Size Exclusion Chromatography (SEC) crude_mixture->sec iex Ion Exchange Chromatography (IEX) (Optional) sec->iex if needed analysis Purity Analysis (SDS-PAGE, HPLC, MS) sec->analysis direct to analysis iex->analysis final_product Purified Conjugate analysis->final_product

Caption: Experimental workflow for conjugation, purification, and analysis.

troubleshooting_tree cluster_causes Identify the Impurity cluster_solutions Potential Solutions start Impure Conjugate After Purification unreacted_protein Unreacted Biomolecule Present? start->unreacted_protein unreacted_linker Excess Linker Present? start->unreacted_linker multiple_species Multiple Conjugated Species? start->multiple_species optimize_reaction Optimize Conjugation (Molar Ratio, Time) unreacted_protein->optimize_reaction Yes run_iex Perform Ion Exchange Chromatography (IEX) unreacted_protein->run_iex Yes rerun_sec Repeat SEC or Use Longer Column unreacted_linker->rerun_sec Yes multiple_species->run_iex Yes

References

Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling the drug-to-antibody ratio (DAR) during the synthesis of Antibody-Drug Conjugates (ADCs) using bifunctional linkers.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[][2] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic efficacy, safety, and pharmacokinetic profile.[2][3][4] An optimized DAR is essential for balancing potency and potential toxicity.[][5] Low DAR may lead to reduced potency, while excessively high DAR can increase toxicity, promote aggregation, and lead to faster clearance from circulation.[4][5][6]

Q2: What are bifunctional linkers in the context of ADCs?

A2: Bifunctional linkers are chemical crosslinkers that contain two different reactive groups.[7] One group is designed to react with a functional group on the antibody (e.g., the amine group of lysine or the thiol group of cysteine), while the other group reacts with the cytotoxic payload, thus covalently connecting the drug to the antibody.[]

Q3: What are the main strategies for conjugating drugs to antibodies?

A3: The primary strategies involve either stochastic (random) conjugation or site-specific conjugation.

  • Stochastic Conjugation: This involves linking drugs to naturally occurring amino acid residues, most commonly lysines or cysteines.[8][9]

    • Lysine Conjugation: Targets the amine groups on the ~80-90 surface-exposed lysine residues of an antibody, often resulting in a heterogeneous mixture of ADCs with a wide DAR distribution (e.g., 0 to 8).[7][10]

    • Cysteine Conjugation: Typically involves the reduction of the four interchain disulfide bonds to yield eight reactive thiol groups for conjugation.[11][12] This method also produces a heterogeneous mixture, but with a more predictable even-numbered DAR distribution (0, 2, 4, 6, 8).[9]

  • Site-Specific Conjugation: These methods involve modifying the antibody to introduce unique conjugation sites, allowing for precise control over the location and number of conjugated drugs.[2] This can be achieved through engineered cysteines, unnatural amino acids, or enzymatic approaches, leading to a more homogeneous ADC product with a defined DAR.[2][11]

Q4: How does linker chemistry influence the final ADC product?

A4: Linker chemistry is crucial for the stability and efficacy of an ADC.[] The choice between a cleavable and non-cleavable linker determines the drug release mechanism.[13] Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment (e.g., low pH or specific enzymes), while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[][13] The linker's properties, such as hydrophilicity, can also impact the ADC's solubility, aggregation propensity, and pharmacokinetics.[2][4]

Q5: What are the standard analytical methods for determining DAR?

A5: Several methods are used to determine the average DAR and drug load distribution. The most common are:

  • Hydrophobic Interaction Chromatography (HIC): This is the gold standard for analyzing cysteine-conjugated ADCs.[5][14] It separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.[15][]

  • Reversed-Phase Liquid Chromatography (RPLC): Often used after reducing the ADC to separate the light and heavy chains, allowing for DAR calculation based on the drug load of each chain.[5][17]

  • UV/Vis Spectroscopy: A simpler method that calculates the average DAR based on the differential absorbance of the antibody and the drug at specific wavelengths.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise molecular weight information, allowing for the identification of different ADC species and accurate DAR determination.[3][18]

Troubleshooting Guides

Controlling DAR during ADC synthesis can be challenging. Below are common issues, their potential causes, and recommended solutions.

Issue 1: Average DAR is lower than expected.
Possible CauseRecommended Solution
Insufficient Molar Excess of Linker-Payload Increase the molar ratio of the linker-payload complex to the antibody in the reaction mixture.[2] Titrate the ratio to find the optimal balance.
Suboptimal Reaction Conditions (pH, Temp, Time) Optimize reaction parameters. For lysine conjugation (NHS esters), ensure the pH is in the range of 7-9. For cysteine conjugation (maleimides), a pH of 6.5-7.5 is typical. Extend reaction time or adjust the temperature as needed.[2][19]
Linker-Payload Instability or Degradation Ensure the linker-payload is stable under the reaction conditions. Use fresh reagents and protect light-sensitive compounds. Consider alternative, more stable linker chemistries.[20]
Presence of Interfering Substances in Antibody Buffer Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles can compete with the conjugation reaction.[20] Perform buffer exchange into a non-interfering buffer (e.g., PBS) prior to conjugation.
Inefficient Reduction of Disulfide Bonds (Cysteine Conjugation) Ensure complete or sufficient reduction by optimizing the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time.[12][21] Quantify free thiols (e.g., using Ellman's reagent) before adding the linker-payload.[7]
Issue 2: Average DAR is higher than expected.
Possible CauseRecommended Solution
Excessive Molar Ratio of Linker-Payload Reduce the molar excess of the linker-payload complex in the reaction.[2]
Over-reduction of Disulfide Bonds (Cysteine Conjugation) Harsh reduction conditions can expose intra-chain disulfides, leading to more conjugation sites. Decrease the concentration of the reducing agent or shorten the reduction time.[11]
Prolonged Reaction Time or High Temperature Shorten the conjugation reaction time or lower the temperature to limit the extent of the reaction.[2]
Inaccurate Protein Concentration Measurement Inaccurate antibody concentration leads to incorrect stoichiometry calculations. Verify the antibody concentration using a reliable method (e.g., A280 with the correct extinction coefficient, BCA assay).
Issue 3: High levels of aggregation in the final product.
Possible CauseRecommended Solution
Hydrophobicity of the Linker-Payload High DAR with a hydrophobic drug can induce aggregation.[6][22] Use a more hydrophilic linker (e.g., containing PEG moieties) or aim for a lower average DAR.[2][4]
Unfavorable Buffer Conditions (pH, Salt) Optimize the formulation buffer. Aggregation can be influenced by pH and ionic strength. Screen different buffer conditions to find one that maximizes solubility.[6]
Manufacturing and Storage Conditions High protein concentrations, repeated freeze-thaw cycles, and elevated temperatures can promote aggregation.[6][22] Optimize manufacturing process parameters and store the ADC under recommended conditions (e.g., -20 to -80°C).[20]
Disruption of Interchain Disulfide Bonds Over-reduction or inefficient re-oxidation can lead to antibody fragmentation and aggregation.[23] For cysteine conjugation, ensure that only the interchain disulfides are reduced and that conjugation is efficient.[7]
Issue 4: Presence of a large peak of unconjugated antibody (DAR=0).
Possible CauseRecommended Solution
Inefficient Conjugation Reaction Refer to the troubleshooting guide for "Low DAR". This is often due to suboptimal reaction conditions or stoichiometry.[2]
Ineffective Purification Method The purification method may not be adequately resolving the unconjugated antibody from the ADC species. Optimize the purification protocol (e.g., HIC gradient, resin choice) to improve separation.[24][25]
Antibody Purity The starting antibody material may contain impurities or variants that are not amenable to conjugation. Ensure the use of high-purity (>95%) antibody.[20]

Experimental Protocols

Protocol 1: Cysteine-Directed Conjugation

This protocol describes a general procedure for conjugating a maleimide-activated linker-payload to an antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: 10 mM tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-activated linker-payload, dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 20 mM EDTA, pH 7.5[26]

  • PD-10 desalting columns

Procedure:

  • Antibody Preparation:

    • Perform buffer exchange of the mAb into the Reaction Buffer using a PD-10 desalting column to remove any interfering substances.[26]

    • Adjust the mAb concentration to 5-10 mg/mL.[26]

  • Disulfide Bond Reduction:

    • Add a 2-5 molar excess of TCEP to the antibody solution. The exact amount should be optimized to selectively reduce the four interchain disulfides.

    • Incubate at 37°C for 1-2 hours.[26]

  • Conjugation:

    • Prepare the linker-payload solution. It is typically added at a 1.5 to 2-fold molar excess over the available free thiols (e.g., 12-16 fold excess over the antibody).

    • Add the linker-payload solution to the reduced antibody mixture. The final concentration of organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature or 4°C for 2-4 hours, or overnight at 4°C, with gentle mixing.[26]

  • Quenching:

    • Stop the reaction by adding a thiol-containing reagent, such as N-acetylcysteine, at a 2-fold molar excess over the initial maleimide reagent to cap any unreacted maleimides.

  • Purification:

    • Remove excess linker-payload and other small molecules by buffer exchange using a PD-10 column, dialysis, or Tangential Flow Filtration (TFF) into the desired formulation buffer.

    • For separation of different DAR species, proceed to purification by HIC (see Protocol 3).

Protocol 2: Lysine-Directed Conjugation

This protocol outlines a general method for conjugating an NHS-ester-activated linker-payload to an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester-activated linker-payload, dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction Buffer: PBS, pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • PD-10 desalting columns

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange into the Reaction Buffer using a PD-10 column.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Conjugation:

    • Add a 5-10 molar excess of the NHS-ester-activated linker-payload to the antibody solution. The optimal ratio must be determined empirically to achieve the desired average DAR.[10]

    • The final concentration of organic solvent should be kept below 10% (v/v).

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris to consume any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the ADC from excess reagents using a PD-10 column, dialysis, or TFF, exchanging into the final formulation buffer.

Protocol 3: DAR Analysis and Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for both analytical determination of DAR distribution and preparative purification of specific DAR species.

Materials:

  • HIC Column (e.g., Tosoh Butyl-NPR, ToyoPearl Phenyl-650S)[15][24]

  • HPLC or FPLC system

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 - 2.0 M Ammonium Sulfate, pH 7.0[24][27]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[27]

  • ADC sample

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample and mix it with Mobile Phase A to a final ammonium sulfate concentration that ensures binding to the column (typically 0.5 - 1.0 M).[27]

  • Column Equilibration:

    • Equilibrate the HIC column with ~5 column volumes (CVs) of the starting gradient condition (e.g., 100% Mobile Phase A or a mix of A and B).[27]

  • Sample Injection and Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Elute the bound proteins using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 CVs.[27] ADC species will elute in order of increasing hydrophobicity (and DAR): DAR0, DAR2, DAR4, etc.[14]

  • Data Analysis (Analytical):

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas for each DAR species.

    • Calculate the weighted average DAR using the following formula:[28] Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

  • Fraction Collection (Preparative):

    • Collect fractions corresponding to the desired DAR peaks.

    • Pool the relevant fractions and perform buffer exchange into a suitable formulation buffer to remove the high salt concentration.

Visualizations

ADC_Workflow cluster_conjugation Conjugation Process cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) BufferEx1 Buffer Exchange (into reaction buffer) mAb->BufferEx1 Reduction Reduction (Cysteine-based only) BufferEx1->Reduction Optional Conjugation Add Linker-Payload (Conjugation Reaction) BufferEx1->Conjugation Reduction->Conjugation Quench Quench Reaction Conjugation->Quench Purify1 Initial Purification (TFF / SEC) Quench->Purify1 Crude ADC HIC HIC Purification (DAR Separation) Purify1->HIC Analysis DAR Analysis (HIC, LC-MS) HIC->Analysis FinalADC Final ADC Product (Formulation) HIC->FinalADC Pool Fractions

Caption: General workflow for ADC synthesis, purification, and analysis.

Conjugation_Strategies cluster_lysine Lysine Conjugation (Stochastic) cluster_cysteine Cysteine Conjugation (Stochastic) cluster_site_specific Site-Specific Conjugation Antibody Antibody (IgG1) Lysine Residues (~80-90) Interchain Disulfides (4) Lysine_React React with NHS-ester Linker Antibody:f1->Lysine_React Cysteine_Reduce Reduce Disulfides (e.g., TCEP) Antibody:f2->Cysteine_Reduce Site_Engineer Engineer Antibody (e.g., add Cys) Antibody:f0->Site_Engineer Lysine_Result Heterogeneous ADC (DAR 0-8+) Random Sites Lysine_React->Lysine_Result Cysteine_React React with Maleimide Linker Cysteine_Reduce->Cysteine_React Cysteine_Result Heterogeneous ADC (DAR 0, 2, 4, 6, 8) Defined Sites Cysteine_React->Cysteine_Result Site_React React with Specific Linker Site_Engineer->Site_React Site_Result Homogeneous ADC (Defined DAR, e.g., 2 or 4) Precise Sites Site_React->Site_Result

Caption: Comparison of common ADC conjugation strategies.

References

Technical Support Center: Post-Reaction Purification of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of excess N,N-Bis(PEG2-azide)-N-PEG2-oxyamine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What makes removing excess this compound challenging?

Excess this compound can be difficult to remove due to its key structural features. The polyethylene glycol (PEG) spacers enhance its solubility in a wide range of aqueous and organic solvents, which often makes standard precipitation and liquid-liquid extraction techniques ineffective.[1][2][3] Furthermore, its moderate molecular weight can lead to co-elution with small molecule products during chromatographic separation.

Q2: What are the primary methods for removing this unreacted reagent?

The optimal purification strategy depends heavily on the properties of your desired product (e.g., protein, peptide, small molecule, nanoparticle). The most common and effective methods include:

  • Size-Exclusion Chromatography (SEC): Ideal for separating products with a significantly different hydrodynamic volume than the excess reagent.

  • Dialysis or Tangential Flow Filtration (TFF): The gold standard for removing small molecule impurities, like this reagent, from macromolecular products such as proteins or antibodies.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for products that have sufficient hydrophobicity to separate from the more hydrophilic PEGylated reagent.

  • Solid-Phase Extraction (SPE) using Scavenger Resins: A highly specific method where a resin functionalized with a group that reacts with the azide (e.g., alkyne) or oxyamine (e.g., aldehyde) is used to covalently bind and remove the excess reagent.

Q3: How do I select the most appropriate purification method for my experiment?

Choosing the right method requires considering the nature of your final conjugate. The decision process below can guide your selection.

G start Reaction Mixture (Product + Excess Reagent) q1 Is the product a macromolecule? (e.g., Protein, Antibody, >10 kDa Polymer) start->q1 dialysis Dialysis / TFF (High MWCO Membrane) q1->dialysis  Yes q2 Is the product significantly more hydrophobic than the reagent? q1->q2 No (Small Molecule) sec Size-Exclusion Chromatography (SEC) dialysis->sec For higher purity rphplc Reverse-Phase Chromatography (RP-HPLC) q2->rphplc Yes q3 Is a reactive handle available on the excess reagent? q2->q3 No / Poor Separation spe Solid-Phase Extraction (SPE) with Scavenger Resin q3->spe Yes (Azide/Oxyamine) hilic Consider HILIC or Normal-Phase Chromatography q3->hilic No

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Co-elution of product and excess reagent during RP-HPLC. The hydrophilicity of the PEG chains on the reagent results in a similar retention time to a moderately polar product.[4]1. Modify Gradient: Use a shallower gradient (e.g., decrease the rate of % Acetonitrile increase) to improve resolution. 2. Change Column: Switch to a column with different selectivity (e.g., C4 or Phenyl instead of C18). 3. Switch Method: If co-elution persists, consider an orthogonal method like HILIC, SEC, or SPE.
Low product recovery after purification. The product may be unstable under the purification conditions (e.g., pH, solvent exposure) or is being irreversibly adsorbed to the purification media.1. Assess Stability: Run a small aliquot of your product through the intended purification conditions and check for degradation. 2. Passivate Surfaces: For protein products, pre-treating columns or using low-binding tubes can prevent loss. 3. Check MWCO: For dialysis/TFF, ensure the membrane's molecular weight cut-off (MWCO) is at least 3-5 times smaller than the molecular weight of your product to prevent its loss.
Reagent is still detected after extensive dialysis/TFF. The dialysis conditions are insufficient for complete removal.1. Increase Buffer Exchanges: Perform at least 3-4 buffer exchanges, with each exchange lasting at least 2-4 hours. 2. Increase Volume Ratio: Use a significantly larger volume of dialysis buffer relative to your sample (e.g., 1:1000 sample-to-buffer ratio). 3. Increase Time: Allow the final dialysis exchange to proceed overnight at 4°C.
Product is retained on the scavenger resin along with the excess reagent. Non-specific binding of the product to the resin matrix.1. Add a Non-ionic Detergent: Include a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 in the loading and wash buffers. 2. Increase Salt Concentration: Modify the ionic strength of the buffers (e.g., 150-500 mM NaCl) to disrupt electrostatic interactions. 3. Change Resin Base: Switch to a scavenger resin with a different base polymer (e.g., agarose vs. polystyrene).

Data Summary

Table 1: Comparison of Recommended Purification Methodologies
Method Principle of Separation Pros Cons Best Suited For
Dialysis / TFF Size differential using a semi-permeable membrane.Simple, gentle on proteins, high capacity.Slow, not suitable for small molecule products.Macromolecules (>10 kDa) such as proteins, antibodies, and large polymers.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size in solution).Gentle, preserves native protein structure.Limited resolution for molecules of similar size, lower loading capacity.Products with a molecular weight at least 2-3 times greater than the reagent (~492 Da).
Reverse-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.High resolution, well-established.Can denature proteins, requires organic solvents.[4]Small molecules, peptides, and other products with significant hydrophobic character.
Solid-Phase Extraction (SPE) - Scavenger Resin Covalent capture of the reagent's reactive groups (azide or oxyamine).Highly specific, can be very efficient.Resin capacity can be limited, potential for non-specific binding of the product.Any product that does not contain a group reactive towards the scavenger resin.
Table 2: Solubility Profile of this compound
Solvent Solubility Notes
WaterSoluble[5][6]
Dimethylformamide (DMF)SolubleUse anhydrous grade to maintain azide stability.[1][5][6]
Dimethyl sulfoxide (DMSO)SolubleUse anhydrous grade to maintain azide stability.[1][5][6]
Dichloromethane (DCM)Soluble[5][6]

Experimental Protocols

Protocol 1: Purification by Dialysis (For Macromolecular Products)

This protocol is designed for removing the reagent from a conjugate solution where the product is a protein, antibody, or other large molecule.

  • Select Membrane: Choose a dialysis membrane (e.g., tubing, cassette) with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your product (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Prepare Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load Sample: Load your reaction mixture into the dialysis device.

  • First Dialysis: Place the device in a large beaker containing the desired formulation buffer at a volume at least 500-1000 times that of the sample. Stir the buffer gently at 4°C for 2-4 hours.

  • Buffer Exchanges: Replace the buffer with a fresh batch and repeat the process at least two more times. For maximum purity, the final exchange can be left overnight.

  • Sample Recovery: Carefully remove the purified sample from the device. Confirm the removal of the excess reagent via an appropriate analytical method (e.g., LC-MS).

Protocol 2: Purification by Scavenger Resin SPE

This protocol uses an alkyne-functionalized resin to capture the azide groups on the excess reagent.

G cluster_0 Workflow a 1. Condition Resin (Equilibrate alkyne resin with reaction solvent) b 2. Load Reaction Mixture (Pass mixture through resin bed) a->b c 3. Covalent Capture (Excess reagent's azides react with resin's alkynes) b->c d 4. Collect Product (Product flows through and is collected) c->d e 5. Wash Resin (Wash with solvent to recover any remaining product) d->e f 6. Concentrate & Analyze (Combine fractions and verify purity) e->f

Caption: Workflow for purification using a scavenger resin.

  • Resin Selection: Choose a solid support functionalized with a terminal alkyne (e.g., alkyne-agarose or alkyne-functionalized silica).

  • Column Packing: Pack the resin into an empty SPE cartridge or column. The amount of resin should provide at least a 3-fold molar excess of alkyne groups relative to the excess azide reagent.

  • Equilibration: Equilibrate the packed column by washing with 3-5 column volumes (CV) of the same solvent as your reaction mixture (e.g., DMF, DMSO, or an aqueous buffer).

  • Sample Loading: Load the reaction mixture onto the column at a slow flow rate to ensure adequate residence time for the reaction to occur. Collect the flow-through, as this contains your product.

  • Washing: Wash the column with an additional 2-3 CV of the solvent to ensure all of the product has been eluted. Combine this wash with the initial flow-through.

  • Analysis: Analyze the collected fractions for the presence of your product and the absence of the excess reagent.

  • Solvent Exchange: If necessary, perform a final buffer exchange or solvent removal step (e.g., dialysis or evaporation) to prepare the purified product for downstream applications.

References

Validation & Comparative

Mass Spectrometry Characterization of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine, a trifunctional discrete PEG (dPEG®) linker. This molecule is of significant interest in bioconjugation and drug delivery due to its two azide functionalities for click chemistry and one oxyamine group for ligation to carbonyls. Accurate characterization of this linker is crucial for ensuring the quality and consistency of the resulting conjugates. This guide compares the expected outcomes from two common mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), and provides detailed experimental protocols.

Comparative Data of Mass Spectrometry Techniques

The choice between MALDI-TOF and ESI-MS for the analysis of this compound will depend on the specific information required, such as molecular weight confirmation, purity assessment, or structural elucidation through fragmentation analysis. As this is a discrete PEG linker, it is a single molecule with a defined molecular weight, not a polydisperse mixture.[1]

ParameterMALDI-TOF MSESI-MSAlternative Techniques
Primary Ion Observed Primarily singly charged ions, typically [M+Na]⁺ or [M+K]⁺.[2]Multiply charged ions, e.g., [M+H]⁺, [M+Na]⁺, [M+2H]²⁺, [M+H+Na]²⁺.NMR Spectroscopy: Provides detailed structural information and confirmation of functional groups.
Expected m/z ~673.8 (for [M+Na]⁺)Multiple peaks corresponding to different charge states and adducts.High-Resolution MS (HRMS): Provides highly accurate mass measurements for elemental composition determination.[3]
Fragmentation Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) can provide some structural information.In-source fragmentation or tandem MS (MS/MS) provides detailed structural information.Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups (e.g., azide, ether).
Sample Preparation Co-crystallization with a matrix on a target plate.[1]Infusion or liquid chromatography (LC) introduction in a suitable solvent.[4]Size Exclusion Chromatography (SEC): Can be used to assess purity and detect aggregation.
Throughput HighModerate to High (with LC)Thin Layer Chromatography (TLC): A simple and rapid method for monitoring reaction progress and purity.
Purity Assessment Can detect impurities with different masses.Can be coupled with LC for separation and quantification of impurities.High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for purity analysis.

Note: The expected m/z is calculated based on a theoretical molecular weight of 650.8 g/mol for this compound. Actual observed m/z values may vary slightly.

Experimental Protocols

Detailed methodologies for both MALDI-TOF and ESI-MS are provided below. These protocols are based on established methods for the analysis of PEG compounds and can be adapted for the specific analysis of this compound.[1][4]

MALDI-TOF Mass Spectrometry Protocol

This protocol is adapted from a standard method for the analysis of PEG standards.[1]

1. Sample and Matrix Preparation:

  • Analyte Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water 1:1 v/v) to a final concentration of 1 mg/mL.
  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
  • Cationizing Agent: Prepare a 10 mg/mL solution of a sodium or potassium salt (e.g., NaCl or KCl) in water.

2. Sample Spotting:

  • Dried Droplet Method: Mix the analyte solution, matrix solution, and cationizing agent in a 1:10:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

3. Data Acquisition:

  • Instrument: A MALDI-TOF mass spectrometer.
  • Mode: Positive ion reflector mode.
  • Laser: Nitrogen laser (337 nm) with an appropriate intensity to achieve good signal-to-noise ratio without excessive fragmentation.
  • Mass Range: m/z 200-1000.
  • Calibration: Calibrate the instrument using a standard peptide or protein mixture with known molecular weights.

ESI-MS Protocol with Liquid Chromatography (LC-MS)

This protocol is a general method for the analysis of PEGylated compounds using LC-MS.[4]

1. Sample Preparation:

  • Dissolve this compound in the initial mobile phase solvent to a concentration of approximately 100 µg/mL.

2. LC Conditions:

  • Column: A reverse-phase column suitable for small molecules (e.g., C18, 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. MS Conditions:

  • Instrument: An ESI mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Mode: Positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Gas Flow: Set desolvation and cone gas flows to optimal values for the instrument.
  • Mass Range: m/z 100-1500.
  • Fragmentation (for MS/MS): Use an appropriate collision energy (e.g., 10-30 eV) to induce fragmentation of the precursor ion.

Visualizations

Chemical Structure and Functional Groups

N_N_Bis_PEG2_azide_N_PEG2_oxyamine cluster_main cluster_peg2_azide1 PEG2-azide cluster_peg2_azide2 PEG2-azide cluster_peg2_oxyamine PEG2-oxyamine N N p1_1 p1_1 N->p1_1 p2_1 p2_1 N->p2_1 p3_1 p3_1 N->p3_1 p1_2 p1_2 p1_1->p1_2 p1_3 N3 p1_2->p1_3 p2_2 p2_2 p2_1->p2_2 p2_3 N3 p2_2->p2_3 p3_2 p3_2 p3_1->p3_2 p3_3 O-NH2 p3_2->p3_3

Caption: Structure of this compound.

Mass Spectrometry Experimental Workflow

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_maldi MALDI-TOF cluster_esi ESI-MS Sample N,N-Bis(PEG2-azide)- N-PEG2-oxyamine Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Matrix Mix with Matrix (e.g., CHCA) Dissolution->Matrix LC Liquid Chromatography (Optional Separation) Dissolution->LC Spotting Spot on MALDI plate and crystallize Matrix->Spotting MALDI_source Laser Desorption/Ionization Spotting->MALDI_source TOF_analyzer Time-of-Flight Mass Analyzer MALDI_source->TOF_analyzer MALDI_detector Detector TOF_analyzer->MALDI_detector ESI_source Electrospray Ionization LC->ESI_source Mass_analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI_source->Mass_analyzer ESI_detector Detector Mass_analyzer->ESI_detector

Caption: General workflow for MALDI-TOF and ESI-MS analysis.

Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments Parent [M+H]+ F1 Loss of N2 from azide Parent->F1 F2 Cleavage of PEG chain Parent->F2 F3 Loss of NH2OH from oxyamine Parent->F3 F2_1 Sequential loss of (C2H4O) units F2->F2_1

References

A Comparative Guide to Trifunctional Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex bioconjugate development, particularly for antibody-drug conjugates (ADCs) and multifunctional biologics, the choice of a linker is paramount. Trifunctional linkers, possessing three distinct reactive moieties, have emerged as powerful tools, enabling the attachment of multiple payloads, imaging agents, or modifying groups to a single biomolecule. This guide provides an objective comparison of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine with other classes of trifunctional linkers, supported by available experimental data and detailed methodologies.

Introduction to Trifunctional Linkers

Trifunctional linkers offer the advantage of orthogonal reactivity, allowing for the sequential or simultaneous attachment of different molecules with high specificity. This capability is crucial for constructing sophisticated bioconjugates with enhanced therapeutic or diagnostic potential, such as dual-drug ADCs designed to overcome tumor heterogeneity and drug resistance.[1][2]

This guide will focus on the following classes of trifunctional linkers, categorized by their reactive functional groups:

  • Azide-Azide-Oxyamine: Represented by this compound.

  • Maleimide-Alkyne-Ketone: A versatile combination for thiol, azide, and aldehyde/ketone chemistry.[3]

  • DBCO-TCO-Maleimide: Employing two different types of strain-promoted alkyne-azide cycloaddition (SPAAC) and thiol chemistry.[4]

  • Azide-Alkyne-NHS Ester: Combining click chemistry with amine-reactive chemistry.

This compound: A Profile

This compound is a trifunctional linker featuring two azide groups and one oxyamine functionality, each spaced by a short polyethylene glycol (PEG2) chain.[5] This structure provides aqueous solubility, flexibility, and reduced steric hindrance.[5][6]

  • Dual Azide Groups: These moieties are designed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-containing molecules. This allows for the attachment of two of the same or different molecules.[5]

  • Oxyamine Functionality: The oxyamine group reacts chemoselectively with aldehydes or ketones to form a stable oxime linkage. This reaction is particularly useful for conjugating to glycoproteins after periodate oxidation of their sialic acid residues or to proteins containing genetically encoded ketones.[5]

Key Features & Applications:
  • Orthogonal Reactivity: The azide and oxyamine groups react under distinct conditions, enabling controlled, stepwise conjugation.[6]

  • Multivalent Conjugation: The two azide groups can be used to attach multiple copies of a single molecule, potentially increasing the potency of a therapeutic agent.[5]

  • Dual-Payload Conjugation: Enables the attachment of two different molecules, for example, two different cytotoxic drugs to an antibody for ADC development.[1]

  • Surface Modification: Useful for functionalizing nanoparticles, polymers, and hydrogels with multiple functionalities.[5]

Comparison of Trifunctional Linker Performance

While direct head-to-head quantitative comparisons of these specific trifunctional linkers are limited in the published literature, we can infer their performance based on the well-characterized individual reaction chemistries.

Linker TypeReactive MoietiesTarget Functional GroupsReaction ChemistryKey Performance Aspects
This compound 2x Azide, 1x OxyamineAlkyne, Aldehyde/KetoneCuAAC/SPAAC, Oxime LigationHigh Stability: Oxime and triazole linkages are highly stable under physiological conditions. Orthogonality: Excellent orthogonality between click chemistry and oxime ligation. Versatility: Suitable for dual-drug conjugation and multivalent constructs.[5][6]
Maleimide-Alkyne-Ketone 1x Maleimide, 1x Alkyne, 1x KetoneThiol, Azide, Aldehyde/KetoneMichael Addition, CuAAC/SPAAC, Oxime/Hydrazone LigationBroad Applicability: Targets common functional groups in biomolecules. Potential for Retro-Michael Addition: Maleimide-thiol linkage can be susceptible to reversal, though newer generation maleimides show improved stability.[3][7]
DBCO-TCO-Maleimide 1x DBCO, 1x TCO, 1x MaleimideAzide, Tetrazine, ThiolSPAAC, Inverse Electron Demand Diels-Alder, Michael AdditionCopper-Free Click Chemistry: Both DBCO and TCO reactions are bioorthogonal and proceed without a cytotoxic copper catalyst. Fast Kinetics: TCO-tetrazine ligation is known for its extremely fast reaction rates.[4]
Azide-Alkyne-NHS Ester 1x Azide, 1x Alkyne, 1x NHS EsterAlkyne, Azide, AmineCuAAC/SPAAC, Amide Bond FormationAmine Reactivity: NHS ester allows for conjugation to abundant lysine residues in proteins. Hydrolytic Instability of NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, requiring careful reaction condition control.[8][9]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these linkers. Below are representative protocols for the key conjugation reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for the conjugation of an azide-containing linker to an alkyne-modified biomolecule.

Materials:

  • Azide-functionalized linker (e.g., this compound)

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

  • Prepare stock solutions of the azide-linker, CuSO4, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).

  • In a microcentrifuge tube, combine the alkyne-biomolecule and the azide-linker.

  • Prepare a premix of CuSO4 and THPTA and add it to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess reagents and byproducts.

Protocol 2: Oxime Ligation

This protocol describes the conjugation of an oxyamine-containing linker to an aldehyde- or ketone-modified biomolecule.

Materials:

  • Oxyamine-functionalized linker (e.g., this compound)

  • Aldehyde- or ketone-modified biomolecule

  • Aniline or other catalyst (optional, to accelerate the reaction)

  • Reaction Buffer (e.g., acetate buffer, pH 4.5-5.5)

Procedure:

  • Prepare a solution of the aldehyde- or ketone-modified biomolecule in the reaction buffer.

  • Add the oxyamine-linker to the biomolecule solution.

  • If used, add the aniline catalyst to the reaction mixture.

  • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purify the resulting conjugate using a suitable chromatographic method.

Signaling Pathways and Experimental Workflows

Trifunctional linkers are instrumental in designing complex experimental setups to probe biological systems. For instance, they can be used to construct dual-payload ADCs that target multiple signaling pathways involved in cancer cell survival and proliferation.

Logical Workflow for Dual-Payload ADC Construction

The following diagram illustrates a logical workflow for the construction of a dual-payload ADC using a trifunctional linker with orthogonal reactive groups.

ADC_Construction_Workflow cluster_0 Step 1: First Payload Conjugation cluster_1 Step 2: Second Payload Conjugation cluster_2 Step 3: Antibody Conjugation Trifunctional_Linker Trifunctional Linker (e.g., Maleimide-Alkyne-Ketone) Linker_Payload_1 Linker-Payload 1 Conjugate Trifunctional_Linker->Linker_Payload_1 Michael Addition Payload_1 Payload 1 (Thiol-reactive) Payload_1->Linker_Payload_1 Dual_Payload_Linker Dual Payload-Linker Conjugate Linker_Payload_1->Dual_Payload_Linker Click Chemistry (CuAAC/SPAAC) Payload_2 Payload 2 (Alkyne-reactive) Payload_2->Dual_Payload_Linker ADC Dual-Payload ADC Dual_Payload_Linker->ADC Oxime Ligation Antibody Antibody (Aldehyde-modified) Antibody->ADC

Caption: Workflow for synthesizing a dual-payload ADC.

Conclusion

The selection of a trifunctional linker is a critical decision in the design of complex bioconjugates. This compound offers a compelling combination of high stability, excellent orthogonality, and versatility for creating multivalent and dual-payload constructs. While direct comparative performance data with other trifunctional linkers is sparse, an evaluation of the individual reaction chemistries provides a strong basis for linker selection. For applications requiring copper-free conditions and extremely fast kinetics, linkers incorporating DBCO and TCO moieties are excellent alternatives. Maleimide-containing linkers remain a viable option, particularly with newer, more stable maleimide derivatives, for targeting cysteine residues. Ultimately, the optimal choice will depend on the specific biomolecules to be conjugated, the desired architecture of the final product, and the required in vitro and in vivo stability. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of these powerful bioconjugation tools.

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for N,N-Bis(PEG2-azide)-N-PEG2-oxyamine Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging the versatility of multivalent bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point. This is particularly true when employing linkers such as N,N-Bis(PEG2-azide)-N-PEG2-oxyamine, which offers dual azide functionalities for "click" chemistry alongside an orthogonal oxyamine group for subsequent ligation. This guide provides an objective comparison of CuAAC and SPAAC for reactions involving this specific PEGylated bis-azide, supported by experimental data and detailed protocols to inform your selection process.

Executive Summary

Both CuAAC and SPAAC are powerful bioorthogonal ligation techniques that form a stable triazole linkage between an azide and an alkyne. The primary distinction lies in the reaction mechanism and the requirement for a copper catalyst. CuAAC is a catalyzed reaction known for its rapid kinetics and high yields, but the potential for copper cytotoxicity requires careful consideration, especially in cellular applications. In contrast, SPAAC is a catalyst-free reaction, driven by the ring strain of a cyclooctyne, making it highly biocompatible for in vivo studies, though it generally exhibits slower reaction rates. The selection between these two methods will ultimately depend on the specific application, the sensitivity of the biomolecules involved, and the desired reaction kinetics.

Performance Comparison: CuAAC vs. SPAAC

The following table summarizes the key performance characteristics of CuAAC and SPAAC reactions with PEGylated azides, providing a framework for selecting the optimal conjugation strategy.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very fast (second-order rate constants typically 10² - 10³ M⁻¹s⁻¹)Moderate to fast, dependent on cyclooctyne (second-order rate constants typically 10⁻³ - 1 M⁻¹s⁻¹)
Biocompatibility Potential for cytotoxicity due to copper catalyst; requires ligands to mitigate toxicity in biological systems.Excellent; no catalyst required, making it suitable for in vivo applications.[1]
Reaction Yield Generally high to quantitative yields.[2]High yields, but may require longer reaction times or higher concentrations.
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole.Can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[1]
Reagents Terminal alkyne, Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), Ligand (e.g., THPTA).Strained cyclooctyne (e.g., DBCO, BCN).
Reaction Conditions Typically aqueous buffers, room temperature.Physiological conditions (aqueous buffers, room temperature).[3]
Orthogonality High.High.

Experimental Protocols

Detailed methodologies for performing CuAAC and SPAAC reactions with a molecule like this compound are provided below. These protocols are generalized and may require optimization for specific biomolecules and applications.

CuAAC Protocol

This protocol describes the conjugation of an alkyne-modified biomolecule to this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-free buffer for quenching (e.g., Tris buffer)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water) at a concentration of 10-50 mM.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ solution and THPTA ligand solution in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Allow the mixture to stand for 5 minutes to form the copper-ligand complex.

  • Reaction Assembly:

    • To the solution of the alkyne-modified biomolecule, add the desired molar excess of the this compound stock solution.

    • Add the premixed copper-ligand solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration of sodium ascorbate is 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris) or a chelating agent (e.g., EDTA).

    • Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and catalyst.

SPAAC Protocol

This protocol outlines the conjugation of a cyclooctyne-modified biomolecule (e.g., DBCO-modified) to this compound.

Materials:

  • Cyclooctyne-modified biomolecule (e.g., DBCO-functionalized)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Reactants:

    • Dissolve the cyclooctyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water) at a concentration of 10-50 mM.

  • Reaction Assembly:

    • To the solution of the cyclooctyne-modified biomolecule, add the desired molar excess of the this compound stock solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants. Monitor the reaction progress by an appropriate analytical technique.

  • Purification:

    • Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for bioconjugation using this compound, highlighting the orthogonal nature of its reactive groups.

CuAAC_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Oxime Ligation Biomolecule_Alkyne Biomolecule (with terminal alkyne) CuAAC_Reaction CuAAC Reaction (CuSO4, Na-Ascorbate, THPTA) Biomolecule_Alkyne->CuAAC_Reaction Linker_Azide N,N-Bis(PEG2-azide) -N-PEG2-oxyamine Linker_Azide->CuAAC_Reaction Intermediate_Conjugate Intermediate Conjugate (with free oxyamine) CuAAC_Reaction->Intermediate_Conjugate Oxime_Ligation Oxime Ligation Intermediate_Conjugate->Oxime_Ligation Second_Molecule Second Molecule (with aldehyde/ketone) Second_Molecule->Oxime_Ligation Final_Conjugate Final Dual-Labeled Conjugate Oxime_Ligation->Final_Conjugate

Caption: Orthogonal conjugation workflow using CuAAC followed by oxime ligation.

SPAAC_Workflow cluster_step1 Step 1: SPAAC Reaction cluster_step2 Step 2: Oxime Ligation Biomolecule_Cyclooctyne Biomolecule (with cyclooctyne, e.g., DBCO) SPAAC_Reaction SPAAC Reaction (catalyst-free) Biomolecule_Cyclooctyne->SPAAC_Reaction Linker_Azide N,N-Bis(PEG2-azide) -N-PEG2-oxyamine Linker_Azide->SPAAC_Reaction Intermediate_Conjugate Intermediate Conjugate (with free oxyamine) SPAAC_Reaction->Intermediate_Conjugate Oxime_Ligation Oxime Ligation Intermediate_Conjugate->Oxime_Ligation Second_Molecule Second Molecule (with aldehyde/ketone) Second_Molecule->Oxime_Ligation Final_Conjugate Final Dual-Labeled Conjugate Oxime_Ligation->Final_Conjugate

Caption: Orthogonal conjugation workflow using SPAAC followed by oxime ligation.

Conclusion

The choice between CuAAC and SPAAC for reactions with this compound is a trade-off between reaction speed and biocompatibility. For applications where rapid and complete conjugation is paramount and the potential for copper-induced perturbations can be managed or is not a concern (e.g., in vitro conjugation followed by purification), CuAAC is an excellent choice. Conversely, for applications involving live cells, in vivo studies, or sensitive biological systems where the presence of a metal catalyst is prohibitive, SPAAC is the superior method despite its generally slower kinetics. The orthogonal oxyamine functionality of the linker remains available for subsequent conjugation in both workflows, enabling the creation of complex, multifunctional biomolecular constructs. Careful consideration of the experimental goals and constraints will guide the researcher to the most appropriate click chemistry strategy.

References

A Guide to Alternatives for N,N-Bis(PEG2-azide)-N-PEG2-oxyamine in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). The trifunctional linker, N,N-Bis(PEG2-azide)-N-PEG2-oxyamine, offers the versatility of dual azide groups for click chemistry and an oxyamine for ligation to carbonyl groups. However, a diverse landscape of alternative linkers exists, each with unique reactivity, stability, and performance characteristics. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your selection process.

This comparison focuses on heterobifunctional and multifunctional linkers that enable the orthogonal conjugation of biomolecules. The alternatives are grouped by their reactive functionalities, providing a clear overview of the chemical space.

Executive Summary of Alternatives

The primary alternatives to this compound can be categorized by the bioorthogonal and traditional chemistries they employ. Key reactive groups in these alternative linkers include:

  • Strain-Promoted Alkyne Cycloaddition (SPAAC) reagents: Cyclooctynes like Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) offer copper-free click chemistry alternatives to the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Amine-reactive esters: N-hydroxysuccinimide (NHS) esters are widely used for their efficient reaction with primary amines, such as those on lysine residues of antibodies.

  • Thiol-reactive maleimides: Maleimides selectively react with free thiols, like those on cysteine residues, to form stable thioether bonds.

  • Oxyamines and Aldehydes/Ketones: Similar to the target molecule, the formation of a stable oxime bond between an oxyamine and a carbonyl group is a robust bioorthogonal ligation strategy.

The choice of linker will depend on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final bioconjugate, including its stability and in vivo performance.

Comparative Performance of Linker Chemistries

The efficacy of a bioconjugation strategy is determined by several factors, including reaction kinetics, conjugation yield, and the stability of the resulting linkage. The following tables summarize available quantitative data for different linker chemistries. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various studies and should be interpreted with this in mind.

Table 1: Reaction Kinetics of Common Bioorthogonal Reactions
Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
SPAAC Benzyl azide + DBCO0.24 - 0.34[1][2]
Benzyl azide + BCN0.07 - 0.18[1]
Phenyl azide + DBCO0.033[1]
Phenyl azide + BCN0.2[1]
Oxime Ligation Aldehyde + Aminooxy~0.03 (at pH 4.6)[3]
Tetrazine Ligation Tetrazine + trans-Cyclooctene~10² - 10⁴[4]

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and pH.

Table 2: Stability of Common Bioconjugate Linkages
Linkage TypeFormed FromStability CharacteristicsReference(s)
Triazole Azide + Alkyne (CuAAC/SPAAC)Highly stable to hydrolysis and enzymatic degradation.[5]
Thioether Thiol + MaleimideGenerally stable, but can undergo retro-Michael reaction leading to deconjugation, especially with constrained linkers.[5][6]
Oxime Oxyamine + Aldehyde/KetoneMore stable than hydrazone bonds.[7]
Amide Amine + NHS esterVery stable under physiological conditions.[1]
Disulfide Thiol + PyridyldithioCleavable by reducing agents like glutathione, often used for intracellular drug release.[5]

Experimental Protocols and Methodologies

Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for key alternative linker chemistries.

Protocol 1: Protein Labeling using DBCO-PEG-NHS Ester

This protocol describes the conjugation of a DBCO-functionalized linker to a protein via its primary amines, followed by a copper-free click reaction with an azide-containing molecule.

Materials:

  • Protein to be labeled (e.g., IgG antibody) in PBS (pH 7.4)

  • DBCO-PEG-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Azide-containing molecule for conjugation

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution in PBS at a concentration of 1-5 mg/mL.

  • DBCO-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.

  • Conjugation to Protein: Add the DBCO-PEG-NHS ester stock solution to the protein solution. The molar excess of the linker will depend on the protein concentration and the desired degree of labeling (typically a 10- to 50-fold molar excess).

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker using a spin desalting column.

  • Copper-Free Click Reaction: Add the azide-containing molecule to the purified DBCO-labeled protein. A 1.5- to 3-fold molar excess of the less abundant component is recommended.

  • Incubation: Incubate the click reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.

  • Final Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.

Characterization:

  • Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[][9][10][11]

  • Confirm the integrity and purity of the conjugate by SDS-PAGE and SEC-HPLC.

Protocol 2: Thiol-Specific Conjugation using Azido-PEG-Maleimide

This protocol outlines the conjugation of a linker to a protein's free thiol groups.

Materials:

  • Protein with free sulfhydryl groups (if necessary, reduce disulfide bonds using TCEP)

  • Azido-PEG-Maleimide

  • Reaction buffer (e.g., PBS with 5-10 mM EDTA, pH 6.5-7.0)

  • Quenching solution (e.g., free cysteine or N-acetylcysteine)

  • Spin desalting columns

Procedure:

  • Protein Preparation: If necessary, reduce the protein's disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column, exchanging the buffer to the reaction buffer.

  • Linker Addition: Add the Azido-PEG-Maleimide to the protein solution. A 10- to 20-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching solution to react with any unreacted maleimide groups.

  • Purification: Purify the conjugate using a desalting column or SEC.

  • Subsequent Click Reaction: The azide-functionalized protein is now ready for a CuAAC or SPAAC reaction as described in Protocol 1.

Characterization:

  • Quantify the conjugation efficiency using methods like Ellman's reagent to measure the disappearance of free thiols.

  • Characterize the final conjugate as described in Protocol 1.

Visualization of Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Bioconjugation_Alternatives cluster_Target Target Molecule cluster_Alternatives Alternative Linker Classes Target This compound SPAAC Cyclooctyne-X (e.g., DBCO-NHS ester) Target->SPAAC Replaces Azides with Strained Alkyne AmineReactive Azide/Alkyne-NHS ester Target->AmineReactive Replaces Oxyamine with Amine-Reactive Group ThiolReactive Azide/Alkyne-Maleimide Target->ThiolReactive Replaces Oxyamine with Thiol-Reactive Group Oxyamine Oxyamine-X (e.g., Oxyamine-Cyclooctyne) Target->Oxyamine Maintains Oxyamine, Modifies Azide Moiety

Caption: Overview of alternative linker classes to this compound.

Experimental_Workflow start Start: Biomolecule 1 (e.g., Antibody) step1 Step 1: Conjugation to Biomolecule 1 start->step1 linker Heterobifunctional Linker linker->step1 intermediate Activated Biomolecule 1 step1->intermediate purify1 Purification of Intermediate intermediate->purify1 step2 Step 2: Orthogonal Conjugation to Biomolecule 2 purify1->step2 biomol2 Biomolecule 2 (e.g., Drug, Fluorophore) biomol2->step2 final_product Final Bioconjugate step2->final_product characterization Characterization (HPLC, MS, etc.) final_product->characterization

Caption: General experimental workflow for bioconjugation using a heterobifunctional linker.

Conclusion

The field of bioconjugation offers a rich toolbox of chemical strategies that extend beyond the capabilities of any single linker. While this compound provides a powerful platform for dual and orthogonal conjugations, alternatives based on SPAAC, NHS esters, and maleimides offer distinct advantages in terms of reaction kinetics, copper-free conditions, and target specificity. The selection of an optimal linker requires careful consideration of the specific biomolecules involved, the desired stability of the conjugate, and the intended application. The data and protocols provided in this guide serve as a starting point for researchers to make informed decisions and to design robust and effective bioconjugation strategies. As the field continues to evolve, the development of novel linkers with enhanced performance characteristics will undoubtedly expand the possibilities for creating next-generation biotherapeutics and research tools.

References

A Comparative Guide to PEG Spacer Efficacy: Unraveling the Impact of Chain Length on Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is a critical determinant of efficacy. This guide provides an objective comparison of the performance of short di-ethylene glycol (PEG2) spacers against their longer-chain counterparts, supported by experimental data and detailed protocols.

The length of a polyethylene glycol (PEG) spacer plays a pivotal role in the pharmacokinetic and pharmacodynamic properties of targeted drugs. It influences crucial parameters such as binding affinity, cell permeability, and in vivo stability. While longer PEG chains are often employed to enhance solubility and circulation half-life, a growing body of evidence suggests that shorter spacers, like PEG2, can offer distinct advantages in specific applications. This guide delves into the comparative efficacy of PEG2 and longer PEG chains in PROTACs, ADCs, and radiolabeled targeting molecules, presenting quantitative data to inform rational drug design.

PROTACs: A Delicate Balance of Proximity and Flexibility

In the realm of PROTACs, the linker is not merely a tether but an active component that modulates the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ligase. The optimal linker length is highly dependent on the specific target and E3 ligase pair, with even subtle changes significantly impacting degradation efficiency.

While extensive direct comparisons of PEG2 with a full series of longer PEG linkers for a single target are not always available in published literature, the existing data underscores the principle of an optimal linker length. For instance, studies on Bruton's tyrosine kinase (BTK) degraders have shown that PROTACs with linkers shorter than four PEG units exhibited impaired binding affinity for BTK and the E3 ligase Cereblon (CRBN)[1]. Conversely, in the development of Tank-binding kinase 1 (TBK1) degraders, linkers with fewer than 12 atoms failed to induce degradation, whereas those between 12 and 29 atoms showed submicromolar potency[2][3]. This highlights that a certain minimum length is often required to bridge the two proteins effectively.

However, simply increasing linker length does not guarantee improved performance. For estrogen receptor alpha (ERα) degraders, a 16-atom linker proved to be more potent than a 12-atom linker, but further increases in length led to a decrease in degradation activity[4][5][][7][8]. This suggests that excessive flexibility can be detrimental, potentially leading to non-productive binding modes.

The potent BET degrader ARV-771, for example, utilizes a linker that facilitates highly efficient degradation of BRD2/3/4 with a DC50 of less than 1 nM[9][10]. While the exact composition is proprietary, its success underscores the importance of a finely tuned linker.

Table 1: Impact of Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length/CompositionDC50DmaxReference
BTKCRBN< 4 PEG unitsImpaired Binding-[1]
TBK1VHL< 12 atomsNo degradation-[2][3]
TBK1VHL21 atoms (alkyl/ether)3 nM96%[2]
TBK1VHL29 atoms (alkyl/ether)292 nM76%[2]
ERαVHL12 atomsLess potent-[4][5][][7][8]
ERαVHL16 atomsMore potent-[4][5][][7][8]
BRD2/3/4VHLARV-771 linker< 1 nM>90%[9][10]
BRD4VHLPROTAC 9c (PEG linker)0.24 nM-[11]
BRD4VHLPROTAC 9d (PEG linker)0.39 nM-[11]
HDAC3VHLPROTAC 220.44 µM77%[12]

Antibody-Drug Conjugates (ADCs) and Radiolabeled Molecules: The Role of PEG in Pharmacokinetics and Targeting

In the context of ADCs and radiolabeled targeting molecules, the PEG spacer primarily influences hydrophilicity, circulation time, and tumor penetration. Longer PEG chains are generally associated with increased solubility and a longer plasma half-life. However, this can sometimes come at the cost of reduced binding affinity and cellular uptake.

A study on bombesin-based radiolabeled antagonists for the gastrin-releasing peptide receptor (GRPR) compared spacers of varying PEG lengths (PEG2, PEG4, PEG6, and PEG12). The results indicated that while hydrophilicity increased with spacer length, the IC50 values were similar across the series, with the PEG12 analogue showing a significant difference[13]. Interestingly, serum stability tended to increase with spacer length up to PEG6, but this trend reversed with the PEG12 analogue[13]. This suggests a complex relationship between PEG length and the overall biological profile.

Table 2: Influence of PEG Spacer Length on Radiolabeled Bombesin Antagonists

SpacerLogDSerum Stability (T1/2)IC50 (nM)Reference
PEG2-1.95246 ± 4 minSimilar to others[13]
PEG6-584 ± 20 minSimilar to others[13]
PEG12-2.22Reversed trendSignificantly different[13]

Experimental Protocols

Protein Degradation Assay (Western Blot)

This protocol outlines a standard Western blot procedure to quantify the degradation of a target protein induced by a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • Aspirate the media and wash the cells with ice-cold PBS.

  • Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein lysates to the same concentration with lysis buffer and 4x Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the cytotoxic effects of ADCs.

1. Cell Seeding:

  • Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC and control antibodies in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted ADCs or controls.

  • Incubate the plate for 72-120 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of viability against the ADC concentration and determine the IC50 (concentration for 50% inhibition of cell growth) using non-linear regression analysis.

Visualizing the Mechanisms of Action

To better understand the processes discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Ub Transfer Proteasome Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC Mechanism of Action

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Binding Binding Affinity Assay (SPR, ITC) Synthesis->Binding Permeability Cell Permeability Assay Synthesis->Permeability Ternary_Formation Ternary Complex Formation (AlphaLISA, TR-FRET) Binding->Ternary_Formation Degradation Degradation Assay (Western Blot, Flow Cytometry) Permeability->Degradation Cytotoxicity Cytotoxicity Assay (MTT, CellTiter-Glo) Degradation->Cytotoxicity

PROTAC Efficacy Evaluation Workflow

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Cell_Death Cell Death (Apoptosis) Payload->Cell_Death Induces

ADC Mechanism of Action

Conclusion

The selection of an appropriate PEG spacer is a critical optimization step in the development of targeted therapeutics. While longer PEG chains can enhance solubility and in vivo stability, shorter linkers like PEG2 may be optimal in specific contexts, particularly in PROTAC design where precise spatial positioning is paramount for efficient ternary complex formation and subsequent target degradation. The provided data and protocols serve as a guide for researchers to make informed decisions in linker design, ultimately leading to the development of more potent and effective targeted therapies. Further systematic studies directly comparing a range of PEG linker lengths for various targets and E3 ligases will be invaluable in refining our understanding and predictive capabilities in this crucial area of drug discovery.

References

Stability Under Scrutiny: A Comparative Guide for Conjugates Formed with N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical parameter influencing its efficacy, safety, and shelf-life. This guide provides a comparative analysis of the stability of conjugates formed using N,N-Bis(PEG2-azide)-N-PEG2-oxyamine, a trifunctional linker that enables dual-modality conjugation through oxime ligation and click chemistry. We present supporting experimental data for the stability of the resulting linkages and compare them with other common bioconjugation alternatives.

The this compound linker possesses two azide arms for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) and one oxyamine group for reaction with aldehydes or ketones to form a stable oxime bond. This unique structure allows for the creation of complex bioconjugates with multiple functionalities. Understanding the stability of the oxime and triazole linkages formed is paramount for the rational design of next-generation therapeutics and diagnostics.

Comparative Stability of Bioconjugation Linkages

The stability of a conjugate is largely dictated by the chemical nature of the linkage between the biomolecule and the payload. The following table summarizes the hydrolytic stability of oxime and triazole linkages compared to other commonly used bioconjugation chemistries.

Linkage TypeTypical Half-life (t½) at Physiological pH (~7.4)Conditions Leading to InstabilityKey AdvantagesKey Disadvantages
Oxime Months[1] Strongly acidic conditions (pH < 4)[2] High stability at physiological pH, chemoselective reaction. Formation can be slow, may require catalysts like aniline.
Triazole (Click Chemistry) Considered highly stable Generally very stable under physiological and chemical stress High stability, high reaction efficiency (near-quantitative yields), bioorthogonal. CuAAC requires a copper catalyst which can be toxic to cells.
HydrazoneHours to days[1]Acidic pH[2]pH-tunable release.Generally less stable than oximes at neutral pH.
Thioether (Maleimide-thiol)Days (can undergo retro-Michael reaction)Presence of other thiols (e.g., glutathione), basic pHFast and specific reaction with thiols.Potential for exchange reactions in vivo, leading to payload loss.[3]
AmideYears[1]Extreme pH and high temperaturesExceptionally stable.Formation often requires harsh conditions or specific activation.
DisulfideMinutes to hours (in reducing environments)Reducing agents (e.g., glutathione in vivo)Cleavable under specific biological conditions.Limited stability in the bloodstream.
Experimental Protocols for Stability Assessment

To evaluate the stability of conjugates formed with this compound, a combination of hydrolytic and in-vitro serum stability assays are recommended.

1. Hydrolytic Stability Assay

This assay assesses the stability of the conjugate in aqueous buffers at different pH values.

  • Materials:

    • Purified conjugate

    • Phosphate-buffered saline (PBS) at pH 7.4

    • Citrate buffer at pH 5.0

    • Glycine-HCl buffer at pH 2.5

    • HPLC system with a suitable column (e.g., reverse-phase C18)

    • Mass spectrometer (optional, for identification of degradation products)

  • Protocol:

    • Dissolve the conjugate in each of the three buffer systems to a final concentration of 1 mg/mL.

    • Incubate the solutions at 37°C.

    • At predetermined time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.

    • Analyze the aliquots by HPLC to quantify the amount of intact conjugate remaining. The degradation of the conjugate can be monitored by the decrease in the peak area of the intact conjugate and the appearance of new peaks corresponding to degradation products.

    • The half-life (t½) of the conjugate in each buffer can be calculated from the rate of degradation.

2. Serum/Plasma Stability Assay

This assay evaluates the stability of the conjugate in a more biologically relevant matrix.

  • Materials:

    • Purified conjugate

    • Human or mouse serum/plasma

    • PBS (pH 7.4)

    • Affinity capture beads (if the conjugate is an antibody) or other suitable purification method

    • LC-MS/MS system

  • Protocol:

    • Incubate the conjugate in serum or plasma (e.g., at a concentration of 100 µg/mL) at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot of the mixture.

    • Isolate the conjugate from the serum/plasma matrix using a suitable method like affinity chromatography.[2]

    • Analyze the purified conjugate by LC-MS/MS to determine the extent of degradation or drug loss.[2][4] This can involve measuring the drug-to-antibody ratio (DAR) for antibody-drug conjugates.

    • Quantify the percentage of intact conjugate remaining over time.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_conjugation Conjugation Strategy cluster_conjugate Resulting Conjugate Biomolecule Biomolecule Linker N,N-Bis(PEG2-azide) -N-PEG2-oxyamine Biomolecule->Linker Oxime Ligation (aldehyde/ketone) Payload Payload Linker->Payload Click Chemistry (alkyne) Stable_Conjugate Biomolecule-Linker-Payload

Conjugation strategy using the trifunctional linker.

workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_conjugate Prepare Conjugate Solution mix Incubate at 37°C prep_conjugate->mix prep_serum Prepare Serum/Buffer prep_serum->mix aliquot Take Aliquots at Time Points mix->aliquot separation Separate Conjugate aliquot->separation hplc HPLC/LC-MS Analysis separation->hplc data Calculate % Intact Conjugate hplc->data

Experimental workflow for a typical stability assay.

G cluster_high High Stability cluster_moderate Moderate Stability cluster_low Low Stability (Cleavable) Amide Amide Triazole Triazole (Click Chemistry) Oxime Oxime Thioether Thioether (Maleimide) Hydrazone Hydrazone Disulfide Disulfide

Relative stability of common bioconjugation linkages.

Conclusion

Conjugates formed using this compound benefit from the inherent stability of both the oxime and triazole linkages. Oxime bonds are significantly more stable under physiological conditions than many other common linkages, such as hydrazones, and are only susceptible to hydrolysis under strongly acidic conditions.[1][2] The triazole linkage formed via click chemistry is considered one of the most stable covalent bonds in bioconjugation. This dual stability makes conjugates prepared with this linker promising candidates for applications requiring long-term stability in vivo. However, for applications requiring the release of a payload, alternative linkers with controlled cleavage mechanisms, such as disulfide or pH-sensitive hydrazone linkers, may be more appropriate. The provided experimental protocols offer a framework for researchers to empirically determine the stability of their specific conjugates under relevant conditions.

References

A Researcher's Guide to Functional Validation of Biomolecules After Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the conjugation of biomolecules is a critical step in creating novel therapeutics, diagnostics, and research tools. However, the act of conjugation—attaching molecules like drugs, fluorophores, or polymers to a biomolecule—can inadvertently alter its structure and, consequently, its function. Therefore, rigorous functional validation is paramount to ensure that the newly formed conjugate retains its intended biological activity. This guide provides an objective comparison of key methods for the functional validation of biomolecules post-conjugation, supported by experimental data and detailed protocols.

Comparison of Functional Validation Methods

The selection of a functional validation assay depends on the nature of the biomolecule, the conjugate, and the specific biological question being addressed. The following tables provide a comparative overview of common techniques used to assess the functional integrity of conjugated biomolecules.

Method Principle Typical Application for Conjugates Quantitative Parameters Throughput Relative Cost
ELISA Measures antigen-antibody binding in a plate-based format.Assessing the binding affinity of a conjugated antibody to its target antigen.KD (dissociation constant), EC50 (half-maximal effective concentration).HighLow to Medium
Flow Cytometry Analyzes the physical and chemical characteristics of single cells in a fluid stream.Evaluating the binding of a fluorescently conjugated antibody to cell surface receptors; assessing cell viability after treatment with an antibody-drug conjugate (ADC).Mean Fluorescence Intensity (MFI), Percentage of positive cells, IC50 (half-maximal inhibitory concentration).HighMedium
Surface Plasmon Resonance (SPR) Measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at a sensor surface.Determining the binding kinetics (on-rate and off-rate) and affinity of a conjugated biomolecule to its binding partner.ka (association rate constant), kd (dissociation rate constant), KD (dissociation constant).MediumHigh
Cell-Based Cytotoxicity Assays (e.g., MTT, XTT) Measures cell viability or proliferation in response to a cytotoxic agent.Determining the potency of an antibody-drug conjugate (ADC) in killing target cancer cells.IC50 (half-maximal inhibitory concentration).HighLow
Internalization Assays Visualizes and quantifies the uptake of a conjugated biomolecule into cells.Assessing the ability of an ADC to be internalized by target cells to deliver its cytotoxic payload.Internalization rate, Percentage of internalized conjugate.MediumMedium to High
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay Measures the ability of an antibody to recruit and activate immune effector cells to kill target cells.Evaluating the effector function of a conjugated antibody.Percentage of specific lysis, EC50.MediumHigh

Detailed Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable data. Below are representative protocols for key functional validation assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol describes a sandwich ELISA to determine the binding affinity of a conjugated antibody.

Materials:

  • 96-well high-binding ELISA plate

  • Capture antibody (specific for the target antigen)

  • Target antigen

  • Conjugated antibody (detection antibody)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (if the primary conjugated antibody is not enzyme-linked)

  • Substrate solution (e.g., TMB for HRP-conjugated antibodies)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[1][2]

  • Washing: Wash the plate three times with wash buffer.[1]

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.[2]

  • Washing: Wash the plate three times with wash buffer.

  • Antigen Incubation: Add serial dilutions of the target antigen to the wells and incubate for 2 hours at room temperature.[1]

  • Washing: Wash the plate three times with wash buffer.

  • Conjugated Antibody Incubation: Add the conjugated antibody at a fixed concentration to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation (if applicable): If the conjugated antibody is not enzyme-linked, add an enzyme-conjugated secondary antibody and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Incubation: Add the substrate solution and incubate in the dark until color develops.[1]

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.[1]

  • Data Analysis: Plot the absorbance values against the antigen concentration and fit the data to a binding curve to determine the EC50 or KD.

MTT Cytotoxicity Assay for Antibody-Drug Conjugates (ADCs)

This protocol outlines the use of an MTT assay to measure the cytotoxic effect of an ADC on target cells.[3][4]

Materials:

  • Target cells (antigen-positive) and control cells (antigen-negative)

  • 96-well cell culture plate

  • Complete cell culture medium

  • Antibody-Drug Conjugate (ADC)

  • MTT solution (5 mg/mL in PBS)[3][4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[3][4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.[3][4]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 48-144 hours).[3][4]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[3][4]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals and incubate overnight in the dark.[3][4]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percent viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Flow Cytometry for Cell Surface Binding

This protocol describes how to assess the binding of a fluorescently conjugated antibody to cell surface antigens.[5][6][7]

Materials:

  • Target cells expressing the antigen of interest

  • Fluorescently conjugated antibody

  • Flow cytometry staining buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)[7]

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in cold flow cytometry staining buffer. Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.[7]

  • Fc Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature.[6][7]

  • Antibody Staining: Add the fluorescently conjugated antibody at a predetermined optimal concentration to the cell suspension.[6]

  • Incubation: Incubate the cells for 20-40 minutes at 4°C in the dark.[5]

  • Washing: Wash the cells twice with cold flow cytometry staining buffer by centrifugation (e.g., 350-500 x g for 5 minutes) and resuspension.[5]

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.

  • Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis: Determine the Mean Fluorescence Intensity (MFI) and the percentage of positive cells to quantify the binding of the conjugated antibody.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general workflow for analyzing the binding kinetics of a conjugated biomolecule to its target using SPR.[8][9][10][11]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (the biomolecule to be immobilized)

  • Analyte (the conjugated biomolecule in solution)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Sensor Surface Preparation: Equilibrate the sensor surface with running buffer.

  • Ligand Immobilization: Activate the sensor surface using a mixture of EDC and NHS, inject the ligand solution to achieve the desired immobilization level, and then deactivate the remaining active groups with ethanolamine.[9]

  • Analyte Injection: Inject a series of concentrations of the analyte (conjugated biomolecule) over the sensor surface at a constant flow rate. This is the association phase.[8]

  • Dissociation: After the analyte injection, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.[8]

  • Regeneration: Inject the regeneration solution to remove all bound analyte from the ligand, returning the sensor surface to its baseline state for the next injection.[8]

  • Data Acquisition: The SPR instrument records the binding events in real-time as a sensorgram (response units vs. time).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the functional validation of biomolecules.

ADC_Internalization_Workflow cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space A 1. ADC Binding (ADC binds to target antigen on cell surface) B 2. Receptor-Mediated Endocytosis A->B C 3. Endosome Formation B->C D 4. Trafficking to Lysosome C->D E 5. Lysosomal Fusion and ADC Degradation D->E F 6. Payload Release E->F G 7. Payload Binds to Intracellular Target (e.g., DNA, Tubulin) F->G H 8. Induction of Apoptosis G->H

Workflow for Antibody-Drug Conjugate (ADC) internalization and payload delivery.

ADCC_Workflow A 1. Target Cell Opsonization (Antibody binds to antigen on target cell surface) B 2. Effector Cell Recruitment (e.g., NK cell) A->B C 3. Fc Receptor Binding (Fc region of antibody binds to FcγR on effector cell) B->C D 4. Effector Cell Activation C->D E 5. Release of Cytotoxic Granules (Perforin and Granzymes) D->E F 6. Target Cell Lysis (Apoptosis) E->F

Experimental workflow for assessing Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

HER2_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway HER2 HER2 Receptor Dimerization Dimerization (with other HER family members) HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Grb2_Sos Grb2/SOS Autophosphorylation->Grb2_Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression

Simplified HER2 signaling pathway, a common target for antibody-drug conjugates.

EGFR_Signaling_Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_plcg PLCγ Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival IP3_DAG IP3 / DAG PLCG->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cell_Activity Cellular Activity Ca_PKC->Cell_Activity

Overview of the EGFR signaling cascade, a key pathway in cancer.

CD20_Signaling cluster_downstream Downstream Signaling CD20_Ab Anti-CD20 Antibody CD20 CD20 CD20_Ab->CD20 ADCC_CDC ADCC / CDC CD20_Ab->ADCC_CDC Fc-mediated BCR B-Cell Receptor (BCR) CD20->BCR Association Lipid_Raft Lipid Raft Localization CD20->Lipid_Raft Lyn_Syk Lyn/Syk Kinases Lipid_Raft->Lyn_Syk Calcium_Flux Intracellular Calcium Flux Lyn_Syk->Calcium_Flux Apoptosis Apoptosis Calcium_Flux->Apoptosis

Simplified representation of CD20 signaling in B-cells upon antibody binding.

VEGFR_Signaling_Pathway cluster_plcg_erk PLCγ-ERK Pathway cluster_pi3k_akt_enos PI3K-Akt-eNOS Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCG PLCγ Dimerization->PLCG PI3K PI3K Dimerization->PI3K PKC PKC PLCG->PKC RAF_MEK_ERK Raf-MEK-ERK PKC->RAF_MEK_ERK Proliferation Endothelial Cell Proliferation RAF_MEK_ERK->Proliferation AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS Permeability_Survival Vascular Permeability & Cell Survival eNOS->Permeability_Survival

References

A Comparative Analysis of Azide Reactivity in Diverse Chemical Environments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of the azide functional group is paramount for its effective application in bioconjugation, synthesis, and metabolic labeling. This guide provides an objective comparison of azide reactivity in key chemical transformations, supported by experimental data and detailed protocols.

Organic azides are versatile functional groups, valued for their unique combination of stability and controlled reactivity. Their utility spans a wide range of chemical applications, from the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to the bioorthogonal Staudinger ligation and the synthesis of important nitrogen-containing heterocycles. The reactivity of an azide is not intrinsic but is profoundly influenced by its chemical environment, including the steric and electronic nature of its substituent, the reaction partner, solvent, and catalyst system. This guide will delve into a comparative study of azide reactivity in these different contexts.

Data Presentation: A Quantitative Comparison of Azide Reactivity

The following tables summarize key quantitative data, offering a side-by-side comparison of azide reactivity across different chemical environments based on reported experimental findings.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Reaction Times and Yields
AzideAlkyneCatalyst SystemSolventTimeYield (%)Reference
Benzyl azidePhenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat5 min>99[1][2]
Benzyl azidep-Methoxyphenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat5 min>99[1][2]
Benzyl azidep-(Trifluoromethyl)phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat10 min>99[1][2]
Benzyl azideHex-1-yne[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat3 h>99[1][2]
Phenyl azidePhenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat30 min>99[2]
Phenyl azideHex-1-yne[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat30 min>99[2]

Note: The catalyst [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ is a highly active polynuclear NHC-based copper catalyst. Reaction times and yields can vary significantly with other catalyst systems. Generally, electron-rich alkynes react faster than electron-poor alkynes in CuAAC reactions.[1][2] Aliphatic alkynes are typically less reactive than aromatic alkynes.[1][2]

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Second-Order Rate Constants
CyclooctyneAzideSolventSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)Benzyl azideDMSO0.15[3]
Aza-dibenzocyclooctyne (DIBAC) derivativeBenzyl azideCD₃CN:D₂O (3:1)~0.3[4]
Bicyclo[6.1.0]non-4-yne (BCN)4-AzidoanilineCD₃CN:D₂O (3:1)~1.0[4]
Bicyclo[6.1.0]non-4-yne (BCN)4-Azido-N,N,N-trimethylbenzenaminium iodideCD₃CN:D₂O (3:1)~2.0[4]
Cyclooctyne (OCT)4-tert-Butyl-1,2-benzoquinone1,2-dichloroethane13 ± 2[5]
endo-Bicyclo[6.1.0]non-4-yne (endo-BCN)4-tert-Butyl-1,2-benzoquinone1,2-dichloroethane219 ± 14[5]

Note: The reactivity in SPAAC is critically dependent on the ring strain of the cyclooctyne. More strained cyclooctynes, such as BCN, exhibit significantly higher reaction rates.[5] The electronic nature of the azide also influences the reaction rate, with electron-poor aromatic azides sometimes showing accelerated kinetics.[4]

Table 3: Staudinger Ligation - Second-Order Rate Constants
PhosphineAzideSolventSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
(Diphenylphosphino)methanethiolGlycyl azideDMF7.7 x 10⁻³[6]
TriarylphosphineAlkyl azideNot specified~10⁻³[7]

Note: The Staudinger ligation is generally slower than click chemistry reactions.[7] The rate can be influenced by the electronic properties of both the phosphine and the azide.[7]

Table 4: Synthesis of 5-Substituted-1H-Tetrazoles - Reaction Times and Yields
NitrileCatalystSolventTime (h)Yield (%)Reference
BenzonitrileCuSO₄·5H₂O (2 mol%)DMSO192[8]
4-ChlorobenzonitrileCuSO₄·5H₂O (2 mol%)DMSO0.595[8]
4-MethylbenzonitrileCuSO₄·5H₂O (2 mol%)DMSO290[8]
AcetonitrileCuSO₄·5H₂O (2 mol%)DMSO585[8]
BenzonitrileSilica Sulfuric AcidDMF695
4-NitrobenzonitrileSilica Sulfuric AcidDMF492
PivalonitrileSilica Sulfuric AcidDMF1072

Note: The synthesis of tetrazoles from nitriles and sodium azide is often catalyzed by Lewis or Brønsted acids. The reaction time and yield are dependent on the electronic nature of the nitrile substituent and the chosen catalyst.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for a copper-catalyzed click reaction.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., water, DMSO, t-BuOH/H₂O)

Procedure:

  • Prepare a stock solution of the copper catalyst by premixing CuSO₄ and the ligand (e.g., THPTA in a 1:5 molar ratio) in the chosen solvent.

  • In a reaction vessel, dissolve the azide-containing molecule and the alkyne-containing molecule in the reaction solvent.

  • Add the premixed copper/ligand solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for the required time (typically ranging from minutes to a few hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be isolated by standard purification methods.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a typical copper-free click reaction.

Materials:

  • Azide-containing molecule

  • Strained cyclooctyne (e.g., a DBCO, BCN, or DIFO derivative)

  • Solvent (e.g., acetonitrile, methanol, water, or mixtures)

Procedure:

  • Dissolve the azide-containing molecule in the chosen solvent.

  • Add the strained cyclooctyne to the solution.

  • The reaction is typically performed at room temperature.

  • Monitor the reaction progress by analytical techniques such as NMR or mass spectrometry.[3]

  • Due to the high efficiency and clean nature of the reaction, purification may be minimal, often involving simple removal of the solvent.

Protocol 3: Staudinger Ligation

This protocol outlines the general steps for a Staudinger ligation for bioconjugation.

Materials:

  • Azide-modified biomolecule

  • Phosphine-containing reagent (e.g., a triarylphosphine with a capture tag)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Dissolve the azide-modified biomolecule in the aqueous buffer.

  • Add the phosphine-containing reagent to the solution.

  • The reaction proceeds at room temperature.

  • The reaction progress can be monitored by techniques such as mass spectrometry or gel electrophoresis if applicable.

  • The resulting amide-linked conjugate can be purified using methods appropriate for the biomolecule (e.g., dialysis, chromatography).

Protocol 4: Synthesis of 5-Substituted-1H-Tetrazoles

This protocol provides a general method for the synthesis of tetrazoles from nitriles.

Materials:

  • Organic nitrile

  • Sodium azide (NaN₃)

  • Catalyst (e.g., ZnBr₂, CuSO₄·5H₂O, or silica sulfuric acid)

  • Solvent (e.g., water, DMF, DMSO)

Procedure:

  • In a reaction flask, combine the organic nitrile, sodium azide, and the catalyst in the chosen solvent.

  • Heat the reaction mixture to the specified temperature (often between 100-140°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, acidify the reaction mixture with an aqueous acid solution (e.g., HCl) to precipitate the tetrazole product.

  • Collect the solid product by filtration, wash with water, and dry to obtain the 5-substituted-1H-tetrazole.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to azide reactivity.

metabolic_labeling_workflow cluster_cell Cellular Environment cluster_detection Bioorthogonal Detection AzidoSugar Azido Sugar (e.g., Ac₄ManNAz) Metabolism Metabolic Machinery AzidoSugar->Metabolism Uptake & Conversion Glycoconjugate Azide-Labeled Glycoconjugate Metabolism->Glycoconjugate Incorporation LabeledProduct Labeled Glycoconjugate Glycoconjugate->LabeledProduct Click Chemistry (SPAAC) Probe Bioorthogonal Probe (e.g., DBCO-Fluorophore) Probe->LabeledProduct

Caption: Metabolic labeling and bioorthogonal detection workflow.

reaction_comparison cluster_click Click Chemistry cluster_ligation Staudinger Ligation cluster_heterocycle Heterocycle Synthesis Azide Organic Azide (R-N₃) CuAAC CuAAC Azide->CuAAC + Terminal Alkyne + Cu(I) catalyst SPAAC SPAAC Azide->SPAAC + Strained Alkyne Staudinger Staudinger Ligation Azide->Staudinger + Phosphine Triazole 1,2,3-Triazole Synthesis Azide->Triazole + Alkyne Tetrazole Tetrazole Synthesis Azide->Tetrazole + Nitrile Triazole_Product 1,2,3-Triazole CuAAC->Triazole_Product Forms SPAAC->Triazole_Product Forms Amide_Product Amide Staudinger->Amide_Product Forms Amide Triazole->Triazole_Product Forms Tetrazole_Product Tetrazole Tetrazole->Tetrazole_Product Forms

Caption: Overview of azide reaction pathways.

cuaac_workflow Start Start Prepare_Reactants Prepare Azide and Alkyne Solutions Start->Prepare_Reactants Prepare_Catalyst Prepare Cu(I) Catalyst (CuSO₄ + Ligand + Sodium Ascorbate) Start->Prepare_Catalyst Mix Combine Reactants and Catalyst Prepare_Reactants->Mix Prepare_Catalyst->Mix React Incubate at Room Temperature Mix->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Reaction Workup and Product Isolation Monitor->Workup Complete End End Workup->End

Caption: Experimental workflow for CuAAC.

References

Navigating Biocompatibility: A Comparative Guide to PEGylated Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of nanoparticles is paramount for clinical translation. This guide provides a comparative assessment of Poly(ethylene glycol) (PEG) coated nanoparticles against their non-PEGylated counterparts, supported by experimental data and detailed methodologies.

The surface modification of nanoparticles with PEG, a process known as PEGylation, is a widely adopted strategy to enhance their in vivo performance. PEGylation creates a hydrophilic protective layer that can reduce protein adsorption, minimize recognition by the immune system, and prolong circulation time.[1][2] However, the immunological properties of PEG are complex, with some studies indicating that PEG itself can elicit an immune response, including the production of anti-PEG antibodies.[3][4] This guide delves into the key aspects of biocompatibility—cytotoxicity, immunogenicity, hematocompatibility, and biodistribution—to provide a comprehensive overview for researchers navigating the choice of nanoparticle formulation.

Key Performance Metrics: A Tabular Comparison

To facilitate a clear comparison, the following tables summarize quantitative data from various studies assessing the biocompatibility of PEGylated nanoparticles.

Nanoparticle TypeCell LineAssayConcentrationViability (%)Citation
PEG-coated AuNPsMG-63Flow Cytometry10 µg/mL98.52[5]
PEG-coated AuNPsMG-63Flow Cytometry50 µg/mL97.30[5]
PEG-coated AuNPsMG-63Flow Cytometry100 µg/mL96.18[5]
Non-PEGylated AuNPsC33AApoptosis Assay0.6 nM~67.7[6]
PEGylated AuNPsC33AApoptosis Assay0.6 nM~32.3 (indicates higher cytotoxicity/apoptosis induction)[6]
PEG-Au-Fe NPsPC3 (prostate cancer)MTT Assay75 µg/mL<40[7]
PEG-Au NPsPC3 (prostate cancer)MTT Assay>50 µg/mL>80[7]

Table 1: In Vitro Cytotoxicity. This table highlights the varying effects of PEGylation on cell viability, which can be dependent on the nanoparticle core, cell type, and PEGylation density.

Nanoparticle FormulationAnimal ModelCirculation Half-life (t1/2)Liver Accumulation (% ID/g)Spleen Accumulation (% ID/g)Citation
PEGylated LiposomesRatSignificantly increased vs. non-PEGylatedReduced vs. non-PEGylatedReduced vs. non-PEGylated[1]
5 nm PEG-AuNPsMouseNot specifiedHighLow[8][9]
10 nm PEG-AuNPsMouseNot specifiedHighModerate[8][9]
30 nm PEG-AuNPsMouseNot specifiedLowHigh[8][9]
60 nm PEG-AuNPsMouseNot specifiedLowLow[8][9]
Non-PEGylated NanoparticlesGeneralShortHighHigh[2]

Table 2: In Vivo Biodistribution and Circulation. This table illustrates the impact of PEGylation and nanoparticle size on circulation time and organ accumulation.

Nanoparticle TypeAssayResultCitation
PEGylated Gold NanoparticlesPlatelet AggregationNo significant effect[10]
DMSA-coated Magnetite NanoparticlesLeukocyte CountSignificant increase[11]
PEG-coated Magnetite NanoparticlesLeukocyte CountNo significant effect[11]
PEGylated MagnetoliposomesHemolysisReduced from 5% to 2%[12]

Table 3: Hematocompatibility. This table showcases the improved blood compatibility of nanoparticles following PEGylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key biocompatibility assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL and allow them to adhere overnight.

  • Nanoparticle Treatment: Expose the cells to various concentrations of the nanoparticle formulations and incubate for 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a set period, typically 4 hours, to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.[5][13][14][15]

Flow Cytometry for Apoptosis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis and necrosis.

Protocol:

  • Cell Treatment: Treat cells with nanoparticles as described in the cytotoxicity protocol.

  • Cell Harvesting: For adherent cells, detach them using a gentle dissociation agent like trypsin. For suspension cells, directly collect them.

  • Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for approximately 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[16][17][18]

In Vivo Biodistribution Study

This protocol outlines a typical procedure for assessing the biodistribution of nanoparticles in a murine model.

Protocol:

  • Animal Model: Use appropriate animal models, such as BALB/c or nude mice.

  • Nanoparticle Administration: Intravenously inject the nanoparticle suspension (e.g., via the tail vein) at a specific dose.

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

  • Organ Harvesting: Collect major organs (liver, spleen, kidneys, lungs, heart, brain) and blood samples.

  • Quantification: Quantify the amount of nanoparticles in each organ. This can be achieved through various methods, including measuring the fluorescence of labeled nanoparticles, radioactivity of radiolabeled nanoparticles, or using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to determine the elemental content of the nanoparticle core.[7][19][20][21][22]

Hematology Analysis

Assessing the impact of nanoparticles on blood components is crucial for determining hematocompatibility.

Protocol:

  • Blood Collection: Collect blood samples from animals at different time points after nanoparticle administration into tubes containing an anticoagulant (e.g., EDTA).

  • Complete Blood Count (CBC): Use an automated hematology analyzer to determine parameters such as red blood cell (RBC) count, white blood cell (WBC) count and differential, platelet count, and hemoglobin concentration.

  • Coagulation Assays: Perform tests like prothrombin time (PT) and activated partial thromboplastin time (aPTT) to assess the effect on the coagulation cascade.

  • Hemolysis Assay: Incubate nanoparticles with a red blood cell suspension and measure the release of hemoglobin spectrophotometrically to quantify hemolysis.[6][12][23]

Visualizing Biological Interactions

Understanding the molecular pathways involved in the biological response to nanoparticles is critical. The following diagrams, generated using Graphviz, illustrate key signaling cascades.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity (MTT Assay) Apoptosis Apoptosis (Flow Cytometry) Hemocompatibility Hemocompatibility (Hemolysis, Coagulation) Biodistribution Biodistribution Hematology Hematology Toxicity Histopathology NP_Formulation Nanoparticle Formulation (PEGylated vs. Non-PEGylated) NP_Formulation->Cytotoxicity NP_Formulation->Apoptosis NP_Formulation->Hemocompatibility NP_Formulation->Biodistribution NP_Formulation->Hematology NP_Formulation->Toxicity

Biocompatibility Assessment Workflow.

complement_activation cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway NP Nanoparticle Surface C1q C1q NP->C1q MBL MBL/Ficolins NP->MBL C3b C3b NP->C3b C4 C4 C1q->C4 C4b2a C3 Convertase (C4b2a) C4->C4b2a C2 C2 C2->C4b2a C3 C3 C4b2a->C3 MASP MASPs MBL->MASP MASP->C4 FactorB Factor B C3b->FactorB C5_convertase C5 Convertase C3b->C5_convertase C3bBb C3 Convertase (C3bBb) FactorB->C3bBb FactorD Factor D FactorD->C3bBb C3bBb->C3 C3->C3b C3a C3a (Anaphylatoxin) C3->C3a C5 C5 C5_convertase->C5 C5a C5a (Anaphylatoxin) C5->C5a MAC Membrane Attack Complex (C5b-9) C5->MAC

Nanoparticle-Induced Complement Activation.

macrophage_uptake cluster_receptors Receptor-Mediated Endocytosis NP PEGylated Nanoparticle Scavenger_R Scavenger Receptors NP->Scavenger_R Mannose_R Mannose Receptors NP->Mannose_R Fc_R Fc Receptors NP->Fc_R Macrophage Macrophage Phagocytosis Phagocytosis Macrophage->Phagocytosis Cytokine_Release Cytokine Release (e.g., TNF-α, IL-6) Macrophage->Cytokine_Release Scavenger_R->Macrophage Mannose_R->Macrophage Fc_R->Macrophage Endosome Endosome Phagocytosis->Endosome Lysosome Lysosome Endosome->Lysosome

Macrophage Uptake of Nanoparticles.

References

Safety Operating Guide

Safe Disposal of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical in a laboratory setting.

Organic azides, such as this compound, are highly reactive compounds that require specific handling and disposal procedures to mitigate potential hazards.[1] Azides can be toxic and are potentially explosive, sensitive to heat, light, friction, and pressure.[1] A critical safety concern is the formation of highly unstable and explosive metal azides when in contact with metals, or the generation of toxic and explosive hydrazoic acid in the presence of acids.[1][2] Therefore, proper quenching to a more stable derivative is a mandatory step before disposal.[1]

The following procedures are designed to provide a clear, step-by-step guide for the safe disposal of this compound in a laboratory environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough hazard assessment must be conducted. The primary hazards associated with this compound are related to its azide functional groups.

HazardDescriptionMitigation Measures
Explosion Risk Organic azides can be shock-sensitive and may decompose violently upon heating or friction.[1] Contact with heavy metals (e.g., copper, lead, brass) can form highly explosive metal azides.[1]Use non-metal spatulas and equipment. Avoid grinding or subjecting the material to friction. Do not dispose of down the drain where it can react with metal pipes.[2]
Toxicity Azide compounds are highly toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE).
Hydrazoic Acid Formation Contact with acids can produce hydrazoic acid (HN₃), which is highly toxic and explosive.[1]Avoid mixing with acidic waste streams. The quenching procedure must be performed carefully with slow, controlled addition of acid.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or splash goggles must be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves) are required.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: All handling and disposal procedures should be performed in a certified chemical fume hood.

II. Experimental Protocol: Quenching of this compound

The recommended method for neutralizing the azide functionality is through oxidative destruction with nitrous acid, which is generated in situ from sodium nitrite and a dilute acid.[3][4][5] This process converts the azide to nitrogen gas.

Materials:

  • This compound waste solution (ensure concentration is 5% or less)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 2M solution

  • Starch-iodide paper

  • Dilute sodium hydroxide (NaOH) solution for final pH adjustment

  • Appropriate reaction vessel (e.g., three-necked flask) equipped with a stirrer and an addition funnel

Procedure:

  • Preparation (in a chemical fume hood):

    • Dilute the this compound waste with water to ensure the azide concentration is no more than 5%.[2][3][4]

    • Place the diluted azide solution in a three-necked flask equipped with a magnetic stirrer and an addition funnel.

  • Addition of Sodium Nitrite:

    • While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of the azide compound to ensure a stoichiometric excess.[3][4]

  • Acidification:

    • Slowly and carefully add a 20% aqueous solution of sulfuric acid dropwise from the addition funnel. Crucially, the acid must be added to the azide/nitrite mixture, not the other way around, to prevent the formation of hydrazoic acid. [2]

    • Continue adding acid until the solution is acidic, as confirmed by pH paper. You will observe the evolution of gas (nitrogen and nitrogen oxides).

  • Confirmation of Complete Quenching:

    • Once the gas evolution has ceased, test the solution for the presence of excess nitrite using starch-iodide paper. A blue color indicates that excess nitrite is present, signifying that the azide decomposition is complete.[3][4]

  • Neutralization:

    • After confirming the reaction is complete, neutralize the acidic solution by slowly adding a dilute sodium hydroxide solution until the pH is between 6 and 9.[2]

  • Final Disposal:

    • The resulting neutralized aqueous solution, now free of azide, can be disposed of as hazardous aqueous waste through your institution's chemical waste program. Do not pour down the drain unless permitted by local regulations for non-hazardous aqueous waste.[2][6]

III. Visualized Workflows

Logical Relationship for Safe Disposal:

cluster_prep Preparation cluster_quench Quenching Procedure cluster_final Final Disposal A Assess Hazards & Wear PPE B Dilute Azide Waste (<5%) A->B C Add Sodium Nitrite Solution B->C D Slowly Add Sulfuric Acid C->D E Test for Complete Reaction (Starch-Iodide Paper) D->E F Neutralize Solution (pH 6-9) E->F G Dispose as Hazardous Aqueous Waste F->G start Start: Diluted Azide Waste step1 Add NaNO2 Solution start->step1 step2 Slowly Add H2SO4 (2M) step1->step2 step3 Observe Gas Evolution step2->step3 step4 Test with Starch-Iodide Paper step3->step4 decision Paper Turns Blue? step4->decision decision->step2 No step5 Neutralize with NaOH (pH 6-9) decision->step5 Yes end End: Dispose as Hazardous Waste step5->end

References

Personal protective equipment for handling N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N,N-Bis(PEG2-azide)-N-PEG2-oxyamine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this chemical.

Overview of Hazards

This compound is a multifunctional PEG linker containing two azide groups and one oxyamine group.[1][2] While specific toxicological data for this compound is limited, its chemical structure, containing organic azide groups, warrants careful handling. Organic azides are energy-rich molecules that can be sensitive to heat and shock, with the potential for explosive decomposition.[3] Although PEG (Polyethylene Glycol) itself is generally considered to have a good safety profile, some adverse effects have been associated with low molecular weight glycols.[4][5][6][7]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side ShieldsMust be worn to protect against chemical splashes.
Face ShieldRecommended to be worn over safety goggles, especially when there is a risk of explosion or splash.[8][9]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[9] Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[9]
Appropriate AttireWear long pants and closed-toe, closed-heel shoes. Avoid synthetic clothing materials like polyester.[9]
Respiratory Protection Not Generally RequiredUse of a respirator is not typically necessary if work is conducted within a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a risk assessment should be conducted to determine the need for respiratory protection.[8][9]
Safe Handling Procedures

Adherence to the following operational plan is mandatory to minimize risks.

Engineering Controls:

  • Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[8] The sash should be kept as low as possible.

  • Blast Shield: It is highly recommended to perform experiments behind a blast shield within the fume hood.[3]

  • Ventilation: Ensure adequate general laboratory ventilation.

Operational Steps:

  • Preparation:

    • Before starting, ensure all necessary PPE is donned correctly.

    • Clear the fume hood of any unnecessary equipment or chemicals.[3]

    • Have spill control materials readily available.

  • Handling:

    • Use the smallest amount of the azide compound necessary for the experiment.[3]

    • Avoid using metal spatulas for weighing and transferring the compound to prevent potential initiation of decomposition.[3]

    • When dissolving, use anhydrous solvents such as DMF or DMSO to maintain the stability of the azide and oxyamine groups.[1][2]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store this compound at –20 °C in a tightly sealed container.[1][2]

  • Protect the container from light and moisture.[1][2]

  • Store away from sources of heat, shock, and incompatible materials such as acids and metals.[3]

Disposal Plan:

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be collected in a designated and clearly labeled hazardous waste container for azide waste.[3]

  • Waste Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an emergency, follow these procedures.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If it is safe to do so, prevent the spread of the spill.

  • Report: Notify your laboratory supervisor and institutional safety office.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill, using an appropriate spill kit.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the decision-making process for spill response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Weigh Compound (non-metal spatula) prep3->handle1 handle2 Dissolve in Anhydrous Solvent handle1->handle2 handle3 Perform Experiment (behind blast shield) handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Azide Waste clean1->clean2 clean3 Store Waste Container Securely clean2->clean3

Caption: Workflow for handling this compound.

SpillResponse rect_node rect_node start Spill Occurs is_major Major Spill? start->is_major evacuate_all Evacuate Area Call Emergency Services is_major->evacuate_all Yes is_trained Are you trained to clean it up? is_major->is_trained No evacuate_notify Evacuate Immediate Area Notify Supervisor is_trained->evacuate_notify No cleanup Don Appropriate PPE Clean Up Spill is_trained->cleanup Yes dispose Dispose of Cleanup Materials as Azide Waste cleanup->dispose

Caption: Decision-making process for spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.